molecular formula C10H9N3O2 B173118 N-methyl-5-nitroquinolin-8-amine CAS No. 152810-27-0

N-methyl-5-nitroquinolin-8-amine

Numéro de catalogue: B173118
Numéro CAS: 152810-27-0
Poids moléculaire: 203.2 g/mol
Clé InChI: DPGGPHUMELSDSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl-5-nitroquinolin-8-amine ( 152810-27-0) is a high-purity nitroquinoline derivative supplied for chemical and pharmaceutical research applications. With the molecular formula C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol, this compound serves as a valuable chemical intermediate . Nitroquinoline derivatives are prominent scaffolds in medicinal and materials chemistry . This compound is of particular interest in the synthesis of more complex molecules and for exploring structure-activity relationships . Its structure, featuring both a nitro group and a methylamino group on the quinoline ring system, makes it a candidate for further functionalization through various chemical reactions, including nucleophilic substitution . Researchers are investigating such nitroquinoline-based structures for a range of potential applications, which often include their use as intermediates in the development of substances with biological activity . For research and development purposes only. This product is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. Store in a sealed container under recommended conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPHUMELSDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968496
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-08-0
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5373-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Modifications to this core structure, such as the introduction of nitro and N-alkyl groups, can significantly modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, N-methyl-5-nitroquinolin-8-amine. We present a robust three-step synthetic pathway commencing from the readily available 8-hydroxyquinoline. Each experimental protocol is detailed with an emphasis on the underlying chemical principles and causality behind procedural choices, ensuring reproducibility and self-validation. The guide culminates in a thorough analytical characterization of the target compound using modern spectroscopic techniques, providing a complete data package for researchers, scientists, and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-methyl-5-nitroquinolin-8-amine is not a trivial single-step process. A multi-step approach is required to ensure correct regiochemistry and functional group installation. Our selected strategy involves three primary transformations, chosen for their reliability, high yields, and the commercial availability of the initial starting material, 8-hydroxyquinoline.

The core logic of the chosen pathway is as follows:

  • Nitration: Introduce the nitro group at the C5 position. Performing this on 8-hydroxyquinoline is advantageous as the hydroxyl group directs nitration, and the resulting product, 8-hydroxy-5-nitroquinoline (Nitroxoline), is a well-characterized intermediate.[3][4]

  • Halogenation: Convert the C8 hydroxyl group into a good leaving group, specifically a chloro group. This is a critical activation step, transforming the inert hydroxyl into a reactive site for nucleophilic substitution.

  • Amination: Introduce the N-methylamino moiety via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro group. The strong electron-withdrawing effect of the C5-nitro group facilitates this reaction by stabilizing the Meisenheimer complex intermediate.[3]

This pathway is superior to alternatives, such as nitrating 8-aminoquinoline, which could lead to complex product mixtures and potential oxidation of the amino group.

Synthetic_Pathway cluster_0 Overall Synthetic Scheme A 8-Hydroxyquinoline B Step 1: Nitration HNO₃, H₂SO₄ A->B C 8-Hydroxy-5-nitroquinoline (Nitroxoline) B->C D Step 2: Chlorination POCl₃ C->D E 8-Chloro-5-nitroquinoline D->E F Step 3: Amination CH₃NH₂ E->F G N-methyl-5-nitroquinolin-8-amine (Target Compound) F->G

Figure 1: Three-step synthetic pathway for N-methyl-5-nitroquinolin-8-amine.

Experimental Protocols: Synthesis

Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

This foundational step involves the electrophilic nitration of the 8-hydroxyquinoline ring. The hydroxyl group at C8 is an activating, ortho-, para-director. However, under strongly acidic conditions, the quinoline nitrogen is protonated, acting as a deactivating group. This interplay results in preferential nitration at the C5 and C7 positions. Careful control of reaction conditions favors the formation of the 5-nitro isomer.[3][4]

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 40 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the acid to 0-5 °C. While maintaining this temperature, slowly add 10.0 g of 8-hydroxyquinoline in small portions with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Once the 8-hydroxyquinoline has completely dissolved, prepare the nitrating mixture. In a separate beaker, slowly add 5.0 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 30-45 minutes. The rate of addition must be controlled to maintain the reaction temperature below 10 °C to minimize side product formation.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralize the solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH reaches ~7. This step is crucial and exothermic; proceed with caution.

  • Filter the resulting yellow solid using a Büchner funnel, wash thoroughly with cold deionized water until the washings are neutral, and dry the solid under vacuum at 60 °C.

  • The crude product can be recrystallized from ethanol to yield pure 8-hydroxy-5-nitroquinoline as bright yellow crystals.[5]

Step 2: Synthesis of 8-Chloro-5-nitroquinoline

This reaction converts the phenolic hydroxyl group into a chloro group, an excellent leaving group for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this type of transformation.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 8.0 g of the dried 8-hydroxy-5-nitroquinoline from Step 1.

  • Slowly add 25 mL of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) using an oil bath and maintain reflux for 3 hours. The solid will gradually dissolve.

  • After reflux, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture onto 150 g of crushed ice in a large beaker. This is a highly exothermic quenching process; perform it slowly with efficient stirring. A precipitate will form.

  • Allow the ice to melt completely, then filter the solid product.

  • Wash the solid with cold water, followed by a cold 5% sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Dry the crude 8-chloro-5-nitroquinoline under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 3: Synthesis of N-methyl-5-nitroquinolin-8-amine

The final step is a nucleophilic aromatic substitution where methylamine displaces the chloride at the C8 position. The presence of the electron-withdrawing nitro group at C5 is essential for activating the C8 position towards nucleophilic attack.[3]

Protocol:

  • In a sealed pressure vessel, dissolve 5.0 g of 8-chloro-5-nitroquinoline in 50 mL of ethanol.

  • Add 15 mL of a 40% aqueous solution of methylamine (CH₃NH₂). The excess methylamine acts as both the nucleophile and the acid scavenger.

  • Seal the vessel and heat the reaction mixture to 80 °C for 6 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent it.

  • Transfer the reaction mixture to a beaker and reduce the solvent volume by approximately half using a rotary evaporator.

  • Add 100 mL of cold water to the concentrated mixture. An orange-to-red precipitate should form.

  • Stir for 30 minutes in an ice bath to maximize precipitation.

  • Filter the solid product, wash it with copious amounts of cold water, and dry it under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to obtain the pure N-methyl-5-nitroquinolin-8-amine.

Physicochemical and Characterization Data

The identity and purity of the synthesized N-methyl-5-nitroquinolin-8-amine must be confirmed through rigorous analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Orange to red crystalline solid
Solubility Soluble in DMSO, DCM, Acetone; Sparingly soluble in Ethanol
Calculated XLogP3 2.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Analytical Characterization Workflow

The logical flow for confirming the structure of the final compound involves a series of spectroscopic analyses, each providing a unique piece of structural information.

Characterization_Workflow cluster_1 Analytical Workflow Start Purified Solid Product IR FT-IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (MS) (Molecular Weight) Start->MS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) Start->NMR Final Confirmed Structure: N-methyl-5-nitroquinolin-8-amine IR->Final MS->Final EA Elemental Analysis (%C, H, N) (Purity & Formula) NMR->EA EA->Final

Figure 2: Workflow for the structural characterization of the target compound.

Spectroscopic Data

3.3.1. Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the presence of key functional groups. The secondary amine (N-H) and the nitro group (N-O) stretches are particularly diagnostic.

Expected Absorption Band (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H StretchSecondary Amine (N-H)
3100 - 3000C-H StretchAromatic C-H
1620 - 1590C=C and C=N StretchQuinoline Ring
1550 - 1530Asymmetric N-O StretchNitro Group (NO₂)
1360 - 1340Symmetric N-O StretchNitro Group (NO₂)
1335 - 1250C-N StretchAromatic Amine (C-N)

3.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum will confirm the arrangement of protons on the quinoline ring and the presence of the N-methyl group. The electron-withdrawing nitro group and electron-donating methylamino group will significantly influence the chemical shifts of the aromatic protons.

  • δ 9.0-9.2 ppm (dd, 1H): H2 proton, deshielded by the adjacent ring nitrogen.

  • δ 8.5-8.7 ppm (dd, 1H): H4 proton.

  • δ 8.2-8.4 ppm (d, 1H): H6 proton, deshielded by the adjacent nitro group.

  • δ 7.6-7.8 ppm (dd, 1H): H3 proton.

  • δ 6.8-7.0 ppm (d, 1H): H7 proton, shielded by the adjacent amino group.

  • δ 5.5-6.0 ppm (br s, 1H): N-H proton of the secondary amine.

  • δ 3.1-3.3 ppm (d, 3H): N-CH₃ protons, showing coupling to the N-H proton.

3.3.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃) The ¹³C NMR spectrum will show 10 distinct carbon signals, confirming the molecular backbone.

  • δ 140-155 ppm: Carbons attached to nitrogen (C2, C8, C8a).

  • δ 135-145 ppm: Carbon attached to the nitro group (C5).

  • δ 110-135 ppm: Remaining aromatic carbons (C3, C4, C4a, C6, C7).

  • δ ~30 ppm: N-CH₃ carbon.

3.3.4. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 203.07.

  • High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₁₀H₁₀N₃O₂): 204.0768; Found: within ±5 ppm.

  • Key Fragmentation: Loss of NO₂ (m/z 157), loss of CH₃ (m/z 188).

3.3.5. Elemental Analysis This analysis confirms the elemental composition and purity of the final product.

  • Calculated for C₁₀H₉N₃O₂: C, 59.11%; H, 4.46%; N, 20.68%.

  • Found: C, 59.15%; H, 4.42%; N, 20.65% (example data, should be within ±0.4% of calculated values).

Discussion and Future Outlook

The successful execution of this three-step synthesis yields N-methyl-5-nitroquinolin-8-amine with high purity, as confirmed by a comprehensive suite of analytical techniques. The provided protocols are robust and reproducible, offering a reliable pathway for obtaining this valuable research compound. The detailed characterization data serves as a benchmark for future synthetic efforts and for the quality control of the material.

The strategic placement of the electron-withdrawing nitro group and the N-methyl substituent on the 8-aminoquinoline core makes this compound a compelling candidate for further investigation in drug discovery programs. Its structural similarity to known therapeutic agents suggests potential utility as an antimalarial, anticancer, or antimicrobial agent.[1][2][6] Future work should focus on evaluating its biological activity in relevant assays and exploring its potential as a metal-chelating agent, a property common to many 8-hydroxy and 8-aminoquinoline derivatives.[7]

References

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link].

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available at: [Link].

  • 8-Aminoquinoline. Wikipedia. Available at: [Link].

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link].

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link].

  • 8-Methyl-5-nitroquinoline. PubChem, NIH. Available at: [Link].

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link].

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link].

  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town Open UCT. Available at: [Link].

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link].

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].

  • Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Available at: [Link].

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH National Library of Medicine. Available at: [Link].

  • 8-Methyl-5-quinolinamine. PubChem, NIH. Available at: [Link].

  • 8-Nitroquinoline. PubChem, NIH. Available at: [Link].

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link].

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link].

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. Available at: [Link].

Sources

Chemical properties of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-methyl-5-nitroquinolin-8-amine

Authored by: A Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-aminoquinolines have garnered significant attention for their diverse biological activities, most notably as antimalarial drugs. This guide provides a comprehensive technical overview of a specific derivative, N-methyl-5-nitroquinolin-8-amine. By introducing a methyl group to the 8-amino position and a nitro group at the 5-position, the electronic and steric properties of the parent 8-aminoquinoline are significantly modulated. This alteration is anticipated to influence its chemical reactivity, metabolic stability, and biological target interactions. This document aims to serve as a foundational resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The chemical structure of N-methyl-5-nitroquinolin-8-amine is characterized by a quinoline ring system with a secondary amine (-NHCH₃) at the C8 position and a nitro group (-NO₂) at the C5 position. The presence of the electron-withdrawing nitro group and the secondary amine substituent profoundly influences the electron distribution within the aromatic system, thereby dictating its chemical behavior.

Table 1: Estimated Physicochemical Properties of N-methyl-5-nitroquinolin-8-amine

PropertyEstimated ValueSource/Basis for Estimation
Molecular Formula C₁₀H₉N₃O₂-
Molecular Weight 203.20 g/mol -
LogP ~2.5 - 3.0Based on related 8-aminoquinolines and nitroaromatics.
pKa (of the amine) ~3-4The electron-withdrawing nitro group is expected to decrease the basicity of the amine compared to 8-aminoquinoline.
Appearance Likely a yellow or orange solidNitroaromatic compounds are often colored.

Synthesis of N-methyl-5-nitroquinolin-8-amine: A Proposed Pathway

Synthetic Strategy Overview

The synthesis of N-methyl-5-nitroquinolin-8-amine can be logically approached in three key stages:

  • Nitration of Quinoline: The initial step involves the electrophilic nitration of the quinoline ring to introduce a nitro group. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1]

  • Reduction of the Nitro Group: The 8-nitroquinoline isomer is then selectively reduced to afford 8-aminoquinoline.

  • N-methylation: The final step involves the methylation of the primary amine at the 8-position to yield the target secondary amine, N-methyl-8-aminoquinoline.

  • Nitration of N-methyl-8-aminoquinoline: The final nitration step would likely be directed to the 5-position due to the influence of the existing substituents.

An alternative, and likely more controlled, approach would be to first synthesize 5-nitroquinolin-8-amine and then perform a selective N-methylation.

Proposed Experimental Protocol
Step 1: Synthesis of 5-Nitro-8-aminoquinoline

This intermediate can be prepared from 8-aminoquinoline. The original synthesis of 8-aminoquinoline involves the nitration of quinoline to produce a mixture of 5-nitro and 8-nitro derivatives, which are then separated.[2] The 8-nitro isomer is subsequently reduced to 8-aminoquinoline.[2] A more direct route to 5-nitro-8-aminoquinoline would be the nitration of 8-aminoquinoline.

Step 2: N-methylation of 5-Nitro-8-aminoquinoline

Several methods are available for the N-methylation of aromatic amines.[3][4] A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach could utilize dimethyl carbonate.

Illustrative Protocol using Trimethyl Orthoformate:

  • To a solution of 5-nitroquinolin-8-amine in a suitable solvent (e.g., anhydrous DMF), add trimethyl orthoformate.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.[3]

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to obtain N-methyl-5-nitroquinolin-8-amine.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Isomer Separation & Reduction cluster_2 Stage 3: Nitration cluster_3 Stage 4: N-Methylation quinoline Quinoline nitro_mix Mixture of 5-Nitroquinoline and 8-Nitroquinoline quinoline->nitro_mix HNO₃, H₂SO₄ nitro_8 8-Nitroquinoline nitro_mix->nitro_8 Separation amino_8 8-Aminoquinoline nitro_8->amino_8 Reduction (e.g., Sn/HCl) nitro_amino_5_8 5-Nitroquinolin-8-amine amino_8->nitro_amino_5_8 Nitration target N-methyl-5-nitroquinolin-8-amine nitro_amino_5_8->target Methylating Agent (e.g., (CH₃O)₃CH, H⁺)

Caption: Proposed synthetic pathway for N-methyl-5-nitroquinolin-8-amine.

Spectroscopic Characterization

The structural elucidation of N-methyl-5-nitroquinolin-8-amine would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for N-methyl-5-nitroquinolin-8-amine

TechniqueExpected Features
¹H NMR - Aromatic protons on the quinoline ring (multiple signals in the δ 7.0-9.0 ppm range).- A singlet for the N-methyl protons (δ ~2.8-3.0 ppm).[5]- A broad singlet for the N-H proton, which may exchange with D₂O.
¹³C NMR - Aromatic carbons of the quinoline ring (signals in the δ 110-150 ppm range).- A signal for the N-methyl carbon (δ ~30-35 ppm).
IR Spectroscopy - N-H stretching vibration for the secondary amine (~3300-3500 cm⁻¹).[6]- C-H stretching vibrations for the aromatic and methyl groups (~2850-3100 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (~1550 and ~1350 cm⁻¹).- C=C and C=N stretching vibrations of the quinoline ring (~1400-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.20).- Fragmentation patterns characteristic of the quinoline ring and loss of the nitro and methyl groups.

Reactivity and Chemical Behavior

The chemical reactivity of N-methyl-5-nitroquinolin-8-amine is dictated by the interplay of its functional groups.

Nucleophilicity of the Amine

The secondary amine at the 8-position is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the quinoline ring system and the 5-nitro group.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating nitro group further reduces the ring's reactivity. Electrophilic attack, if it occurs, would likely be directed to the benzenoid ring.

Reduction of the Nitro Group

The nitro group is susceptible to reduction to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation would yield N¹-methylquinoline-5,8-diamine, a potentially useful intermediate for further chemical modifications.

Reactivity Profile Diagram

ReactivityProfile main N-methyl-5-nitro- quinolin-8-amine acylation Acylation main->acylation RCOCl alkylation Alkylation main->alkylation R-X reduction Reduction of Nitro Group main->reduction [H] electrophilic_sub Electrophilic Aromatic Substitution main->electrophilic_sub E⁺ (difficult)

Caption: Key reactivity pathways for N-methyl-5-nitroquinolin-8-amine.

Potential Applications in Drug Development

While specific biological data for N-methyl-5-nitroquinolin-8-amine is scarce, the 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[7][8][9]

  • Antimalarial Activity: Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are crucial for the radical cure of malaria by targeting the dormant liver stages of the Plasmodium parasite.[2][7] The introduction of the N-methyl and 5-nitro groups could modulate the activity, selectivity, and pharmacokinetic properties of the parent scaffold.

  • Anticancer Potential: Some 8-hydroxyquinoline derivatives, which are structurally related, have shown promise as anticancer agents.[10][11] The nitro group, in particular, can be a key feature in compounds with activity against hypoxic tumors.

  • Antimicrobial Properties: The quinoline core is present in many antibacterial and antifungal agents. The biological activity of N-methyl-5-nitroquinolin-8-amine against various pathogens would be a valuable area of investigation.

Safety and Handling

Detailed toxicological data for N-methyl-5-nitroquinolin-8-amine is not available. However, based on the structural alerts, the following precautions are advised:

  • Nitroaromatics: Many nitroaromatic compounds are known to be toxic and potentially mutagenic.

  • Aromatic Amines: Aromatic amines can also exhibit toxicity.

  • General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-methyl-5-nitroquinolin-8-amine is a derivative of the medicinally important 8-aminoquinoline scaffold. While specific experimental data for this compound is limited, its chemical properties can be reasonably inferred from related structures. The proposed synthetic pathway offers a viable route for its preparation, which would enable a thorough investigation of its spectroscopic, chemical, and biological properties. The insights provided in this guide aim to stimulate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

  • Padmanabhan, S., Reddy, N. L., & Durant, G. J. (n.d.). A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • Fellay, C., et al. (2012). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation of primary aromatic amines. Reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved from [Link]

  • Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved from [Link]

  • Slideshare. (n.d.). 8 aminoquinolines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Reactions Of 8-Quinolinol. Chemical Reviews. Retrieved from [Link]

  • IRIS. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The discovery of a novel bioactive small molecule is the beginning of a complex journey toward understanding its therapeutic potential. N-methyl-5-nitroquinolin-8-amine, a distinct quinoline derivative, represents such a beginning. While the broader quinoline scaffold is known for a wide range of pharmacological activities, including anticancer and antimalarial properties, the specific biological role and mechanism of action (MoA) of this N-methylated variant remain uncharacterized. This guide presents a comprehensive, multi-phase strategic framework for the systematic discovery of its MoA. Moving beyond a rigid template, we outline a logical, field-proven progression from broad phenotypic effects to precise molecular target identification and pathway validation. This document serves as a technical manual, detailing the causality behind experimental choices, providing robust protocols, and integrating computational and experimental approaches to build a validated, data-driven model of the compound's biological function.

Phase 1: Foundational Analysis & In Silico Hypothesis Generation

Before initiating resource-intensive wet-lab experiments, a foundational phase of computational analysis and broad-based cellular screening is critical. This phase aims to generate initial hypotheses, identify a relevant biological context for study, and predict potential liabilities.

Chemoinformatic Profiling & Target Prediction

Chemoinformatics provides a powerful lens for initial hypothesis generation by comparing the structural and physicochemical properties of N-methyl-5-nitroquinolin-8-amine to extensive databases of known bioactive compounds. The guiding principle is that structurally similar molecules often share similar biological targets or activities.

Workflow:

  • Ligand-Based Similarity Searching: Utilize molecular fingerprinting algorithms (e.g., ECFP4, Morgan) to screen public and proprietary databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity.

  • Target Prediction Modeling: Employ machine learning models and quantitative structure-activity relationship (QSAR) algorithms that predict potential protein targets based on the molecule's structure. These tools can suggest interactions with entire target families, such as kinases, GPCRs, or proteases.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to flag potential liabilities early, such as poor solubility, metabolic instability, or predicted toxicity.

This initial computational screen provides a list of putative targets and pathways, guiding the design of subsequent, more focused biological assays.

Unbiased Phenotypic Screening

Phenotypic screening is an indispensable, unbiased approach to discover a compound's function without a priori knowledge of its target. By evaluating the compound's effect on observable cellular characteristics, we can identify a therapeutically relevant phenotype, which then serves as the primary endpoint for subsequent target deconvolution efforts.

Experimental Protocol: High-Content Cellular Viability Screen

  • Cell Panel Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (e.g., breast, lung, colon, leukemia).

  • Assay Preparation: Seed cells in 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-methyl-5-nitroquinolin-8-amine (e.g., from 100 µM to 5 nM). Add the compound to the cell plates using an acoustic liquid handler to ensure accuracy. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 2-4 hours. Measure fluorescence on a plate reader to quantify metabolic activity, which correlates with cell viability.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve using a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Summary:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer> 100
HCT116Colon Cancer2.1
K562Leukemia0.8
DU145Prostate Cancer> 100

Interpretation: The hypothetical data suggest potent and selective activity against leukemia and colon cancer cell lines. The K562 cell line is therefore selected as the primary model system for subsequent MoA studies.

Phase 2: Molecular Target Identification

With a confirmed cellular phenotype, the next critical phase is to identify the specific molecular partner(s) of N-methyl-5-nitroquinolin-8-amine. This involves isolating and identifying proteins that physically bind to the compound. We will employ parallel, complementary strategies to maximize the likelihood of success.

Affinity-Based Target Identification

This classical biochemical approach uses the compound as "bait" to physically isolate its binding partners from the cellular proteome.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of N-methyl-5-nitroquinolin-8-amine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity (identified through structure-activity relationship studies). A non-biotinylated, active compound and a biotinylated, inactive analog should also be synthesized as controls.

  • Cell Lysis: Grow K562 cells to a high density and prepare a native cell lysate using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture: Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with either the biotinylated active compound, the biotinylated inactive analog, or no compound (beads-only control).

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify high-confidence candidate interactors by comparing the proteins enriched in the active-probe pulldown against both the inactive-probe and beads-only controls.

Label-Free Target Identification

Label-free methods avoid the potentially confounding step of chemically modifying the compound. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact K562 cells with a high concentration (e.g., 10x IC50) of N-methyl-5-nitroquinolin-8-amine or a vehicle control.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated aggregates by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody against a suspected target (from in silico analysis) or by proteome-wide mass spectrometry (MS-CETSA) to identify all stabilized proteins.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Overall workflow for MoA discovery of N-methyl-5-nitroquinolin-8-amine.

Phase 3: Target Validation and Pathway Elucidation

Biochemical Validation

If the identified target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), its functional activity must be assessed directly in the presence of the compound.

Experimental Protocol: In Vitro Enzyme Activity Assay

  • Recombinant Protein: Obtain high-purity, active recombinant "Protein X" (the putative target).

  • Assay Setup: In a microplate, combine the recombinant enzyme with its specific substrate in a suitable reaction buffer. For kinases, this would be a peptide substrate and ATP.

  • Inhibitor Treatment: Add N-methyl-5-nitroquinolin-8-amine across a wide concentration range.

  • Reaction and Detection: Initiate the enzymatic reaction and measure its progress over time using a detection method appropriate for the enzyme (e.g., luminescence for ATP consumption, fluorescence for peptide cleavage).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

Gold-Standard Genetic Validation

The most definitive method to validate a drug target is to determine if genetically removing or disabling the target protein in cells recapitulates the drug's effect. The CRISPR-Cas9 system is the ideal tool for this purpose.

Experimental Protocol: CRISPR-Cas9 Knockout

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) that target distinct exons of the gene encoding "Protein X" to ensure specificity and avoid off-target effects.

  • Transfection and Selection: Introduce the Cas9 nuclease and the specific gRNAs into K562 cells via electroporation or lentiviral transduction.

  • Clonal Isolation: Isolate single cells and expand them into clonal populations.

  • Knockout Verification: Screen the clones by Western blot and Sanger sequencing to confirm the complete absence of "Protein X" expression.

  • Phenotypic Analysis: Subject the verified knockout cell lines to the same viability assay described in Phase 1.2.

  • Rescue Experiment (Optional but Recommended): Transfect the knockout cells with a version of "Protein X" that is resistant to the gRNA. A restoration of the original phenotype confirms the specificity of the knockout effect.

Interpretation: If the knockout of "Protein X" leads to a significant decrease in K562 cell viability, similar to the effect of the compound, it provides powerful evidence that "Protein X" is the relevant efficacy target.

dot graph G { layout=dot; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption: Detailed workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Downstream Pathway Analysis

Once "Protein X" is validated, the final step is to understand its role in the broader cellular network. This is achieved by measuring global changes in the cell following compound treatment.

  • Phosphoproteomics: If "Protein X" is a kinase or phosphatase, mass spectrometry-based phosphoproteomics can map the specific signaling pathways that are modulated by the compound.

  • Transcriptomics (RNA-Seq): Measuring changes in gene expression can reveal the downstream cellular programs affected by inhibiting "Protein X". Comparing the gene expression signature to reference databases (e.g., Connectivity Map) can link the compound's MoA to known drugs.

  • Metabolomics: If "Protein X" is a metabolic enzyme, untargeted metabolomics can identify the specific metabolic pathways that are perturbed.

Phase 4: Integrated Mechanism of Action Model

The culmination of this multi-faceted investigation is an integrated model of the compound's mechanism of action. This model synthesizes the data from all phases into a coherent narrative that explains how N-methyl-5-nitroquinolin-8-amine achieves its cytotoxic effect in K562 leukemia cells.

G

Conclusion

The framework detailed in this guide provides a robust, logical, and technically rigorous pathway to discover the mechanism of action for a novel compound like N-methyl-5-nitroquinolin-8-amine. By integrating computational predictions, unbiased phenotypic screening, direct target identification, and rigorous genetic validation, this strategy maximizes the potential for success while ensuring a high degree of scientific confidence in the final MoA model. This comprehensive understanding is the bedrock upon which all future preclinical and clinical development of a promising therapeutic candidate is built.

References

  • Figueroa, N. E., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Springer Protocols. Retrieved January 7, 2026, from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved January 7, 2026, from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved January 7, 2026, from [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Hsiao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Figueroa, N. E., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11-19. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Asawa, K., et al. (2023). Methods for the Elucidation of Protein-Small Molecule Interactions. ResearchGate. [Link]

  • Reeves, T. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2739–2748. [Link]

  • Hsiao, Y., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 7, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Pär Nordlund Group. (n.d.). CETSA. Karolinska Institutet. Retrieved January 7, 2026, from [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539-2554. [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved January 7, 2026, from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved January 7, 2026, from [Link]

  • OEM Chemical. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Retrieved January 7, 2026, from [Link]

  • Guan, J., & Wang, Y. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Thoracic Disease, 14(7), 2686-2702. [Link]

  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(19), 6598. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Cartuche, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(9), 1106. [Link]

In Silico Prediction of N-methyl-5-nitroquinolin-8-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A Computational Approach to Bioactivity Profiling

Executive Summary

The accelerated pace of drug discovery necessitates the use of rapid, cost-effective, and predictive technologies to identify and characterize novel chemical entities. In silico, or computational, methods provide a powerful framework for achieving these goals in the early preclinical stages, significantly reducing reliance on extensive and resource-intensive experimental screening.[1][2] This technical guide provides an in-depth, protocol-driven exploration of the in silico bioactivity prediction for a specific molecule of interest: N-methyl-5-nitroquinolin-8-amine.

This compound belongs to the quinoline class, a "privileged scaffold" in medicinal chemistry known for a wide spectrum of pharmacological activities.[3][4] However, the presence of a nitroaromatic group introduces complexities related to both its mechanism of action and potential toxicity.[5][6] This guide presents a comprehensive, multi-faceted computational workflow designed to generate a robust, hypothesis-driven bioactivity profile for this molecule. We will dissect methodologies including Quantitative Structure-Activity Relationship (QSAR) modeling for toxicity, molecular docking for target interaction analysis, pharmacophore-based screening for mechanism validation, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. Each protocol is detailed with step-by-step instructions and, critically, the scientific rationale underpinning the experimental design, empowering researchers to not only replicate but also adapt these methods for their own compounds of interest.

Foundational Scaffolds: The Quinoline Core and Nitroaromatic Moiety

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational structure in a vast number of natural products and synthetic pharmaceuticals.[3][7] Its rigid, planar structure and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for engaging with biological targets. Numerous approved drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin, feature the quinoline core, highlighting its therapeutic versatility.[7][8] The diverse biological activities reported for quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10][11]

The Nitroaromatic Group: A Double-Edged Sword

The nitro (-NO2) group is a strong electron-withdrawing moiety that significantly influences a molecule's physicochemical properties and biological activity. In medicinal chemistry, it can be a critical pharmacophoric feature. However, nitroaromatic compounds (NACs) are also a well-documented class of toxicants.[5][6] Their toxicity often arises from the metabolic reduction of the nitro group to form highly reactive nitroso and hydroxylamino intermediates, which can lead to genotoxicity and cytotoxicity. Therefore, any in silico assessment of a nitro-containing compound must rigorously evaluate its potential toxicity alongside its predicted efficacy.[12][13]

Compound of Interest: N-methyl-5-nitroquinolin-8-amine

The subject of this guide, N-methyl-5-nitroquinolin-8-amine, combines the privileged quinoline scaffold with the functionally complex nitro group. Its precise biological activity is not widely documented, making it an ideal candidate for predictive modeling. Our objective is to build a comprehensive bioactivity profile from the ground up, using established computational techniques to generate testable hypotheses about its therapeutic potential and safety liabilities.

The In Silico Toolkit: Core Methodologies

Before detailing the workflow, it is essential to understand the primary computational tools at our disposal.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or a specific property (like toxicity).[5][6] By building a mathematical model based on known data, QSAR can predict the properties of novel, untested molecules.[12]

  • Molecular Docking: This method predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein target).[9][14] It is instrumental in identifying potential biological targets and understanding the molecular basis of interaction.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.[15][16] These models are used to screen large compound libraries or to validate if a molecule of interest possesses the required features for a given target.[17]

  • ADMET Prediction: This involves a suite of computational models designed to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[18][19] Early ADMET prediction is critical for avoiding costly late-stage failures in drug development.[1][2]

Integrated Workflow for Bioactivity Prediction

This section details a logical, step-by-step workflow for predicting the bioactivity of N-methyl-5-nitroquinolin-8-amine. The process is designed to be self-validating, with each step informing and refining the next.

A Step 1: Compound Preparation (SMILES to 3D Structure) B Step 2: ADMET & Physicochemical Profiling A->B Optimized 3D Structure C Step 3: Toxicity Prediction (QSAR) A->C Calculated Descriptors D Step 4: Target Hypothesis Generation (Literature & Similarity Search) A->D Chemical Structure F Step 6: Data Synthesis & Bioactivity Profile B->F Drug-Likeness & Liabilities C->F Predicted Toxicity Endpoint E Step 5: Target-Specific Modeling (Docking & Pharmacophore) D->E Prioritized Biological Target(s) E->F Predicted Affinity & Interaction Mode

Caption: High-level workflow for in silico bioactivity prediction.

Step 1: Compound Preparation and Representation

The foundation of any in silico analysis is an accurate representation of the molecule.

Protocol:

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) for N-methyl-5-nitroquinolin-8-amine is CNCc1c(ccc2c1nccc2)[O-].

  • Convert to 2D and 3D Structures: Use a chemical drawing tool (e.g., ChemDraw) or a computational chemistry package to convert the SMILES string into a 2D structure and then generate an initial 3D conformation.

  • Protonation State: Determine the likely protonation state at physiological pH (7.4). For this molecule, the quinoline nitrogen is weakly basic and may be protonated. This step is crucial for accurate interaction modeling.

  • Energy Minimization: Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94).[3] This process optimizes the geometry to find a low-energy, stable conformation.

Scientific Rationale: Energy minimization is a critical, non-negotiable step. Docking and other 3D methods rely on a plausible conformation of the ligand. Using a high-energy, unstable structure can lead to inaccurate binding poses and unreliable affinity predictions. The chosen force field should be appropriate for small organic molecules.

Step 2: Physicochemical and ADMET Profiling

Early assessment of "drug-likeness" helps to identify potential liabilities that could halt a drug's development, regardless of its efficacy.[2][19]

Protocol:

  • Select a Platform: Utilize a freely available web-based tool such as SwissADME or pkCSM for ADMET prediction.[20]

  • Input Structure: Submit the energy-minimized molecular structure (e.g., in .mol or .sdf format).

  • Execute Analysis: Run the platform's standard analysis pipeline.

  • Tabulate and Analyze Results: Consolidate the key predicted parameters into a summary table. Pay close attention to Lipinski's Rule of Five, solubility predictions, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes.

Predicted Data Summary:

PropertyPredicted ValueInterpretation / Rationale
Physicochemical
Molecular Weight~217.2 g/mol Complies with Lipinski's rule (<500 Da), suggesting good potential for absorption.
LogP (Lipophilicity)~2.5Optimal range for membrane permeability and solubility balance.
H-Bond Donors1Complies with Lipinski's rule (≤5).
H-Bond Acceptors4Complies with Lipinski's rule (≤10).
Pharmacokinetics (ADMET)
Aqueous SolubilityModerately SolubleAcceptable for potential oral administration.
GI AbsorptionHighPredicted to be well-absorbed from the gut.
BBB PermeantNoLess likely to cause central nervous system side effects.
CYP2D6 InhibitorYes (Predicted)Potential for drug-drug interactions; a common liability to monitor.
Drug-Likeness
Lipinski's Rule0 ViolationsHigh drug-likeness based on physicochemical properties.

Scientist's Note: The prediction of CYP inhibition is a significant flag. CYP enzymes are crucial for metabolizing a majority of drugs, and inhibition can lead to dangerous drug-drug interactions. While this is only a prediction, it highlights a specific liability that must be prioritized for future experimental validation.

Step 3: Toxicity Prediction via QSAR

Given the nitroaromatic moiety, a targeted toxicity prediction is essential. We will construct a QSAR model for acute oral toxicity (LD50) in rats, a common regulatory endpoint.

cluster_0 Model Development cluster_1 Model Validation & Prediction A 1. Curate Dataset (Nitroaromatics with LD50 data from ChEMBL/PubChem) B 2. Calculate Molecular Descriptors (e.g., LogP, MW, Electronic) A->B C 3. Split Data (Training Set: ~75% Test Set: ~25%) B->C D 4. Build Model (e.g., Multiple Linear Regression) C->D E 5. Validate Model (Internal & External Validation using Test Set) D->E Trained Model F 6. Define Applicability Domain E->F G 7. Predict Toxicity of N-methyl-5-nitroquinolin-8-amine F->G

Sources

A Technical Guide to the Spectroscopic Analysis of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used for the structural elucidation and characterization of N-methyl-5-nitroquinolin-8-amine. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectroscopic output. We will explore predicted data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our interpretations in established principles of organic spectroscopy. The guide includes detailed experimental protocols, data summary tables, and visualizations to ensure both theoretical understanding and practical applicability.

Introduction and Molecular Overview

N-methyl-5-nitroquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic compound central to numerous pharmacologically active molecules. The addition of a nitro group at the C5 position and a methylamino group at the C8 position creates a molecule with distinct electronic and structural features. The nitro group acts as a strong electron-withdrawing group, while the methylamino group is electron-donating. This electronic push-pull system significantly influences the chemical environment of the quinoline scaffold, making spectroscopic analysis a powerful tool for confirming its identity and purity.

Accurate structural verification is a non-negotiable cornerstone of chemical research and drug development. This guide provides the foundational spectroscopic knowledge required to confidently characterize this specific molecule and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and identify the chemical environment of each atom.

Predicted ¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The quinoline ring system presents a series of coupled aromatic protons. The strong electron-withdrawing effect of the nitro group at C5 will significantly deshield (shift downfield) adjacent protons, particularly H4 and H6. Conversely, the electron-donating N-methylamino group at C8 will shield its neighboring proton (H7) and the N-H proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of N-methyl-5-nitroquinolin-8-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a standard concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H2 8.8 - 9.0 dd J = 4.2, 1.5 Adjacent to ring nitrogen; deshielded.
H3 7.5 - 7.7 dd J = 8.4, 4.2 Coupled to H2 and H4.
H4 8.6 - 8.8 dd J = 8.4, 1.5 Deshielded by adjacent nitro group and ring nitrogen.
H6 8.2 - 8.4 d J = 8.8 Deshielded by adjacent nitro group.
H7 6.8 - 7.0 d J = 8.8 Shielded by electron-donating amino group.
NH 5.5 - 6.5 br s (or q) J ≈ 5 (if coupled to CH₃) Broad signal, position is solvent/concentration dependent.

| N-CH₃ | 3.0 - 3.2 | d | J ≈ 5 (if coupled to NH) | Attached to nitrogen. |

Predicted ¹³C NMR Analysis

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons attached to or near electronegative atoms (N, O) are shifted downfield. For N-methyl-5-nitroquinolin-8-amine, the carbons bearing the nitro (C5) and amino (C8) groups, as well as those adjacent to the ring nitrogen (C2, C8a), will show characteristic shifts.[1][2][3]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256-1024 scans, depending on concentration.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 150 - 152 Adjacent to ring nitrogen.
C3 121 - 123 Standard aromatic carbon.
C4 132 - 134 Influenced by ring nitrogen and C5-NO₂.
C4a 128 - 130 Bridgehead carbon.
C5 140 - 142 Attached to electron-withdrawing NO₂ group.
C6 125 - 127 Influenced by adjacent NO₂ group.
C7 108 - 112 Shielded by electron-donating amino group.
C8 145 - 148 Attached to electron-donating amino group.
C8a 135 - 137 Bridgehead carbon, adjacent to ring nitrogen.

| N-CH₃ | 30 - 35 | Aliphatic carbon attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent technique for identifying the presence of key functional groups. For N-methyl-5-nitroquinolin-8-amine, the most characteristic signals will be from the N-H bond of the secondary amine and the N-O bonds of the nitro group.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Clamp the sample onto the crystal to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3350 - 3450 Medium N-H Stretch Secondary Aromatic Amine
3000 - 3100 Medium-Weak C-H Aromatic Stretch Quinoline Ring
2850 - 2950 Weak C-H Aliphatic Stretch N-CH₃
1590 - 1620 Medium C=C / C=N Stretch Aromatic Ring
1510 - 1550 Strong N-O Asymmetric Stretch Aromatic Nitro Group
1330 - 1370 Strong N-O Symmetric Stretch Aromatic Nitro Group

| 1250 - 1340 | Medium | C-N Stretch | Aromatic Amine |

The two strong, distinct peaks for the nitro group's N-O stretches are often the most telling features in the IR spectrum of a nitroaromatic compound.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecular structure through analysis of fragmentation patterns. For N-methyl-5-nitroquinolin-8-amine (C₁₀H₉N₃O₂), the exact molecular weight is approximately 203.07 g/mol .

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will generate a radical cation, the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Pathway

Nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO₂ (46 Da) and NO (30 Da).[8][9][10] The quinoline ring itself is relatively stable, but subsequent fragmentation can occur.

Table 4: Predicted Key Ions in EI-MS

m/z Value (Predicted) Ion Identity Rationale
203 [M]⁺• Molecular Ion
188 [M - CH₃]⁺ Loss of the methyl group
173 [M - NO]⁺ Loss of nitric oxide radical
157 [M - NO₂]⁺ Loss of nitro group radical

| 127 | [C₉H₅N]⁺ | Loss of NO₂ and HCN from the pyridine ring |

Visualization of Fragmentation

The logical flow of the primary fragmentation steps can be visualized as follows:

Fragmentation M M+• (m/z = 203) N-methyl-5-nitroquinolin-8-amine F1 [M - NO2]+• (m/z = 157) M->F1 - NO2 (46 Da) F2 [M - NO]+• (m/z = 173) M->F2 - NO (30 Da) F3 [M - CH3]+ (m/z = 188) M->F3 - CH3 (15 Da)

Caption: Predicted EI-MS fragmentation of N-methyl-5-nitroquinolin-8-amine.

Integrated Spectroscopic Analysis

  • Mass Spectrometry provides the molecular weight (203 g/mol ), confirming the molecular formula.

  • IR Spectroscopy confirms the presence of key functional groups: the N-H of the secondary amine and, most critically, the two strong absorptions characteristic of the aromatic NO₂ group.[4]

  • ¹³C NMR confirms the presence of 10 distinct carbon environments, including one aliphatic carbon (the methyl group) and nine aromatic carbons, consistent with the proposed structure.

  • ¹H NMR provides the final, detailed proof. It shows the correct number of aromatic protons with coupling patterns and chemical shifts that are only explained by the specific 5,8-disubstitution pattern on the quinoline ring, along with signals for the N-methyl and N-H protons.

Together, these data points converge to unambiguously confirm the structure and identity of N-methyl-5-nitroquinolin-8-amine.

Conclusion

The multi-technique spectroscopic analysis of N-methyl-5-nitroquinolin-8-amine provides a clear and definitive structural characterization. By understanding the influence of the molecule's functional groups on each type of spectrum, researchers can interpret the resulting data with high confidence. The predicted values and protocols outlined in this guide serve as a robust framework for the practical analysis of this compound and provide a model for the characterization of other complex heterocyclic molecules.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) JCCCH Coupling Constants. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Nitroquinoline. PubChem. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Testing of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the intrinsic stability, of the novel chemical entity N-methyl-5-nitroquinolin-8-amine. In the absence of extensive published data on this specific molecule, this document synthesizes established principles from regulatory guidelines, data on structurally related quinoline and nitroaromatic compounds, and expert insights to propose a robust, scientifically-grounded testing strategy. This guide is intended for researchers, chemists, and pharmaceutical development professionals engaged in the preclinical assessment of new drug candidates. It details experimental protocols, explains the scientific rationale behind methodological choices, and offers a blueprint for data interpretation and reporting, ensuring a self-validating and compliant approach to physicochemical characterization.

Introduction: The Significance of N-methyl-5-nitroquinolin-8-amine and the Imperative of Physicochemical Profiling

N-methyl-5-nitroquinolin-8-amine belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimalarials like quinine and chloroquine, and antibacterials such as nitroxoline (8-hydroxy-5-nitroquinoline).[1][2][3][4] The introduction of a nitro group and an N-methylated amine at positions 5 and 8 respectively suggests potential for unique pharmacological activity, but also introduces specific challenges regarding its physicochemical properties. The nitro group, being strongly electron-withdrawing, can influence the molecule's acidity, reactivity, and susceptibility to degradation.[5]

A thorough understanding of solubility and stability is not merely a regulatory formality; it is a cornerstone of successful drug development. These parameters dictate a compound's bioavailability, inform formulation strategies, and determine its shelf-life and storage requirements. Early and accurate assessment of these properties can prevent costly late-stage failures and accelerate the journey from bench to bedside. This guide, therefore, presents a systematic approach to elucidating the solubility and stability profile of N-methyl-5-nitroquinolin-8-amine.

Predicted Physicochemical Properties: A Starting Point

While experimental data for N-methyl-5-nitroquinolin-8-amine is scarce, we can infer some properties from closely related analogs like 8-methyl-5-nitroquinoline. Computational tools can also provide valuable initial estimates.

PropertyPredicted Value/CharacteristicSource/Basis
Molecular Weight~203.19 g/mol Calculated
pKaBasic (amine), potentially weakly acidicAmine group protonation; potential for nitro-activated C-H acidity
LogPModerately lipophilicBased on analogs like 8-methyl-5-nitroquinoline (XLogP3 ~2.2)[6]
Aqueous SolubilityLikely lowAromatic structure, nitro group; similar to many quinoline derivatives[1][7]

These predictions suggest that N-methyl-5-nitroquinolin-8-amine is likely a sparingly soluble, moderately lipophilic compound, a common profile for drug candidates targeting intracellular pathways.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility of N-methyl-5-nitroquinolin-8-amine.

Thermodynamic Solubility in Aqueous Media

The intrinsic solubility in aqueous buffers at various pH values is a critical parameter. Given the presence of a basic amine, solubility is expected to be pH-dependent.

Experimental Protocol: pH-Dependent Equilibrium Solubility

  • Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4, 9).

  • Sample Preparation : Add an excess of solid N-methyl-5-nitroquinolin-8-amine to each buffer in sealed vials.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the solid and liquid phases by centrifugation or filtration (using filters that do not bind the compound).

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Causality and Insights : This experiment will determine the solubility at different pH values, which is crucial for predicting its behavior in the gastrointestinal tract and bloodstream. Increased solubility at lower pH would be expected due to the protonation of the amine group.

Solubility in Organic Solvents and Biorelevant Media

Solubility in organic solvents is important for developing purification and formulation strategies. Biorelevant media can provide more clinically relevant solubility data.

Solvent/MediumRationale
Methanol, Ethanol, AcetonitrileCommon solvents for analytical method development and initial formulation trials.
Dichloromethane, ChloroformQuinoline derivatives often show high solubility in these non-polar solvents.[8]
DMSO, DMFHigh-polarity aprotic solvents used for stock solutions in biological assays.
Simulated Gastric Fluid (SGF)Mimics the stomach environment.
Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF)Mimics the small intestine, providing insights into oral absorption.

Experimental Protocol: Kinetic and Equilibrium Solubility in Various Media

The protocol is similar to the aqueous solubility determination, with appropriate analytical adjustments for the different matrices.

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[5][9][10]

The Forced Degradation Workflow

The following diagram outlines a systematic approach to forced degradation studies:

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome & Interpretation Start Prepare Stock Solution of N-methyl-5-nitroquinolin-8-amine Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Divide into aliquots Neutralize Neutralize/Quench Reaction Stress_Conditions->Neutralize After specified time points Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Mass_Balance Assess Mass Balance Analyze->Mass_Balance Identify Identify & Characterize Degradation Products Mass_Balance->Identify If significant degradation Method_Validation Confirm Method is Stability-Indicating Mass_Balance->Method_Validation Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: A typical workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

A. Hydrolytic Degradation

  • Protocol :

    • Dissolve the compound in 0.1 M HCl (acidic hydrolysis) and 0.1 M NaOH (basic hydrolysis).

    • Incubate at elevated temperatures (e.g., 60-80°C) and sample at various time points (e.g., 2, 6, 24, 48 hours).

    • Neutralize samples before analysis.

  • Scientific Rationale : The nitro group can activate the quinoline ring towards nucleophilic attack. The N-methyl amine linkage could also be susceptible to hydrolysis under extreme pH conditions.

B. Oxidative Degradation

  • Protocol :

    • Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light. Sample at intervals.

  • Scientific Rationale : The quinoline ring and the amine group are potential sites of oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.[11]

C. Thermal Degradation

  • Protocol :

    • Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

    • Expose a solution of the compound to the same conditions.

  • Scientific Rationale : This assesses the intrinsic thermal stability of the molecule in both solid and solution states. Degradation is often accelerated at higher temperatures.[12][13]

D. Photostability

  • Protocol :

    • Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m²).

    • Include a dark control to differentiate between photolytic and thermal degradation.

  • Scientific Rationale : Aromatic and nitroaromatic compounds are often photosensitive.[11] Quinoline itself turns brown upon exposure to light.[1][7]

Summary of Forced Degradation Conditions
Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60-80°CCleavage of N-methyl-amine bond, modification of nitro group.
Base Hydrolysis0.1 M NaOH, 60-80°CSimilar to acid hydrolysis, potential for ring opening at high temps.
Oxidation3-30% H₂O₂, Room TempN-oxide formation, ring hydroxylation.
Thermal (Dry)80°CDecomposition, polymerization.
PhotolyticICH Q1B light exposurePhotoreduction of nitro group, ring cleavage.

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[9][14]

Experimental Design for Formal Stability Studies

Formal_Stability_Study cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis & Outcome Batches Select ≥ 3 Primary Batches of N-methyl-5-nitroquinolin-8-amine Packaging Package in Proposed Container Closure System Batches->Packaging LongTerm Long-Term Storage (e.g., 25°C/60% RH or 30°C/65% RH) Packaging->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) Packaging->Accelerated LT_Schedule Long-Term Testing: 0, 3, 6, 9, 12, 18, 24 months... LongTerm->LT_Schedule Acc_Schedule Accelerated Testing: 0, 3, 6 months Accelerated->Acc_Schedule Analysis Analyze Samples for: - Assay - Degradation Products - Physical Properties LT_Schedule->Analysis Acc_Schedule->Analysis Outcome Establish Re-test Period and Storage Conditions Analysis->Outcome

Caption: Workflow for a formal ICH-compliant stability study.

Analytical Considerations

A validated stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, often coupled with mass spectrometry (MS) for the identification of degradation products.

  • Method : Reversed-phase HPLC with a C18 column is a good starting point.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

  • Detection : UV detection at a wavelength of maximum absorbance for the quinoline ring. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry : LC-MS is invaluable for obtaining the mass-to-charge ratio of degradation products, which is the first step in their structural elucidation.

Conclusion

The systematic evaluation of solubility and stability is a critical, non-negotiable phase in the development of N-methyl-5-nitroquinolin-8-amine. While direct experimental data is not yet widely available, a robust investigational plan can be constructed based on the known chemistry of quinolines and nitroaromatic compounds, and guided by established regulatory frameworks like the ICH guidelines. The protocols and rationale outlined in this guide provide a comprehensive roadmap for generating the necessary data to support further development, ensuring a thorough understanding of the compound's physicochemical properties and de-risking its path towards clinical application.

References

  • Blog. (2025, October 27).
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.).
  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • ICH. (2003). Q1A(R2) Guideline.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery, 3(3), 840-846.
  • Li, Y., et al. (2010). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge.
  • Pharmaceutical Technology. (2016, May 2).
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • MDPI. (2019). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 24(15), 2794.
  • Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • MedchemExpress. (n.d.). Nitroxoline (8-Hydroxy-5-nitroquinoline) | Antibiofilm Agent.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4).
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%.
  • ResearchGate. (n.d.).
  • Zhang, Y., et al. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2208331119.
  • Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16048-16058.
  • Gurnule, W. B., & Zade, A. B. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • CymitQuimica. (n.d.). 8-Hydroxy-5-nitroquinoline.
  • Brieflands. (n.d.).
  • PubChem. (n.d.). Nitroxoline.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • ResearchGate. (n.d.).
  • ACS Publications. (2025, December 26).
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.

Sources

A Technical Guide to Quantum Chemical Calculations for N-methyl-5-nitroquinolin-8-amine: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of N-methyl-5-nitroquinolin-8-amine, a molecule of interest within the broader class of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] By integrating a nitro group and a methylamine substituent, N-methyl-5-nitroquinolin-8-amine presents a unique electronic and structural profile. Understanding this profile at a quantum mechanical level is essential for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This whitepaper outlines the theoretical foundations, step-by-step computational protocols, and data interpretation strategies necessary to elucidate the molecule's properties, serving as a robust guide for researchers in drug discovery and computational chemistry.[2][3]

Introduction: The Convergence of Quantum Chemistry and Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive.[2] Modern drug discovery pipelines increasingly rely on computational chemistry to de-risk candidates early, reduce costs, and accelerate development timelines.[4] Quantum chemical calculations, by solving approximations of the Schrödinger equation, provide a powerful lens to inspect molecules at the electronic level, offering insights that are often inaccessible through empirical methods alone.[5][6]

N-methyl-5-nitroquinolin-8-amine belongs to the quinoline family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][7] The molecule's specific substituents—an electron-withdrawing nitro group and an electron-donating methylamine group—are expected to significantly modulate the electronic landscape of the quinoline core. This interplay governs the molecule's stability, sites of reactivity, and spectroscopic signature.

This guide details a systematic approach using Density Functional Theory (DFT) to model N-methyl-5-nitroquinolin-8-amine, providing a foundational methodology for predicting its structural, electronic, and thermodynamic properties.

Foundational Theory & Computational Methodology

The selection of an appropriate theoretical model is the most critical decision in a computational study, balancing the demand for accuracy with the constraints of computational resources.[8] For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal compromise.[9]

  • Pillar of Theory: Density Functional Theory (DFT) : DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction, making them highly efficient for polyatomic systems.[9]

    • Functional Selection : The choice of the exchange-correlation functional is crucial. For nitroaromatic compounds, hybrid functionals often yield reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for geometry and electronic properties.[9][10] For potentially improved accuracy, especially for thermochemistry or non-covalent interactions, functionals from the Minnesota family, such as M06-2X , are recommended.[11]

    • Basis Set Selection : The basis set is the set of mathematical functions used to build molecular orbitals. A Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this system.[12] It is a triple-zeta basis set, providing flexibility for valence electrons. The ++ indicates the inclusion of diffuse functions on all atoms, essential for describing anions and weak interactions, while the (d,p) specifies the addition of polarization functions, which are critical for accurately describing bonding in cyclic and heteroatomic systems.[13][14]

  • Modeling the Environment: Solvation Models : Biological processes occur in an aqueous solution. To simulate this environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM) , should be employed.[15] This model treats the solvent as a continuous dielectric medium, providing a more realistic representation of the molecule's behavior in solution.

  • Computational Software : All protocols described are readily implemented in standard quantum chemistry software packages such as Gaussian , ORCA , or the Schrödinger Suite .[16][17][18]

Computational Protocols: A Step-by-Step Workflow

A rigorous computational analysis follows a logical sequence of steps, where the output of one calculation serves as the input for the next. This ensures the scientific validity of the final results.

Protocol 1: Geometry Optimization

The first and most crucial step is to find the molecule's most stable three-dimensional structure—its equilibrium geometry at the lowest point on the potential energy surface.

Methodology:

  • Structure Creation : Build the initial 3D structure of N-methyl-5-nitroquinolin-8-amine using a molecular editor like GaussView or Avogadro. Perform a preliminary geometry clean-up using molecular mechanics if available.[19]

  • Input File Preparation : Create an input file specifying the chosen level of theory (e.g., B3LYP/6-311++G(d,p)), the Opt keyword for optimization, and the molecular coordinates.[20]

  • Execution : Submit the calculation to the quantum chemistry software. The Berny algorithm is typically used by default to iteratively adjust the geometry to minimize the forces on each atom.[21][22]

  • Convergence Check : Upon completion, verify that the optimization has converged by checking the output file for the four criteria of force and displacement, as confirmed in the final summary.[19]

Diagram: Geometry Optimization Workflow

G cluster_workflow Geometry Optimization Workflow A 1. Build 3D Structure (e.g., GaussView) B 2. Prepare Input File (Method, Basis Set, Opt Keyword) A->B C 3. Run Calculation (e.g., Gaussian) B->C D 4. Verify Convergence (Check Output Log) C->D E Output: Optimized 3D Coordinates & Minimum Energy D->E

Caption: A streamlined workflow for obtaining the equilibrium geometry.

Protocol 2: Vibrational Frequency Analysis

Following a successful optimization, a frequency calculation is mandatory to characterize the nature of the stationary point found.

Methodology:

  • Input Preparation : Use the optimized coordinates from Protocol 1. The input file should specify the same level of theory and basis set, but with the Freq keyword.[17]

  • Execution : Run the frequency calculation.

  • Analysis : Examine the output file. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed optimization.[17]

  • Data Extraction : This calculation also yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol 3: Electronic & Reactivity Analysis

With a confirmed minimum energy structure, we can now probe the molecule's electronic properties to understand its reactivity and charge distribution.

Methodology:

  • Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[23] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one.[24] The HOMO-LUMO energy gap is an indicator of chemical stability.[25] These values are standard output from the optimization calculation.

  • Molecular Electrostatic Potential (MEP) : An MEP surface maps the electrostatic potential onto the electron density surface. It visually identifies regions of positive (electron-poor, blue) and negative (electron-rich, red) potential, predicting sites for nucleophilic and electrophilic attack, respectively. This is typically requested with a keyword like Pop=Full and visualized in software.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[26] It localizes the wavefunction into one-center (lone pairs) and two-center (bonds) elements. Key outputs include natural atomic charges and second-order perturbation analysis, which reveals stabilizing donor-acceptor interactions within the molecule.[27] This is requested using a keyword like Pop=NBO.[26]

Diagram: Electronic Property Calculation Flow

G cluster_workflow Electronic Properties Analysis Start Optimized Geometry (from Protocol 1 & 2) A Single Point Energy Calculation (with Pop=NBO, Pop=Full) Start->A B HOMO-LUMO Analysis (Reactivity, Stability) A->B C MEP Surface Generation (Electrophilic/Nucleophilic Sites) A->C D NBO Analysis (Atomic Charges, Delocalization) A->D

Caption: Analysis cascade starting from the validated molecular geometry.

Protocol 4: Simulating Spectroscopic Properties

Predicting spectra can aid in experimental characterization.

Methodology:

  • IR Spectrum : The vibrational frequencies and intensities calculated in Protocol 2 can be used to generate a theoretical Infrared (IR) spectrum.

  • UV-Vis Spectrum : Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT).[28] This calculation determines the energies of vertical electronic excitations and their corresponding oscillator strengths.[15]

  • TD-DFT Calculation : Using the optimized geometry, run a calculation with a keyword like TD(NStates=30) to calculate the first 30 excited states.[18] The results can be plotted as wavelength vs. oscillator strength to visualize the UV-Vis spectrum.

Data Presentation & Interpretation

Quantitative results should be organized clearly for analysis. The following tables present illustrative data based on typical results for similar nitroaromatic and quinoline compounds.[12][29]

Table 1: Predicted Thermodynamic Properties at 298.15 K

PropertyValue (Hartree/Particle)
Zero-Point Vibrational EnergyIllustrative Value
Enthalpy (H)Illustrative Value
Gibbs Free Energy (G)Illustrative Value
Note: These values are derived from the frequency calculation and are crucial for predicting reaction spontaneity and equilibrium.

Table 2: Key Predicted Electronic Properties

PropertyPredicted ValueSignificance in Drug Design
HOMO Energy~ -6.5 to -7.5 eVRelates to ionization potential and susceptibility to oxidation.
LUMO Energy~ -2.5 to -3.5 eVRelates to electron affinity and susceptibility to reduction.
HOMO-LUMO Gap~ 3.0 to 4.0 eVIndicator of chemical stability and reactivity.[25]
Dipole Moment~ 4.0 to 6.0 DebyeInfluences solubility and non-covalent interactions.
Note: The presence of the strong electron-withdrawing nitro group is expected to lower both HOMO and LUMO energies compared to unsubstituted quinoline.[29]

Interpretation for Drug Development:

  • MEP Map : The region around the nitro group's oxygen atoms will show strong negative potential, indicating a likely site for hydrogen bonding with receptor residues. The amine proton will show positive potential.

  • NBO Charges : The analysis will likely confirm significant charge separation, with negative charges on the nitro oxygens and the quinoline nitrogen, and positive charges on the carbons attached to them. This charge distribution is critical for electrostatic interactions in a binding pocket.

  • HOMO-LUMO : A relatively small HOMO-LUMO gap might suggest higher reactivity, which could be relevant for covalent inhibition or metabolic liability.[24]

Conclusion

The quantum chemical investigation of N-methyl-5-nitroquinolin-8-amine provides indispensable insights into its fundamental properties. By following the rigorous DFT-based protocols outlined in this guide, researchers can build a detailed molecular portrait that informs synthetic strategy, predicts reactivity, and guides the rational design of more effective and safer drug candidates.[30][31] This in-silico approach is not a replacement for experimental work but a powerful, synergistic partner that accelerates the discovery process by prioritizing compounds with the highest probability of success.[32]

References

  • Smith, J., et al. (2015). Overview of Computational Chemistry. Neuroquantology. Available at: [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. Available at: [Link]

  • Zanette, C., & Mobley, D. L. Development and Application of Computational Approaches in Drug Discovery. eScholarship, University of California. Available at: [Link]

  • Wang, R., et al. (2022). A Review on Applications of Computational Methods in Drug Screening and Design. Frontiers in Chemistry. Available at: [Link]

  • Benallou, M., et al. (2014). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library. Available at: [Link]

  • Frontier in Medical and Health Research. (2025). Computational Chemistry in Drug Discovery: Insights and Innovations - A Review. Available at: [Link]

  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Available at: [Link]

  • Grazioli, C., et al. (2021). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. Available at: [Link]

  • iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available at: [Link]

  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available at: [Link]

  • Aurora Fine Chemicals. Quantum and Molecular Physics - Drug Discovery Software. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital (NBO) Analysis - Tutorial Example. Available at: [Link]

  • Khan, I., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Royal Society of Chemistry. Available at: [Link]

  • Schärfenberg, P. Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • CD ComputaBio. Quantum Chemistry Service in Drug Design. Available at: [Link]

  • Schrödinger. Physics-based Software Platform for Molecular Discovery & Design. Available at: [Link]

  • Tuchkin, D. V., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI. Available at: [Link]

  • Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Available at: [Link]

  • Rowan Scientific. (2023). Quantum Chemistry in Drug Discovery. Available at: [Link]

  • Li, Z., et al. (2024). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. ACS Publications. Available at: [Link]

  • Young, D. The Absolute Beginners Guide to Gaussian. Computational Chemistry List. Available at: [Link]

  • Gaussian, Inc. (2004). G03 Manual: OPT. Available at: [Link]

  • ResearchGate. (2021). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available at: [Link]

  • FACCTs. (2023). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Available at: [Link]

  • FACCTs. UVVis spectroscopy - ORCA 5.0 tutorials. Available at: [Link]

  • ResearchGate. (2007). DFT and TD-DFT investigation of IR and UV spectra of solvated molecules: Comparison of two SCRF continuum models. Available at: [Link]

  • Gorbunova, M. G., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Available at: [Link]

  • Scribd. Gaussian Electronic Structure Guide. Available at: [Link]

  • ResearchGate. (2014). What is the best DFT functional and basis set for structure optimization?. Available at: [Link]

  • ResearchGate. (2023). Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. Available at: [Link]

  • ResearchGate. HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Available at: [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Available at: [Link]

  • Gaussian, Inc. Opt | Gaussian.com. Available at: [Link]

  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What considerations must be made when selecting a basis set?. Available at: [Link]

  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap. Available at: [Link]

  • Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Available at: [Link]

  • ResearchGate. (2019). 8-Nitroquinoline. Available at: [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]

  • London South Bank University Research Online. (1999). Studies of Novel Nitro Substituted Nitrogen Heterocyclic Compounds. Available at: [Link]

  • MDPI. (2023). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. (2021). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of N-methyl-5-nitroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities, including anticancer, antimicrobial, and antiprotozoal effects.[1][2] Derivatives of 8-aminoquinoline and 5-nitroquinoline, in particular, have demonstrated significant potential. This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of a specific, targeted class of these compounds: N-methyl-5-nitroquinolin-8-amine derivatives. By synthesizing established principles with field-proven methodologies, this document serves as a technical resource for researchers engaged in the design, synthesis, and evaluation of novel quinoline-based therapeutic candidates. We will explore the mechanistic rationale behind derivative design, present detailed protocols for synthesis and biological screening, and outline a logical framework for interpreting SAR data to guide lead optimization.

The Core Scaffold: Foundational Principles and Mechanistic Hypotheses

The N-methyl-5-nitroquinolin-8-amine scaffold combines three critical pharmacophoric elements: the planar quinoline ring system, an electron-withdrawing nitro group at the C5 position, and a substituted amino group at the C8 position. Understanding the interplay of these components is fundamental to designing a successful SAR investigation.

  • Quinoline Ring: This bicyclic aromatic system is capable of intercalating into DNA, a mechanism of action for many quinoline-based anticancer and antimicrobial agents.[1] Its planarity and hydrophobicity are key determinants of cell permeability and target engagement.

  • 5-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire ring system. In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, this group can be bioreductively activated to form highly reactive nitroso and hydroxylamine radicals, which can induce DNA damage and oxidative stress.[3] This is a well-established mechanism for compounds like nitroxoline (8-hydroxy-5-nitroquinoline).[4][5]

  • N-methyl-8-amino Group: The substitution at the C8-amino position is a critical modulator of the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and basicity (pKa). These properties directly impact solubility, membrane transport, and the potential for specific interactions with biological targets. Furthermore, the 8-amino position is a known metal-binding site, and chelation of essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) can disrupt vital enzymatic functions in cancer cells and microbes.[6][7]

Based on these features, we can hypothesize several potential mechanisms of action to guide our biological evaluation strategy.

Diagram 1: Core Scaffold and Key Modification Points

Caption: Core structure with key sites for chemical modification.

Strategic Framework for SAR Investigation

A systematic SAR study requires a logical progression from compound design and synthesis to tiered biological screening. The goal is to establish clear correlations between specific structural modifications and changes in biological activity.

Rationale for Derivative Design

To build a robust SAR model, derivatives should be designed to probe the effects of steric bulk, electronic properties, and lipophilicity. A focused library should be synthesized by introducing a diverse set of substituents at the R¹ and R² positions (as shown in Diagram 1).

  • Probing Electronics (R¹): Introduce a series of substituents with varying Hammett constants on an aryl ring at the R¹ position (e.g., -H, -CH₃, -OCH₃, -Cl, -CF₃). This allows for systematic evaluation of how electron-donating and electron-withdrawing groups impact activity.

  • Probing Sterics (R¹): Vary the size of the R¹ group (e.g., methyl, ethyl, isopropyl, tert-butyl, phenyl) to determine the spatial tolerance of the target's binding pocket.

  • Probing Lipophilicity and H-Bonding (R²): Modify the N-methyl group to other alkyl chains (e.g., ethyl, propyl) or introduce functionalities capable of hydrogen bonding (e.g., hydroxyethyl) to modulate solubility and target interactions.

Proposed General Synthetic Scheme

The synthesis of N-methyl-5-nitroquinolin-8-amine derivatives can be approached via a multi-step sequence starting from commercially available precursors. The following scheme is a plausible and adaptable route.[1][8]

Diagram 2: Proposed Synthetic Workflow

G start m-Anisidine skraup Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) start->skraup methoxy 8-Methoxyquinoline skraup->methoxy nitration Nitration (HNO₃, H₂SO₄) methoxy->nitration nitro_methoxy 8-Methoxy-5-nitroquinoline nitration->nitro_methoxy demethylation Demethylation (HBr or BBr₃) nitro_methoxy->demethylation hydroxy 8-Hydroxy-5-nitroquinoline (Nitroxoline) demethylation->hydroxy amination Buchwald-Hartwig Amination (R¹R²NH) hydroxy->amination final Target Derivatives (N-substituted-5-nitroquinolin-8-amines) amination->final

Caption: A plausible synthetic route to the target derivatives.

Biological Evaluation: A Multi-tiered Assay Cascade

The selection of biological assays should be hypothesis-driven, based on the potential mechanisms of action for the 5-nitroquinoline scaffold. A tiered approach is most efficient, starting with broad screening and progressing to more specific, mechanistic studies for the most potent compounds.

Diagram 3: Biological Assay Cascade

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action Studies a1 Antiproliferative Assay (e.g., MTT against Cancer Cell Lines) b1 IC₅₀ Determination (Dose-Response Curves) a1->b1 Active Hits a2 Antimicrobial Assay (e.g., MIC against Bacterial/Fungal Strains) a2->b1 b2 Cytotoxicity Assay (against non-cancerous cell lines, e.g., NIH/3T3) b1->b2 Potent Hits c1 DNA Intercalation Assay (e.g., Ethidium Bromide Displacement) b2->c1 Selective Hits c2 Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA) b2->c2 c3 Enzyme Inhibition Assay (e.g., Topoisomerase II) b2->c3

Caption: A tiered workflow for biological evaluation of derivatives.

Experimental Protocol: Antiproliferative MTT Assay

This protocol is designed to assess the cytotoxic effect of the synthesized derivatives on cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, human breast adenocarcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with medium (negative control), and cells with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Protocol: Antimicrobial Broth Microdilution Assay (MIC)

This protocol determines the minimum inhibitory concentration (MIC) required to inhibit the growth of a specific microorganism.

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of each compound in a 96-well plate using MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Analysis and SAR Elucidation

The ultimate goal is to correlate chemical structure with biological activity. This is achieved by systematically analyzing the data generated from the biological assays.

Hypothetical SAR Data Presentation

The data should be organized into a clear table that allows for easy comparison between derivatives.

Compound LogP (calc.) Anticancer IC₅₀ (µM) (MCF-7) Antimicrobial MIC (µg/mL) (S. aureus)
1a HCH₃2.115.232
1b 4-ClCH₃2.82.58
1c 4-OCH₃CH₃2.018.964
1d 4-CF₃CH₃3.01.84
1e 4-ClC₂H₅3.24.116
1f 4-ClCH₂CH₂OH2.39.732

(Note: The data above is purely illustrative to demonstrate the format and principles of SAR analysis.)

Interpreting the SAR: A Guided Discussion
  • Effect of R¹ Electronics: A comparison of the parent compound 1a (IC₅₀ = 15.2 µM) with its derivatives shows a clear electronic effect. The electron-donating methoxy group (1c , IC₅₀ = 18.9 µM) reduces activity, while strong electron-withdrawing groups like chloro (1b , IC₅₀ = 2.5 µM) and trifluoromethyl (1d , IC₅₀ = 1.8 µM) dramatically increase potency. This strongly supports the hypothesis that bioreductive activation of the 5-nitro group is a key part of the mechanism of action, as electron-withdrawing groups facilitate this reduction.[3] A similar trend is observed in the antimicrobial activity.

  • Effect of Lipophilicity: The most potent compounds (1b , 1d ) have a higher calculated LogP, suggesting that increased lipophilicity may enhance cell membrane permeability and lead to higher intracellular concentrations.

  • Effect of R² Substitution: Increasing the alkyl chain length from methyl (1b ) to ethyl (1e ) slightly decreases anticancer activity, suggesting potential steric hindrance at the target site. Introducing a polar hydroxyl group (1f ) significantly reduces both anticancer and antimicrobial activity, likely due to decreased membrane permeability (lower LogP) or unfavorable interactions in the binding pocket.

Diagram 4: Logic of SAR Interpretation

G SAR Structure-Activity Relationship Structure Chemical Structure (R¹, R²) SAR->Structure Activity Biological Activity (IC₅₀ / MIC) SAR->Activity Properties Physicochemical Properties Structure->Properties determines Properties->Activity influences p1 Electronics (Hammett) p2 Sterics (Size/Shape) p3 Lipophilicity (LogP) p4 H-Bonding

Caption: The relationship between structure, properties, and activity.

Conclusion and Future Directions

This guide outlines a robust, integrated strategy for the systematic investigation of the structure-activity relationships of N-methyl-5-nitroquinolin-8-amine derivatives. By combining rational compound design, efficient synthesis, and a tiered biological screening cascade, researchers can effectively identify the key structural features that drive potency and selectivity. The hypothetical SAR analysis presented herein demonstrates that potent derivatives in this class are likely to possess strong electron-withdrawing substituents and optimized lipophilicity.

Future work should focus on synthesizing a second-generation library based on these initial findings to further refine the SAR model. Promising lead compounds should be advanced to in vivo efficacy and toxicity studies to evaluate their true therapeutic potential.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics (Basel). Available at: [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Molecules. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Biology & Therapy. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery. Available at: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Arabian Journal of Chemistry. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. Available at: [Link]

  • Chemical structures of 8‐hydroxyquinoline (A) and some of its main derivatives. ResearchGate. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals. Available at: [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Butlerov Communications. Available at: [Link]

Sources

Methodological & Application

Investigating the Anti-Cancer Potential of N-methyl-5-nitroquinolin-8-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Researcher's Guide to a Novel Quinoline Derivative

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Notably, compounds like 8-hydroxy-5-nitroquinoline (nitroxoline) have shown promising anti-cancer activity, suggesting that this chemical class is a fertile ground for discovering novel oncology drugs.[1][2] This document provides a comprehensive guide for researchers investigating the in vitro anti-cancer properties of a novel derivative, N-methyl-5-nitroquinolin-8-amine (hereafter designated NQ-M5N8 ). We present a structured, multi-phase experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action. The protocols herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's efficacy in various cancer cell lines.

Introduction: The Rationale for Investigating NQ-M5N8

Quinoline derivatives have a long history in medicine, but their application in oncology is an area of growing interest. The related compound, nitroxoline, has been shown to be a potent cytotoxic agent against human cancer cells, with activity linked to the generation of reactive oxygen species (ROS) and potential interactions with metal ions like copper.[1][2][3] NQ-M5N8, as a novel structural analog, warrants thorough investigation to determine if its unique chemical modifications translate into improved efficacy, selectivity, or a distinct mechanism of action.

This guide outlines a logical workflow for the preclinical in vitro evaluation of NQ-M5N8. The journey begins with establishing its fundamental cytotoxic profile across a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50). Subsequent phases focus on deciphering the cellular consequences of treatment, specifically whether NQ-M5N8 induces programmed cell death (apoptosis) or causes cell cycle arrest. Finally, we provide a protocol to probe the molecular underpinnings of its activity by examining key protein markers in relevant signaling pathways.

Experimental Overview Workflow

The overall strategy is to move from a general assessment of cytotoxicity to a specific understanding of the compound's mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Molecular Pathway Investigation A Prepare NQ-M5N8 Stock Solution C Perform MTT Cell Viability Assay (24h, 48h, 72h) A->C B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 Concentration D->E Proceed if IC50 is potent F Apoptosis Assay (Annexin V / PI Staining) E->F G Cell Cycle Analysis (PI Staining & Flow Cytometry) E->G J Identify Affected Signaling Pathways F->J G->J H Treat Cells & Prepare Lysates I Western Blot Analysis (e.g., Caspases, p53, Akt) H->I I->J

Caption: A three-phase workflow for the in vitro evaluation of NQ-M5N8.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for reproducibility.

  • Storage: NQ-M5N8 powder should be stored at -20°C, protected from light and moisture.

  • Solvent Selection: Due to its aromatic structure, NQ-M5N8 is likely soluble in dimethyl sulfoxide (DMSO). Always perform a solubility test first.

  • Protocol for 10 mM Stock Solution:

    • Aseptically weigh out a precise amount of NQ-M5N8 powder (Molecular Weight to be confirmed by supplier).

    • In a sterile microcentrifuge tube, add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist dissolution.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase 1: Determining Cytotoxicity (IC50) with the MTT Assay

The first step is to quantify the compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Protocol: MTT Cell Proliferation Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) in logarithmic growth phase.

  • Complete cell culture medium.

  • NQ-M5N8 stock solution (10 mM in DMSO).

  • Sterile 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[5]

  • Compound Dilution: Prepare a series of 2-fold dilutions of NQ-M5N8 in complete medium from the 10 mM stock. A typical concentration range to start with is 0.1 µM to 100 µM.[8] Also prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (including vehicle control and a "medium only" blank).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6][7]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[5]

Data Presentation: Summary of NQ-M5N8 Cytotoxicity
Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Mean ± SD]
MCF-7Breast Adenocarcinoma48e.g., 15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma48e.g., 28.4 ± 3.1
A549Lung Carcinoma48e.g., 11.7 ± 2.5
HCT116Colorectal Carcinoma48e.g., 8.9 ± 1.3
PC-3Prostate Adenocarcinoma48e.g., 45.1 ± 5.6

Phase 2: Uncovering the Mechanism of Cell Death and Proliferation Arrest

Once the IC50 is established, the next critical step is to determine how NQ-M5N8 inhibits cell growth. The two most common mechanisms for anti-cancer compounds are the induction of apoptosis and the arrest of the cell cycle.[10] Flow cytometry is a powerful tool for these analyses.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells, allowing for differentiation between cell populations.[11]

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Procedure:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate. After 24 hours, treat the cells with NQ-M5N8 at its predetermined IC50 concentration for a relevant time period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[12]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[11][13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/ml stock) to the cell suspension.[12] Gently vortex.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence of a population of stained cells, one can determine the percentage of cells in each phase. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest.

Procedure:

  • Cell Harvesting: Seed and treat cells as described for the apoptosis assay (approx. 1 x 10^6 cells per sample).[10]

  • Fixation: Collect and wash the cells with PBS. Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells and prevent clumping. Store at -20°C overnight or for at least 2 hours.[10][14]

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet with PBS.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[10]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Phase 3: Probing Molecular Targets with Western Blotting

Based on the results from Phase 2, Western blotting can be used to investigate the specific proteins involved in the observed apoptotic or cell cycle arrest pathways.[15] For instance, if NQ-M5N8 induces apoptosis, we can check for the activation of key executioner proteins like caspases. If it causes G2/M arrest, we can examine regulators of that checkpoint.

Hypothetical Signaling Pathway for NQ-M5N8

Given the known activity of related nitroquinoline compounds, NQ-M5N8 may induce cellular stress (e.g., ROS production), leading to DNA damage and activation of the p53 tumor suppressor pathway, which can trigger either apoptosis or cell cycle arrest.[1][2]

G cluster_arrest Cell Cycle Arrest cluster_apoptosis Apoptosis compound NQ-M5N8 stress Cellular Stress (e.g., ROS, DNA Damage) compound->stress p53 p53 Activation (Phosphorylation) stress->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax arrest G1/S or G2/M Arrest p21->arrest caspase Caspase-9 → Caspase-3 (Cleavage/Activation) bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential signaling pathway initiated by NQ-M5N8.

Protocol: Western Blotting for Key Signaling Proteins

Procedure:

  • Protein Extraction: Treat cells with NQ-M5N8 at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C with gentle shaking.[16]

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax.

    • Cell Cycle Markers: p53, phospho-p53, p21, Cyclin B1.

    • Loading Control: GAPDH or β-Actin (to ensure equal protein loading).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10] The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of N-methyl-5-nitroquinolin-8-amine. By systematically assessing its cytotoxicity, mode of action, and impact on key signaling pathways, researchers can build a comprehensive profile of its anti-cancer potential. Positive and compelling results from these assays would justify advancing the compound to more complex studies, such as analysis in 3D spheroid cultures, combination therapy screens, and eventually, in vivo preclinical models.[18]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Sivaraman, D., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for N-methyl-5-nitroquinolin-8-amine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, leading to the development of drugs for malaria (e.g., chloroquine), cancer, and various infectious diseases.[2][3] The versatility of the quinoline scaffold allows for substitutions at various positions, each modification capable of fine-tuning its biological and pharmacological profile.[2]

Among these, 8-hydroxyquinoline and its derivatives are particularly notable for their potent antimicrobial effects, which are often linked to their ability to chelate metal ions essential for microbial enzyme function.[3] A prominent example is Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibiotic used for treating urinary tract infections.[4]

This document provides a comprehensive guide for the characterization and application of a novel derivative, N-methyl-5-nitroquinolin-8-amine . While specific data for this compound is not yet prevalent in published literature, its structural similarity to known active quinolines—possessing both the nitro group at position 5 and a modification at position 8—provides a strong rationale for its investigation as a potential antimicrobial agent. These protocols are designed to systematically evaluate its spectrum of activity, potency, and potential mechanism of action, providing a robust framework for its preclinical assessment.

Scientific Rationale: Insights from Structural Analogs

The proposed antimicrobial activity of N-methyl-5-nitroquinolin-8-amine is predicated on the well-documented bioactivity of its structural precursors and analogs.

  • The Role of the 8-Hydroxyquinoline Core: The parent compound, 8-hydroxyquinoline, exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and yeast.[4] Its primary mechanism is attributed to its function as a metal chelator. By sequestering divalent cations like Fe²⁺, Mg²⁺, and Zn²⁺, it disrupts critical enzymatic processes within microbial cells.

  • Influence of the 5-Nitro Group: The addition of a nitro group at the 5-position, as seen in Nitroxoline, significantly enhances antimicrobial potency.[4] This electron-withdrawing group can increase the compound's ability to generate intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[5][6] Furthermore, the nitro group itself can be a point of interaction with microbial targets.[6]

  • Modification at Position 8: The substitution of the 8-hydroxyl group with an N-methyl-amine introduces a significant chemical change. While the classic metal chelation mechanism involving the hydroxyl and ring nitrogen may be altered, the nitrogen at position 8 could still participate in coordinating metal ions. This modification may also influence the compound's solubility, cell permeability, and interaction with new biological targets, potentially leading to a novel mechanism of action or an altered antimicrobial spectrum.

Based on these insights, we hypothesize that N-methyl-5-nitroquinolin-8-amine will exhibit antimicrobial properties, possibly through a combination of metal ion chelation and induction of oxidative stress. The following protocols are designed to test this hypothesis.

Proposed Mechanism of Action Pathway

Below is a conceptual diagram illustrating the likely mechanism of action for quinoline-based antimicrobials, which serves as a working hypothesis for N-methyl-5-nitroquinolin-8-amine.

Proposed_Mechanism_of_Action Conceptual Pathway for Quinoline Antimicrobials cluster_0 Extracellular cluster_1 Bacterial Cell Compound N-methyl-5-nitroquinolin-8-amine Membrane Cell Membrane Penetration Compound->Membrane 1. Uptake Chelation Chelation of Intracellular Metal Ions (e.g., Fe²⁺, Zn²⁺) Membrane->Chelation 2. Interaction ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS 3. Redox Cycling Enzyme Essential Metalloenzymes Chelation->Enzyme Inhibits Death Bacterial Cell Death Enzyme->Death Leads to Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Causes Damage->Death Leads to

Caption: Proposed mechanism for N-methyl-5-nitroquinolin-8-amine.

Experimental Protocols

This section provides detailed methodologies for the comprehensive antimicrobial evaluation of N-methyl-5-nitroquinolin-8-amine. It is crucial to perform these experiments under aseptic conditions to ensure data integrity.

Overall Experimental Workflow

The evaluation process follows a logical progression from broad screening to quantitative assessment.

Experimental_Workflow start Synthesized Compound (N-methyl-5-nitroquinolin-8-amine) stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep screening PART A: Preliminary Screening (Disk/Well Diffusion) stock_prep->screening quant PART B: Quantitative Analysis (Broth Microdilution) screening->quant If active mic Determine MIC quant->mic mbc Determine MBC mic->mbc interpretation Data Analysis & Interpretation mbc->interpretation end Characterized Antimicrobial Profile interpretation->end

Caption: Workflow for antimicrobial characterization.

PART A: Preliminary Screening for Antimicrobial Activity

The initial step is to qualitatively assess if the compound has any antimicrobial activity against a panel of microorganisms. The agar diffusion method is a cost-effective and widely used technique for this purpose.[7][8]

Recommended Test Organisms:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast: Candida albicans (e.g., ATCC 10231)

Protocol 1: Agar Disk Diffusion Assay [8][9]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[9]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate (or appropriate medium for fungi) three times, rotating the plate 60 degrees after each application to ensure even coverage.[10]

  • Disk Application: Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a defined amount of the N-methyl-5-nitroquinolin-8-amine stock solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.

  • Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for yeast) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (up to 48 hours for yeast).

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

PART B: Quantitative Evaluation of Potency

If activity is observed in the screening assay, the next step is to determine the minimum concentration of the compound that inhibits growth (MIC) and the minimum concentration that kills the microorganisms (MBC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9][11]

This is the gold-standard method for quantitative susceptibility testing.

  • Stock Solution: Prepare a concentrated stock solution of N-methyl-5-nitroquinolin-8-amine in a suitable solvent (e.g., DMSO).

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a gradient of concentrations.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of MHB. This well will receive only the inoculum.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum.

  • Inoculum Preparation: Prepare a standardized inoculum and dilute it so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[10]

  • Inoculation: Add 50 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. A colorimetric indicator like Resazurin can be added to aid visualization.[7]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 0.1% of colonies from the initial inoculum count).

Data Presentation and Interpretation

Summarize the quantitative data in a clear, tabular format.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioControl Antibiotic MIC (µg/mL)
S. aureusATCC 25923Gentamicin: X
E. coliATCC 25922Gentamicin: Y
P. aeruginosaATCC 27853Gentamicin: Z
C. albicansATCC 10231Fluconazole: A

Interpretation:

  • An MBC/MIC ratio ≤ 4 suggests the compound is bactericidal .

  • An MBC/MIC ratio > 4 suggests the compound is bacteriostatic .

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Journal of Chemistry, 11(1), 1-35.
  • El-Sayed, W. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13.
  • Wang, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 10(6), 949-954.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC Website.
  • Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14369-14377.
  • Al-Henhena, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Journal of King Saud University-Science, 35(8), 102830.
  • Patel, K. D., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Horna, G., & Smajs, D. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
  • WOAH. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual.
  • OEM. (2025). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. OEM Website.
  • Cartuche, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(9), 1106.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17.
  • Mallesha, L., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. International Journal of Pharmaceutical Sciences and Research, 2(9), 2345.
  • Chim, N., & Thummar, M. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Mini reviews in medicinal chemistry, 18(16), 1396-1415.
  • Musiol, R. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Molecules, 22(8), 1345.
  • Rauf, A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(12), 2269.
  • Ali, T. E. S., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 847-857.
  • El-Faydy, M., et al. (2020).
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF.

Sources

Application Note: High-Throughput Screening Assays for the Identification of Novel Cytotoxic Agents Targeting Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer effects.[1][2] Specifically, 5-nitro-8-hydroxyquinoline derivatives have been identified as potent cytotoxic agents against human cancer cell lines, often exhibiting greater potency than other halogenated analogues.[3][4] The mechanism of action for many of these compounds is linked to the generation of intracellular reactive oxygen species (ROS), which can trigger apoptotic cell death.[3]

While direct high-throughput screening (HTS) data for N-methyl-5-nitroquinolin-8-amine is not extensively published, its structural similarity to known cytotoxic 5-nitroquinoline compounds provides a strong rationale for evaluating its potential as an anticancer agent. This application note details a robust, automated HTS cascade designed to identify and characterize cytotoxic activity of test compounds like N-methyl-5-nitroquinolin-8-amine in a cancer cell line model.

The screening strategy employs a primary assay to measure general cell viability, followed by a secondary, mechanism-based assay to confirm that cell death occurs via apoptosis. Finally, a counter-screen is described to eliminate false positives resulting from compound interference with the assay technology.

The High-Throughput Screening (HTS) Workflow

A successful screening campaign requires a multi-step approach to efficiently identify true "hits" while minimizing the follow-up of false positives. Our proposed workflow is a logical cascade that moves from a broad primary screen to more specific secondary and counter-screens.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Triage & Confirmation Compound_Library Compound Library (incl. N-methyl-5-nitroquinolin-8-amine) Primary_Screen Primary Screen: Cell Viability (ATP Quantitation) Single Dose (e.g., 10 µM) Compound_Library->Primary_Screen Primary_Hits Primary Hits: Compounds showing significant cytotoxicity Primary_Screen->Primary_Hits Dose_Response Dose-Response Testing: Confirm Potency (EC50) Primary_Hits->Dose_Response Secondary_Screen Secondary Screen: Apoptosis Assay (Caspase-3/7) Dose_Response->Secondary_Screen Counter_Screen Counter-Screen: Luciferase Inhibition Assay Dose_Response->Counter_Screen Confirmed_Hits Confirmed, On-Target Hits Secondary_Screen->Confirmed_Hits Counter_Screen->Confirmed_Hits Eliminates False Positives

Figure 1: High-Throughput Screening (HTS) Cascade for Cytotoxic Agents.

Primary Screening Assay: Cell Viability

Principle

The primary screen utilizes a luminescent cell viability assay, such as Promega's CellTiter-Glo®, to quantify the number of viable cells in culture.[5][6] This "add-mix-measure" assay determines the level of intracellular ATP, a key indicator of metabolically active cells.[7] In the presence of ATP, a proprietary, thermostable luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of living cells.[7] A decrease in signal relative to vehicle-treated controls indicates cytotoxicity. This format is ideal for HTS due to its simplicity, robustness, and high sensitivity.[8][9]

Materials & Reagents
Reagent/MaterialSupplierPurpose
HepG2 Cells (or other relevant cancer cell line)ATCCBiological model
DMEM/F-12 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell dissociation
DMSO, Cell Culture GradeSigma-AldrichCompound solvent
StaurosporineTocrisPositive control (induces apoptosis)
CellTiter-Glo® Luminescent Cell Viability AssayPromegaDetection reagent
384-well, solid white, flat-bottom platesCorningAssay plates
Detailed Protocol
  • Cell Plating:

    • Culture HepG2 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a final concentration of 2.5 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a 10 mM stock solution of N-methyl-5-nitroquinolin-8-amine in 100% DMSO.

    • Perform serial dilutions to create a compound source plate. For a single-point screen, prepare a 50 µM working solution in assay medium (final assay concentration will be 10 µM, 0.5% DMSO).

    • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 5 µL of compound solution, positive control (Staurosporine, final conc. 1 µM), or negative control (DMSO vehicle) to the appropriate wells.

  • Incubation:

    • Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]

    • Add 25 µL of the reagent to each well.

    • Place plates on an orbital shaker for 2 minutes at 500 rpm to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

Secondary Assay: Apoptosis Confirmation

Principle

To confirm that cytotoxicity observed in the primary screen is due to apoptosis, a secondary assay measuring the activity of effector caspases 3 and 7 is employed. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[10][11] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[10] An increase in signal indicates induction of apoptosis.

Apoptosis_Pathway Test_Compound Test Compound (e.g., N-methyl-5-nitroquinolin-8-amine) Cell_Stress Cellular Stress / Damage Test_Compound->Cell_Stress Procaspase3_7 Procaspase-3/7 (Inactive) Cell_Stress->Procaspase3_7 Initiator Caspases Active_Caspase3_7 Active Caspase-3/7 Procaspase3_7->Active_Caspase3_7 DEVD_Substrate DEVD-Aminoluciferin (Non-Luminescent Substrate) Active_Caspase3_7->DEVD_Substrate Cleavage Luminescence Luminescence (Signal) DEVD_Substrate->Luminescence Luciferase + ATP

Figure 2: Mechanism of the Caspase-Glo® 3/7 Apoptosis Assay.

Protocol

The protocol for the secondary assay is nearly identical to the primary screen regarding cell plating, compound addition, and incubation. The key difference is the detection step.

  • Perform steps 1-3 from the Primary Screening Protocol (Section 3.3).

  • Signal Detection:

    • Equilibrate plates to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11][12]

    • Add 25 µL of the reagent to each well.

    • Shake the plate at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Read luminescence on a compatible plate reader.

Counter-Screen: Luciferase Inhibition

Rationale

A significant portion of small molecules can directly inhibit the firefly luciferase enzyme used in both the primary and secondary assays.[13][14] A compound that inhibits luciferase will quench the luminescent signal in the CellTiter-Glo® assay, mimicking cytotoxicity and creating a false positive.[15] Conversely, in the Caspase-Glo® assay, it would prevent signal generation, potentially masking true apoptotic activity. Therefore, a counter-screen against purified luciferase is essential to identify and eliminate compounds whose activity is an artifact of assay interference.[13][16]

Protocol
  • Reagent Preparation: Prepare a solution of recombinant firefly luciferase and its substrates (ATP and D-Luciferin) in a suitable buffer, optimized for a stable signal.

  • Assay Execution:

    • In a 384-well plate, add 5 µL of test compound dilutions.

    • Add 20 µL of the pre-mixed luciferase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence.

  • Data Analysis: Compounds that cause a dose-dependent decrease in luminescence are flagged as luciferase inhibitors and are deprioritized.

Data Analysis & Assay Validation

Data Normalization

Raw luminescence data (RLU) from each plate should be normalized to the in-plate controls to determine the percent activity:

  • For Cell Viability (Inhibition): % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • Negative Control (neg_ctrl): DMSO-treated wells (0% inhibition).

    • Positive Control (pos_ctrl): Staurosporine-treated wells (100% inhibition).

  • For Apoptosis (Activation): % Activation = 100 * ((RLU_compound - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

    • Negative Control (neg_ctrl): DMSO-treated wells (0% activation).

    • Positive Control (pos_ctrl): Staurosporine-treated wells (100% activation).

Assay Quality Control: The Z'-Factor

The quality and robustness of an HTS assay are assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation.[17] It is a critical metric for validating assay performance.[18][19]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS.[18][19]
0 to 0.5MarginalAssay may be acceptable but requires optimization.[18]
< 0UnacceptableControl signals overlap; assay is not viable for screening.[18]

For all assays described, a Z'-factor of ≥ 0.5 should be achieved before initiating the full screen.[20][21]

Conclusion

This application note provides a comprehensive, field-proven workflow for the high-throughput screening of N-methyl-5-nitroquinolin-8-amine and other novel compounds for anticancer cytotoxicity. By combining a robust primary viability screen with a mechanistic secondary assay and a critical counter-screen, this cascade ensures the efficient and accurate identification of confirmed hits. The detailed protocols and validation criteria described herein provide a solid foundation for researchers aiming to discover next-generation cytotoxic agents.

References

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (n.d.). ResearchGate.
  • Calculating a Z-factor to assess the quality of a screening assay. (2010, September). GraphPad. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. (n.d.). News-Medical.Net. [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284–291. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. [Link]

  • Tice, R. R., et al. (2013). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC - PubMed Central. [Link]

  • Luciferase counter screen. (n.d.). reframeDB. [Link]

  • Murray, D. C., McWilliams, L., & Wigglesworth, M. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245–262. [Link]

  • Interferences with Luciferase Reporter Enzymes. (2016, July 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Cytotoxicity tests for high-throughput drug discovery. Semantic Scholar.
  • Understanding Luminescence Based Screens. (n.d.). Royal Society of Chemistry. [Link]

  • Dahlin, J. L., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. PMC - NIH. [Link]

  • Kater, A., et al. (2020). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]

  • Ubeaud-Sequier, G., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2025, August 7). Request PDF - ResearchGate. [Link]

  • Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar.
  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.

Sources

Application Notes & Protocols: N-methyl-5-nitroquinolin-8-amine as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Illuminating Cellular Dynamics

Quinoline and its derivatives represent a versatile and powerful class of fluorophores in the realm of cellular imaging.[1][2] Their rigid, bicyclic structure provides a robust foundation for the development of fluorescent probes with tunable photophysical properties.[3][4] These probes are instrumental in visualizing subcellular structures, sensing intracellular ions, and monitoring dynamic cellular processes in real-time.[1][5] The strategic modification of the quinoline core allows for the fine-tuning of its spectral characteristics and targeting capabilities, making it an invaluable scaffold in the design of novel imaging agents for biological research and drug discovery.[2][4]

This document provides detailed application notes and protocols for the use of a specific quinoline derivative, N-methyl-5-nitroquinolin-8-amine, as a fluorescent probe in cellular imaging. While direct literature on this particular compound is emerging, the protocols and principles outlined herein are based on the well-established properties of structurally related 5-nitro-8-hydroxyquinoline and other 8-aminoquinoline derivatives, providing a solid framework for its application in live-cell imaging.[6][7]

Part 1: Scientific Underpinnings & Probe Characteristics

Mechanism of Fluorescence: A Tale of Two States

The fluorescence of many quinoline-based probes is governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[8][9] In the ground state, an intramolecular hydrogen bond can exist between a donor group (like an amine or hydroxyl at position 8) and the quinoline nitrogen.[10][11] Upon excitation, this proton transfer can lead to a non-radiative decay, effectively quenching the fluorescence.

However, upon chelation of a metal ion or interaction with a specific cellular component, this ESIPT process can be inhibited, leading to a significant increase in fluorescence quantum yield – a "turn-on" response.[8][10] This characteristic provides a high signal-to-noise ratio, making these probes highly sensitive for detecting their target analytes. For N-methyl-5-nitroquinolin-8-amine, the N-methylamino group at the 8-position and the electron-withdrawing nitro group at the 5-position are expected to modulate its photophysical properties and its affinity for specific intracellular targets. The nitro group, in particular, has been shown in related compounds to enhance cytotoxicity and the generation of reactive oxygen species (ROS), suggesting potential applications in studying cellular stress and apoptosis.[6][12]

Photophysical Properties (Hypothetical)

The following table summarizes the anticipated photophysical properties of N-methyl-5-nitroquinolin-8-amine in various solvents. These values are illustrative and require experimental verification.

SolventExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)
Dioxane~390 nm~450 nm~0.1~10,000 M⁻¹cm⁻¹
Acetonitrile~395 nm~460 nm~0.2~12,000 M⁻¹cm⁻¹
Methanol~405 nm~480 nm~0.3~13,000 M⁻¹cm⁻¹
Water (pH 7.4)~410 nm~500 nm~0.05~8,000 M⁻¹cm⁻¹
+ Zn²⁺ (aq)~415 nm~490 nm~0.4~15,000 M⁻¹cm⁻¹

Note: These are hypothetical values based on related quinoline derivatives and are intended for guidance in initial experimental design.

Part 2: Experimental Protocols

General Workflow for Live-Cell Imaging

The following diagram illustrates a generalized workflow for utilizing N-methyl-5-nitroquinolin-8-amine in live-cell imaging experiments.

G cluster_prep Cell & Probe Preparation cluster_staining Staining & Incubation cluster_imaging Image Acquisition & Analysis cell_culture 1. Cell Culture Plate cells on glass-bottom dishes probe_prep 2. Probe Preparation Prepare stock solution in DMSO stain 4. Cell Staining Incubate cells with probe cell_culture->stain working_sol 3. Working Solution Dilute stock in imaging buffer wash 5. Washing Remove excess probe image 6. Fluorescence Microscopy Acquire images wash->image analysis 7. Data Analysis Quantify fluorescence intensity

Caption: General workflow for live-cell imaging with N-methyl-5-nitroquinolin-8-amine.

Detailed Protocol: Staining and Imaging of Cultured Cells

This protocol provides a step-by-step guide for staining and imaging live cultured cells.

Materials:

  • N-methyl-5-nitroquinolin-8-amine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cultured cells on glass-bottom dishes or imaging-compatible plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~400 nm excitation)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of N-methyl-5-nitroquinolin-8-amine in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or imaging plates at an appropriate density to achieve 60-80% confluency on the day of the experiment.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for imaging.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in serum-free medium or an appropriate imaging buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash them twice with warm PBS or HBSS.

    • Add the probe-containing working solution to the cells and incubate for 15-60 minutes at 37°C. Incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.

    • Add fresh, pre-warmed imaging buffer or complete culture medium to the cells for imaging.

  • Image Acquisition:

    • Place the dish on the stage of a fluorescence microscope.

    • Excite the probe using a light source around its excitation maximum (e.g., ~405 nm laser line on a confocal microscope).

    • Collect the emission using a filter set appropriate for the probe's emission spectrum (e.g., 450-550 nm).

    • Acquire images using the lowest possible excitation power and shortest exposure time to minimize phototoxicity and photobleaching.

Investigating a Potential Signaling Pathway: ROS Detection

Given that related nitroquinoline compounds are known to induce reactive oxygen species (ROS)[6][12], N-methyl-5-nitroquinolin-8-amine could potentially be used to study cellular oxidative stress. The following diagram outlines a hypothetical signaling pathway leading to apoptosis that could be investigated.

G Probe N-methyl-5-nitro- quinolin-8-amine Mitochondria Mitochondria Probe->Mitochondria Cellular Uptake ROS Increased ROS Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of ROS-induced apoptosis initiated by a quinoline probe.

Part 3: Data Interpretation and Considerations

Controls and Validation

To ensure the validity of experimental results, appropriate controls are essential:

  • Unstained Cells: Image a sample of unstained cells to determine the level of autofluorescence.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to prepare the probe's working solution to control for any effects of the solvent.

  • Positive/Negative Controls: If investigating a specific analyte (e.g., metal ions), use known chelators or ionophores to modulate the intracellular concentration of the analyte and observe the corresponding change in fluorescence.[10]

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of N-methyl-5-nitroquinolin-8-amine at the working concentrations used for imaging. Standard cell viability assays (e.g., MTT, trypan blue exclusion) should be performed to ensure that the observed fluorescence changes are not due to probe-induced cell death.[13]

Troubleshooting
IssuePossible CauseSuggested Solution
Low/No Signal - Inefficient probe loading- Incorrect filter sets- Optimize probe concentration and incubation time.- Verify excitation and emission filter specifications.
High Background - Incomplete washing- Probe precipitation- Increase the number and duration of washes.- Ensure the probe is fully dissolved in the working solution.
Phototoxicity/Bleaching - High excitation intensity- Long exposure times- Reduce laser power/exposure time.- Use a more sensitive detector or image acquisition mode.
Inconsistent Staining - Uneven cell density- Cell health issues- Ensure a homogenous cell monolayer.- Confirm cells are healthy and in the logarithmic growth phase.

References

  • BenchChem. (2025). Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy.
  • BenchChem. (2025). Application Notes and Protocols: 2-(2-Chloroethyl)
  • ResearchGate. (2025). Quinoline-based fluorescent small molecules for live cell imaging.
  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging.
  • National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • ResearchGate. (2025).
  • MDPI. (2021).
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • ResearchGate. (2025).
  • SciSpace. (n.d.).
  • National Institutes of Health. (n.d.). 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem.
  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • (n.d.). Photo physical properties of 8-hydroxy quinoline.
  • (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
  • National Institutes of Health. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC.
  • MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities.
  • BenchChem. (2025). Application Notes: 8-Hydroxyquinoline and its Derivatives as Fluorescent Probes for Intracellular Zinc.
  • Open Access Journals. (n.d.).
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • (n.d.). Exploring the Versatile Uses of 8 Hydroxy 5 Nitroquinoline in Modern Science and Industry.
  • TCI Deutschland GmbH. (n.d.). 8-Hydroxy-5-nitroquinoline | 4008-48-4.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96 4008-48-4.
  • ResearchGate. (2025). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF.

Sources

Application Notes and Protocols for the In Vivo Evaluation of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Quinoline Derivative

N-methyl-5-nitroquinolin-8-amine represents a novel chemical entity within the quinoline class of compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2][3][4] Extensive research into quinoline derivatives has revealed their potential as anticancer, antimicrobial, and anti-inflammatory therapeutics.[1][3][4][5]

This guide focuses on the preclinical in vivo evaluation of N-methyl-5-nitroquinolin-8-amine, a compound of interest due to its structural similarity to Nitroxoline (8-hydroxy-5-nitroquinoline). Nitroxoline has demonstrated significant anticancer properties, which are attributed to its ability to chelate metal ions and induce reactive oxygen species (ROS), leading to cancer cell apoptosis.[6][7][8] It is hypothesized that N-methyl-5-nitroquinolin-8-amine may exhibit similar bioactivity.

These application notes provide a comprehensive, step-by-step framework for researchers and drug development professionals to systematically evaluate the tolerability, pharmacokinetics, efficacy, and mechanism of action of N-methyl-5-nitroquinolin-8-amine in vivo. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data crucial for advancing a novel compound through the preclinical pipeline.[9][10]

Part 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of the compound. These studies are prerequisites for designing meaningful and well-controlled efficacy experiments.[11][12][13]

Acute Tolerability and Dose-Range Finding

Expertise & Experience: The primary objective of this initial study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable side effects. This is a crucial step to select appropriate and safe dose levels for subsequent, longer-term efficacy studies. The study involves administering escalating doses of the compound to different groups of animals and closely monitoring them for any signs of toxicity.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select a relevant rodent species, typically mice (e.g., CD-1 or BALB/c), for initial tolerability studies. Use healthy, young adult animals of a single sex to minimize variability.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose escalation groups.

  • Dose Formulation: Prepare a clear, sterile formulation of N-methyl-5-nitroquinolin-8-amine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility and route of administration.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring: Observe the animals intensively for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

  • Body Weight Measurement: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding the predefined limit.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

Data Presentation: MTD Study Observation Table

Dose Group (mg/kg)NMortalityMean Body Weight Change (%) - Day 7Clinical Observations
Vehicle Control50/5+5.2%Normal
1050/5+4.8%Normal
3050/5+2.1%Mild, transient hypoactivity
10051/5-18.5%Severe hypoactivity, ruffled fur
30054/5-Severe distress, ataxia
Pharmacokinetic (PK) Profiling

Expertise & Experience: A pharmacokinetic study measures how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). Understanding the PK profile is essential for correlating drug exposure with its pharmacological effects and for selecting an appropriate dosing schedule for efficacy studies.[1][13][14]

Protocol 2: Preliminary Pharmacokinetic (PK) Study

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dose Selection: Select one or two well-tolerated doses based on the MTD study.

  • Administration: Administer a single dose of N-methyl-5-nitroquinolin-8-amine via the intended route.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of N-methyl-5-nitroquinolin-8-amine in the plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionExample Value (IV)Example Value (PO)
Cmax Maximum plasma concentration1500 ng/mL800 ng/mL
Tmax Time to reach Cmax0.25 h1.0 h
AUC Area under the curve (total drug exposure)4500 ngh/mL3200 ngh/mL
t1/2 Half-life2.5 h3.0 h
F (%) Bioavailability (for oral route)-71%

Part 2: Preclinical Efficacy Assessment

With a safe dose range and an understanding of the compound's exposure, the next logical step is to evaluate its therapeutic efficacy in a relevant disease model.

Rationale for Animal Model Selection

Expertise & Experience: The choice of animal model is a critical decision that directly impacts the translatability of the research findings.[11][12][15] Given the hypothesized anticancer activity based on the structural analog Nitroxoline, a human tumor xenograft model in immunocompromised mice is a standard and appropriate choice. This model involves implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow. The selection of the cancer cell line should be based on in vitro sensitivity data for N-methyl-5-nitroquinolin-8-amine or on the known activity profile of Nitroxoline.

Experimental Workflow for In Vivo Studies

The overall workflow for in vivo evaluation should be systematic and progressive, ensuring that data from each stage informs the design of the next.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insights tolerability Acute Tolerability & MTD pk Pharmacokinetics (PK) tolerability->pk Determines safe dose for PK efficacy Xenograft Efficacy Study pk->efficacy Informs dose & schedule pd Pharmacodynamics (PD) & Biomarkers efficacy->pd Provides samples for analysis

Caption: Overall workflow for in vivo evaluation of a novel compound.

Protocol 3: Xenograft Model Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., a line known to be sensitive to Nitroxoline) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Blinding: Once tumors reach the desired size, randomize the animals into treatment groups (n=8-10 per group), including a vehicle control group and one or more doses of N-methyl-5-nitroquinolin-8-amine. The investigator measuring the tumors should be blinded to the treatment groups to minimize bias.[9][10][16]

  • Treatment: Administer the compound and vehicle according to the schedule determined from the PK study (e.g., once daily via oral gavage) for a set period (e.g., 21 days).

  • Endpoint Measurements:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Study Termination: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Part 3: Elucidating the Mechanism of Action In Vivo

Efficacy data demonstrates that a compound works; mechanistic studies explain how it works. These studies are crucial for building confidence in the drug candidate and for identifying patient populations that are most likely to respond.

Hypothesized Mechanism of Action

Based on the known activity of the structural analog 8-hydroxy-5-nitroquinoline, we hypothesize that N-methyl-5-nitroquinolin-8-amine acts as a metal chelator, leading to the production of damaging reactive oxygen species within cancer cells.

G compound N-methyl-5-nitro- quinolin-8-amine metal Intracellular Metal Ions (e.g., Cu2+) compound->metal Chelation ros Reactive Oxygen Species (ROS) Generation metal->ros damage Oxidative Stress & DNA Damage ros->damage apoptosis Apoptosis (Cancer Cell Death) damage->apoptosis

Caption: Hypothesized mechanism of action for N-methyl-5-nitroquinolin-8-amine.

Pharmacodynamic (PD) and Biomarker Analysis

Expertise & Experience: Pharmacodynamic studies measure the effect of the drug on the body. By collecting tissues from the efficacy study, we can look for molecular changes that confirm our hypothesized mechanism of action. This provides a crucial link between drug exposure, target engagement, and therapeutic effect.

Protocol 4: Post-Efficacy Study Biomarker Analysis

  • Sample Collection: At the termination of the efficacy study (Protocol 3), collect tumor tissues and plasma from a subset of animals from each group at a specified time point after the final dose.

  • Tissue Processing:

    • Flash-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.

    • Fix a portion of the tumor in formalin and embed it in paraffin for immunohistochemistry (IHC).

  • Biomarker Assays:

    • Western Blot or ELISA: Use frozen tumor lysates to measure levels of key proteins in the apoptotic pathway (e.g., cleaved caspase-3, PARP cleavage) or DNA damage response (e.g., phospho-H2AX).

    • Immunohistochemistry (IHC): Use paraffin-embedded tumor sections to visualize the expression and localization of these biomarkers within the tumor tissue.

    • ROS Measurement: Specialized assays can be used on fresh tumor tissue or dissociated cells to measure levels of reactive oxygen species.

  • Data Interpretation: Correlate the changes in biomarker levels with the observed antitumor efficacy. A dose-dependent increase in apoptotic and DNA damage markers in the treated groups would provide strong evidence for the proposed mechanism of action.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. Available at: [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. Available at: [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges - ModernVivo. Available at: [Link]

  • General Considerations for Preclinical Studies Submissions - Saudi Food & Drug Authority. Available at: [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed. Available at: [Link]

  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • Biological Activities of Quinoline Derivatives | Bentham Science. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: N-methyl-5-nitroquinolin-8-amine for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This guide introduces a novel derivative, N-methyl-5-nitroquinolin-8-amine, as a promising candidate for targeted drug delivery applications. We provide a comprehensive overview, from a proposed synthesis of this new chemical entity to its incorporation into advanced drug delivery systems. Detailed protocols for the fabrication of liposomal and nanoparticle-based carriers, their subsequent characterization, and robust methodologies for in vitro and in vivo evaluation are presented. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring next-generation targeted therapeutics.

Introduction: The Rationale for N-methyl-5-nitroquinolin-8-amine in Targeted Drug Delivery

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by concentrating a pharmacological agent at the site of disease.[4][5][6] The selection of the therapeutic payload and its targeting moiety is critical for the success of such systems. Quinoline derivatives have a long history in medicine, with applications ranging from antimalarial to anticancer agents.[2][3][7] The functionalization of the quinoline ring allows for the fine-tuning of its biological and physicochemical properties.[8][9]

We hypothesize that N-methyl-5-nitroquinolin-8-amine is a molecule of significant interest for targeted drug delivery for the following reasons:

  • The 5-Nitroquinoline Moiety: The presence of a nitro group at the 5-position is a key feature of nitroxoline (8-hydroxy-5-nitroquinoline), a compound with demonstrated anticancer and antimicrobial properties.[10][11][12][13][14] This suggests that the 5-nitroquinoline core of our proposed molecule could possess inherent therapeutic activity.

  • The 8-Amino Group as a Conjugation Handle: The primary or secondary amine at the 8-position provides a versatile functional group for covalent attachment to a variety of drug delivery carriers, such as liposomes and nanoparticles.[15][] This allows for the stable integration of the therapeutic agent into the delivery system.

  • The N-methyl Group: The methylation of the 8-amino group can influence the compound's lipophilicity, membrane permeability, and interaction with biological targets, potentially enhancing its therapeutic profile.

This guide will provide the necessary protocols to synthesize, formulate, and evaluate N-methyl-5-nitroquinolin-8-amine within the context of targeted drug delivery.

Synthesis of N-methyl-5-nitroquinolin-8-amine

The synthesis of N-methyl-5-nitroquinolin-8-amine can be approached through a multi-step process starting from the commercially available 8-methylquinoline. The proposed synthetic pathway is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Methylation & Nitration A 8-Methylquinoline B 8-Methyl-5-nitroquinoline A->B HNO3, H2SO4 C 8-Methyl-5-aminoquinoline B->C SnCl2, HCl D N-methyl-5-nitroquinolin-8-amine C->D 1. (CH3)2SO4 2. HNO3, H2SO4

Caption: Proposed synthesis of N-methyl-5-nitroquinolin-8-amine.

Detailed Synthesis Protocol

Step 1: Synthesis of 8-Methyl-5-nitroquinoline

  • To a stirred solution of 8-methylquinoline in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 8-methyl-5-nitroquinoline, is collected by filtration, washed with water, and dried.[17][18]

  • Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of 8-Methyl-5-aminoquinoline

  • To a solution of 8-methyl-5-nitroquinoline in concentrated hydrochloric acid, add tin(II) chloride dihydrate portion-wise.

  • Heat the mixture at 60-70°C for 1-2 hours.

  • Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methyl-5-aminoquinoline.[19]

Step 3: Synthesis of N-methyl-5-nitroquinolin-8-amine

  • Dissolve 8-methyl-5-aminoquinoline in a suitable solvent such as dimethylformamide (DMF).

  • Add one equivalent of dimethyl sulfate and a non-nucleophilic base like potassium carbonate.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the formation of N,8-dimethyl-quinolin-5-amine.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the intermediate by column chromatography.

  • The purified N,8-dimethyl-quinolin-5-amine is then subjected to nitration as described in Step 1 to yield the final product, N-methyl-5-nitroquinolin-8-amine.

Fabrication of Targeted Drug Delivery Systems

The amine functionality of N-methyl-5-nitroquinolin-8-amine allows for its conjugation to various drug delivery platforms. Here, we detail protocols for the preparation of liposomal and nanoparticle-based systems.

Liposomal Formulation

Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[15][] For surface functionalization with N-methyl-5-nitroquinolin-8-amine, a lipid derivative with a reactive group, such as DSPE-PEG-NHS, is incorporated into the liposome formulation.

Protocol for Liposome Formulation and Conjugation:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and DSPE-PEG-NHS in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation efficiency if a co-encapsulated drug is used.

    • Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) of a defined size.

  • Conjugation of N-methyl-5-nitroquinolin-8-amine:

    • Dissolve N-methyl-5-nitroquinolin-8-amine in a suitable buffer.

    • Add the solution of the compound to the liposome suspension. The primary amine of the quinoline derivative will react with the NHS ester on the liposome surface to form a stable amide bond.[20]

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unconjugated N-methyl-5-nitroquinolin-8-amine by size exclusion chromatography or dialysis.

Liposome_Conjugation A Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-NHS) B Lipid Film A->B Rotary Evaporation C Multilamellar Vesicles (MLVs) B->C Hydration D Unilamellar Vesicles (LUVs) C->D Extrusion F Functionalized Liposomes D->F Conjugation E N-methyl-5-nitroquinolin-8-amine E->F

Caption: Workflow for liposome functionalization.

Polymeric Nanoparticle Formulation

Biodegradable polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), are widely used for controlled drug release. The surface of these nanoparticles can be functionalized for targeted delivery.

Protocol for Nanoparticle Formulation and Conjugation:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation):

    • Dissolve PLGA in a water-immiscible organic solvent like dichloromethane.

    • If co-encapsulating a drug, dissolve it in this organic phase.

    • Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.

    • Stir the resulting oil-in-water emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Surface Activation:

    • Collect the nanoparticles by centrifugation and wash them to remove excess surfactant.

    • Activate the carboxyl groups on the PLGA nanoparticle surface using EDC/NHS chemistry. Resuspend the nanoparticles in MES buffer (pH 6.0) and add EDC and NHS.

  • Conjugation of N-methyl-5-nitroquinolin-8-amine:

    • Add a solution of N-methyl-5-nitroquinolin-8-amine to the activated nanoparticle suspension. The amine group will react with the NHS-activated carboxyl groups to form an amide bond.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification:

    • Wash the functionalized nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted reagents.

Physicochemical Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.[21]

Parameter Method Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles or liposomes.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the particles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles or liposomes.
Encapsulation Efficiency and Drug Loading UV-Vis Spectroscopy or HPLCTo quantify the amount of N-methyl-5-nitroquinolin-8-amine conjugated to the carrier and/or encapsulated within it.
In Vitro Drug Release Dialysis MethodTo study the release kinetics of the encapsulated drug from the delivery system over time.[22]

In Vitro and In Vivo Evaluation

The biological activity and targeting efficacy of the N-methyl-5-nitroquinolin-8-amine-functionalized delivery systems must be assessed using appropriate in vitro and in vivo models.[23][24]

In Vitro Studies

Cellular Uptake and Intracellular Trafficking:

  • Select appropriate cancer cell lines for the study.

  • Label the nanoparticles or liposomes with a fluorescent dye.

  • Incubate the cancer cells with the fluorescently labeled formulations for different time points.

  • Analyze cellular uptake quantitatively using flow cytometry and qualitatively by confocal microscopy.[21]

Cytotoxicity Assay:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of free N-methyl-5-nitroquinolin-8-amine, non-functionalized carriers, and functionalized carriers.

  • After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or similar assay.

  • Calculate the IC50 values to determine the cytotoxic potential of the formulations.[8]

In Vivo Studies

Animal Models:

  • For initial efficacy and toxicity studies, xenograft models using immunodeficient mice are often employed.[25] Human tumor cells are subcutaneously or orthotopically implanted into the mice.

  • Syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice, are valuable for studying the interaction of the drug delivery system with the immune system.[26]

Biodistribution and Tumor Accumulation:

  • Label the drug delivery systems with a near-infrared (NIR) dye or a radionuclide.

  • Administer the labeled formulations to tumor-bearing mice via intravenous injection.

  • At various time points, image the mice using an in vivo imaging system (IVIS) for NIR fluorescence or SPECT/PET for radioactivity.

  • At the end of the study, harvest major organs and the tumor, and quantify the fluorescence or radioactivity to determine the biodistribution profile.

Antitumor Efficacy Study:

  • Once the tumors in the animal model reach a palpable size, randomly assign the animals to different treatment groups (e.g., saline control, free drug, non-functionalized carrier, functionalized carrier).

  • Administer the treatments according to a predetermined schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight of the animals as an indicator of systemic toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[27]

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cellular Uptake (Flow Cytometry, Confocal Microscopy) B Cytotoxicity Assay (MTT Assay) A->B C Animal Model Selection (Xenograft, Syngeneic) D Biodistribution Studies (IVIS, SPECT/PET) C->D E Antitumor Efficacy (Tumor Volume, Body Weight) D->E Start Functionalized Drug Delivery System Start->A Start->C

Caption: In vitro and in vivo evaluation workflow.

Conclusion

N-methyl-5-nitroquinolin-8-amine represents a novel and promising molecule for the development of targeted drug delivery systems. Its proposed synthesis is feasible based on established chemical principles. The amine functionality provides a convenient handle for conjugation to a variety of nanocarriers. The protocols detailed in this guide offer a comprehensive framework for the synthesis, formulation, characterization, and evaluation of N-methyl-5-nitroquinolin-8-amine-based targeted therapies. Further research in this area is warranted to fully elucidate the therapeutic potential of this exciting new compound.

References

  • imdip. (2023, April 10). Targeted Drug Delivery System- Characteristics, Advantages, Disadvantages, Types, Applications. Retrieved from [Link]

  • Mills, J. K., & Needham, D. (2020, December 1). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. National Institutes of Health. Retrieved from [Link]

  • AIP Publishing LLC. (2022, February 1). More Predictive In Vitro Assays May Improve Nanomedicine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Bioconjugation Strategies for Liposome mediated Drug Delivery. Retrieved from [Link]

  • Wesleyan University - OneSearch. (n.d.). Targeted Drug Delivery : Concepts and Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systems approaches to design of targeted therapeutic delivery. Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Retrieved from [Link]

  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology | Orthotopic Models | PDX Models. Retrieved from [Link]

  • PubMed. (2021, March 10). Liver-targeted polymeric prodrugs of 8-aminoquinolines for malaria radical cure. Retrieved from [Link]

  • Antibody Conjugation Methods for Active Targeting of Liposomes. (n.d.). Retrieved from [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted drug delivery. Retrieved from [Link]

  • Antibody Conjugation Methods for Active Targeting of Liposomes. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • Preprints.org. (2026, January 9). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, May 10). Targeted Drug Delivery System. Retrieved from [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Retrieved from [Link]

  • PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). Retrieved from [Link]

  • ACS Publications. (2025, December 10). Antitumor Activity of Death Receptor 5-Targeted Camptothecin-Loaded Nanoparticles in Murine Syngeneic Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • ResearchGate. (2025, August 8). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Targeted drug delivery strategies for precision medicines. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Methyl-5-nitroquinoline. PubChem. Retrieved from [Link]

  • Scilit. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020, December 30). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]

  • PubMed Central. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Methyl-5-quinolinamine. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Nitro-8-hydroxyquinoline. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing Quinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Many of these biological effects stem from the ability of quinoline derivatives to inhibit specific enzymes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the enzyme inhibitory properties of novel quinoline-based compounds. While the principles discussed are broadly applicable, this document will use the well-studied compound Nitroxoline (8-hydroxy-5-nitroquinoline) as a primary example to illustrate detailed protocols. This framework is designed to be directly adaptable for studying new molecules such as N-methyl-5-nitroquinolin-8-amine . We will detail the essential steps from initial potency screening (IC₅₀ determination) to in-depth kinetic analysis for elucidating the mechanism of action (MoA).

Introduction: The Quinoline Scaffold in Enzyme Inhibition

Quinoline and its derivatives represent a class of "privileged structures" capable of interacting with a wide array of biological targets. Their mechanism of enzyme inhibition is diverse and highly dependent on their specific functional groups. Key mechanisms include:

  • Metal Chelation: The 8-hydroxyquinoline core is a potent bidentate chelator of divalent metal ions like Zn²⁺, Mg²⁺, and Fe²⁺.[1][2] This allows these compounds to inhibit metalloenzymes by sequestering the catalytic or structural metal cofactors essential for their function.[3]

  • DNA Intercalation: Certain planar quinoline structures can insert themselves between the base pairs of DNA, disrupting its structure and inhibiting the function of DNA-processing enzymes like DNA methyltransferases, polymerases, and topoisomerases.[4][5]

  • Active Site & Allosteric Binding: Like classical inhibitors, quinoline derivatives can be designed to bind reversibly or irreversibly to the active site or to allosteric sites, thereby modulating enzyme activity through competitive or non-competitive mechanisms.[6][7]

Given the limited public data on N-methyl-5-nitroquinolin-8-amine, we will build our protocols around its structural analog, Nitroxoline. Nitroxoline's known activity against metal-dependent enzymes makes it an excellent model for establishing a robust and self-validating workflow.[3][8]

Foundational Steps: Compound Preparation and Handling

Scientific rigor begins with proper preparation. The solubility and stability of the test compound can significantly impact experimental outcomes.

Protocol 1: Preparation of Compound Stock Solutions

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Materials:

    • Test Compound (e.g., N-methyl-5-nitroquinolin-8-amine)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes or amber glass vials

    • Calibrated precision balance

  • Procedure:

    • Accurately weigh a precise amount of the test compound.

    • Dissolve the compound in a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Causality: DMSO is a versatile solvent for many organic molecules; however, the final concentration in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.

    • Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility & Stability Check (Recommended):

    • Before initiating enzyme assays, perform a preliminary test by diluting the DMSO stock into the final assay buffer to the highest intended concentration.

    • Incubate for the planned experiment duration at the assay temperature.

    • Visually inspect for any signs of precipitation. A dynamic light scattering (DLS) measurement can be used for a more sensitive assessment of aggregation.

Phase I: Determining Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: General IC₅₀ Determination Assay

This protocol provides a template that must be adapted to the specific enzyme and substrate system being studied. Here, we use a generic metalloproteinase with a fluorogenic substrate as an example.

  • Objective: To determine the IC₅₀ value of a quinoline-based inhibitor.

  • Materials:

    • Purified enzyme of interest (e.g., Matrix Metalloproteinase-9, MMP-9)

    • Fluorogenic substrate specific to the enzyme

    • Assay Buffer (optimized for enzyme activity, e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

    • Test compound stock solution (from Protocol 1)

    • Positive control inhibitor (known inhibitor of the enzyme)

    • 96-well black microplates (for fluorescence assays)

    • Fluorescence microplate reader

  • Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis stock Prepare 10 mM Inhibitor Stock in DMSO serial_dil Create 2x Serial Dilutions of Inhibitor in Assay Buffer stock->serial_dil add_inhibitor Add 50 µL of 2x Inhibitor (or Vehicle Control) serial_dil->add_inhibitor enzyme_prep Prepare 2x Enzyme Solution in Assay Buffer add_enzyme Add 50 µL of 2x Enzyme enzyme_prep->add_enzyme substrate_prep Prepare 2x Substrate Solution in Assay Buffer add_substrate Initiate Reaction: Add 100 µL of 2x Substrate substrate_prep->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) (Allows inhibitor-enzyme binding) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic Mode, 30-60 min) add_substrate->read_plate calc_rate Calculate Initial Velocity (V₀) for each concentration read_plate->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) calc_rate->plot_curve calc_ic50 Determine IC₅₀ using Non-linear Regression plot_curve->calc_ic50 G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 -S ES1->E1 → E + P EI1->E1 -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 -S ES2->E2 → E + P ESI2 ESI ES2->ESI2 +I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 -S ES3->E3 → E + P ESI3 ESI ES3->ESI3 +I ESI3->ES3 -I

Caption: Modes of reversible enzyme inhibition.

Protocol 3: Enzyme Kinetic Studies

  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive). [9]2. Procedure:

    • Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration across a wide range (e.g., 0.1x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant).

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis & Interpretation:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This double-reciprocal plot is a classic tool for visualizing inhibition mechanisms. [6] 2. Interpret the plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Kₘ decrease).

      • Mixed: Lines intersect in the second quadrant (both Vmax and apparent Kₘ are affected).

    • The inhibition constant (Kᵢ) can be calculated from secondary plots like a Dixon plot (1/V₀ vs. [I]). [9]

      Inhibition Type Vmax Effect Kₘ Effect Lineweaver-Burk Plot Appearance
      Competitive Unchanged Increases Lines intersect at the y-axis
      Non-competitive Decreases Unchanged Lines intersect at the x-axis
      Uncompetitive Decreases Decreases Lines are parallel

      | Mixed | Decreases | Varies | Lines intersect off-axes |

Phase III: Mechanism Validation for Chelating Inhibitors

A key part of a trustworthy protocol is self-validation. If the hypothesized MoA is metal chelation, it must be experimentally verified.

Protocol 4: Metal Rescue Experiment

  • Objective: To determine if the inhibitory effect of the compound can be reversed by the addition of excess metal cofactors.

  • Procedure:

    • Set up the enzyme assay as described in Protocol 2 with a fixed concentration of the inhibitor equal to its IC₅₀ or IC₉₀.

    • In parallel reactions, supplement the assay buffer with increasing concentrations of the relevant metal ion (e.g., ZnCl₂ for a zinc metalloproteinase).

    • Measure enzyme activity and observe if the inhibitory effect is diminished.

  • Expected Outcome: If the compound is an active-site chelator, adding excess zinc should restore enzyme activity in a dose-dependent manner by outcompeting the inhibitor for the enzyme's metal-binding site. This provides strong evidence for the proposed mechanism. The activity of Nitroxoline, for instance, is often linked to its ability to chelate metal ions crucial for microbial enzyme function. [3]

Conclusion

This document provides a robust, multi-phase framework for the characterization of novel quinoline-based enzyme inhibitors. By progressing from initial potency screening (IC₅₀) to detailed kinetic analysis and mechanism validation, researchers can build a comprehensive profile for new chemical entities like N-methyl-5-nitroquinolin-8-amine. The provided protocols, using the well-understood analog Nitroxoline as a model, offer a reliable starting point for investigating the vast therapeutic potential of the quinoline scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Zha, G. F., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central.
  • ResearchGate. (n.d.).
  • Atlas: School AI Assistant. Enzyme Inhibition lab protocol 2.pdf.
  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Ingerman, E., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • OEM. (2025). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Billat, P. A., et al. (2017).
  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube.
  • Chen, Y., et al. (2024).
  • BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • SciSpace. (n.d.).
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

Sources

Multiparametric Flow Cytometry Analysis of Cellular Responses to N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for investigating the cellular effects of N-methyl-5-nitroquinolin-8-amine, a novel quinoline derivative. Leveraging the power of multiparametric flow cytometry, we present detailed protocols for the concurrent analysis of key cellular health indicators: oxidative stress, mitochondrial membrane potential, caspase activation, and cell cycle progression. By integrating these assays, researchers can efficiently elucidate the compound's mechanism of action, offering critical insights for drug discovery and development. The methodologies described herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.

Introduction: The Quinoline Scaffold and a Hypothesized Mechanism

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A well-known example, 8-hydroxy-5-nitroquinoline (Nitroxoline), exerts its biological effects through metal chelation, which disrupts essential enzymatic functions and can induce the generation of reactive oxygen species (ROS), leading to apoptosis.[2][3][4]

N-methyl-5-nitroquinolin-8-amine shares structural similarities with Nitroxoline, notably the nitroquinoline core. Based on this structural analogy, we hypothesize that its primary mechanism of action may involve the induction of intracellular oxidative stress, a common pathway for cytotoxicity in many anticancer agents.[4][5] An excessive ROS level can trigger a cascade of deleterious events, including the depolarization of the mitochondrial membrane, the activation of executioner caspases, and ultimately, programmed cell death (apoptosis) or cell cycle arrest.[5][6][7]

Flow cytometry is an ideal technology for dissecting these complex cellular responses.[8][9] It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, providing a detailed snapshot of the heterogeneous responses within a cell population following compound treatment.[10][11] This application note outlines a multiparametric strategy to test our central hypothesis.

G compound N-methyl-5-nitroquinolin-8-amine Treatment ros Increased Reactive Oxygen Species (ROS) compound->ros Induces cellcycle Cell Cycle Arrest compound->cellcycle May Cause mmp Mitochondrial Membrane Depolarization (ΔΨm) ros->mmp Triggers assay_ros ROS Assay (e.g., CellROX®) ros->assay_ros caspase Caspase-3/7 Activation mmp->caspase Initiates assay_mmp MMP Assay (e.g., JC-10 / DiOC6(3)) mmp->assay_mmp apoptosis Apoptosis & Cell Death caspase->apoptosis assay_caspase Caspase Assay (e.g., FLICA) caspase->assay_caspase assay_cellcycle Cell Cycle Assay (Propidium Iodide) cellcycle->assay_cellcycle G cluster_prep Preparation cluster_stain Staining Protocols cluster_analysis Analysis culture 1. Cell Culture (Seed cells at optimal density) treat 2. Compound Treatment (Incubate with compound and controls) culture->treat harvest 3. Cell Harvesting (Trypsinize or scrape cells) treat->harvest stain_ros ROS Staining harvest->stain_ros 4. Aliquot & Stain stain_mmp MMP Staining harvest->stain_mmp 4. Aliquot & Stain stain_caspase Caspase Staining harvest->stain_caspase 4. Aliquot & Stain stain_cycle Cell Cycle Staining harvest->stain_cycle 4. Aliquot & Stain acquire 5. Flow Cytometry Acquisition stain_ros->acquire stain_mmp->acquire stain_caspase->acquire stain_cycle->acquire analyze 6. Data Analysis (Gating & Quantification) acquire->analyze

Caption: General experimental workflow for flow cytometry analysis.

Materials and Reagents
ReagentPurposeRecommended Source (Example)
N-methyl-5-nitroquinolin-8-amineTest CompoundN/A
Dimethyl Sulfoxide (DMSO)Compound SolventSigma-Aldrich
Selected Cancer Cell Line (e.g., A2780, U87)Experimental ModelATCC
Complete Cell Culture MediumCell GrowthGibco
Phosphate-Buffered Saline (PBS)WashingGibco
Trypsin-EDTACell DetachmentGibco
Fetal Bovine Serum (FBS)Trypsin NeutralizationGibco
Assay-Specific Reagents
CellROX™ Green/Deep Red ReagentROS DetectionThermo Fisher Scientific [12]
H₂O₂ / Tert-butyl hydroperoxide (TBHP)Positive Control for ROSSigma-Aldrich [12][13]
N-acetylcysteine (NAC)Negative Control for ROSSigma-Aldrich [13]
JC-10 or DiOC₆(3) DyeMMP DetectionAbcam, Thermo Fisher [14][15]
CCCP or FCCPPositive Control for MMPSigma-Aldrich [15]
CellEvent™ Caspase-3/7 Green ReagentCaspase DetectionThermo Fisher Scientific [16][17]
Staurosporine or EtoposidePositive Control for ApoptosisSigma-Aldrich
Propidium Iodide (PI) / RNase A Staining SolutionDNA Content/Cell CycleThermo Fisher Scientific
Cell Culture and Treatment Protocol
  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvesting. This is critical to avoid artifacts from overgrowth or starvation.

  • Compound Preparation: Prepare a concentrated stock solution of N-methyl-5-nitroquinolin-8-amine in sterile DMSO. Subsequent dilutions should be made in complete culture medium to achieve the final desired concentrations.

    • Causality Check: A high concentration of DMSO can be toxic to cells. It is imperative to ensure the final concentration of the vehicle (DMSO) in the culture medium is consistent across all samples, including the "vehicle control," and is typically kept below 0.5%.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of N-methyl-5-nitroquinolin-8-amine.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal time course should be determined empirically.

  • Controls: For every experiment, include the following controls:

    • Untreated Control: Cells incubated in complete medium only.

    • Vehicle Control: Cells incubated with the highest concentration of DMSO used for the test compound.

    • Positive Control: Cells treated with a known inducer for the specific pathway being investigated (see table above).

Detailed Application Protocols

Assay 1: Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: Cell-permeant dyes like CellROX™ or H2DCFDA are non-fluorescent in their reduced state but exhibit bright fluorescence upon oxidation by ROS. [12][13]The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Culture and treat cells as described in section 2.2. Include positive (e.g., 100 µM H₂O₂ for 30-60 minutes) and negative (e.g., pre-treatment with 5 mM NAC for 1 hour) controls. [13]2. Harvest cells using trypsin, neutralize with medium containing FBS, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet once with 1 mL of warm PBS.

  • Resuspend cells in PBS containing the ROS detection reagent (e.g., 500-1000 nM CellROX™ Green) at a density of approximately 1 x 10⁶ cells/mL. [12]5. Incubate for 30-60 minutes at 37°C, protected from light. The dye needs time to permeate the cells and be oxidized by any ROS present.

  • Wash cells twice with 1 mL of PBS to remove excess dye.

  • Resuspend the final cell pellet in 500 µL of PBS for immediate analysis.

  • Flow Cytometry: Excite the sample with a 488 nm (for H2DCFDA/CellROX Green) or 640 nm (for CellROX Deep Red) laser and measure emission in the appropriate channel (e.g., FITC for green, APC for deep red). A positive result is indicated by a rightward shift in the fluorescence histogram compared to the vehicle control.

Assay 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

Principle: In healthy, non-apoptotic cells, cationic dyes like JC-10 concentrate in the mitochondrial matrix, forming aggregates that fluoresce red/orange. [15]When the mitochondrial membrane potential collapses—a key event in early apoptosis—the dye can no longer accumulate, and it remains in the cytoplasm in its green fluorescent monomeric form. [14][15]A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

  • Culture and treat cells as described in section 2.2. For a positive control, treat a sample of cells with 5-10 µM CCCP for 15-30 minutes. [15]2. Harvest and wash the cells as previously described.

  • Resuspend the cell pellet (2-5 x 10⁵ cells) in 500 µL of the prepared JC-10 dye-loading solution. [15]4. Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. This allows the dye to equilibrate across the mitochondrial membrane.

  • Optional: Wash cells once with 1x Assay Buffer. Some protocols recommend against washing to preserve the fragile state of apoptotic cells.

  • Resuspend the final cell pellet in 500 µL of 1x Assay Buffer for immediate analysis.

  • Flow Cytometry: Using a 488 nm laser, acquire data in two channels: green fluorescence (FL1, ~525 nm) for the monomeric form and red/orange fluorescence (FL2, ~570-590 nm) for the aggregate form. [15][18]Healthy cells will be high in FL2, while apoptotic cells will show a decrease in FL2 and an increase in FL1.

Assay 3: Measurement of Caspase-3/7 Activation

Principle: A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. [19]Assays often use a cell-permeant, non-cytotoxic reagent consisting of the DEVD peptide sequence (a substrate for caspase-3/7) conjugated to a fluorescent DNA-binding dye. [16][20]In apoptotic cells, activated caspases cleave the DEVD peptide, releasing the dye to bind to DNA and produce a bright fluorescent signal.

Protocol:

  • Culture and treat cells as described in section 2.2. Use a known apoptosis inducer like Staurosporine (1 µM for 3-6 hours) as a positive control.

  • Add the Caspase-3/7 detection reagent directly to the cell culture wells at the recommended concentration (e.g., 1-2 drops per mL of medium).

  • Incubate for 30-60 minutes under normal cell culture conditions (37°C, 5% CO₂).

  • Harvest the cells. For adherent cells, the reagent is compatible with trypsinization.

  • Wash the cells once with PBS and resuspend in 500 µL of PBS for analysis.

  • Optional: A viability dye (e.g., SYTOX™ AADvanced™) can be added just before analysis to distinguish between apoptotic and necrotic cells. [17]7. Flow Cytometry: Excite with a 488 nm laser and detect caspase activity in the green channel (FITC) and the viability dye in the far-red channel (e.g., PerCP or APC-Cy7). Apoptotic cells will be positive for the caspase signal.

Assay 4: Cell Cycle Analysis

Principle: The compound may induce cell cycle arrest at a specific phase (G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. [7]The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Culture and treat cells for a full cell cycle period (e.g., 24 hours).

  • Harvest at least 1 x 10⁶ cells per sample. Collect both adherent and floating cells to include the apoptotic population.

  • Wash cells with cold PBS.

  • Fix the cells by adding the pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. This step is crucial for permeabilizing the cells to the dye and preserving their structure.

  • Incubate on ice or at -20°C for at least 30 minutes (or up to several days).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of a PI/RNase A staining solution. RNase A is included to degrade double-stranded RNA, ensuring that PI only stains DNA.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze using a 488 nm laser, collecting the PI signal in the appropriate channel (e.g., PE-Texas Red). Plot the signal as a histogram to visualize the G1, S, and G2/M peaks. Analyze the data using cell cycle modeling software to determine the percentage of cells in each phase.

Data Summary and Interpretation

To synthesize the findings, summarize the quantitative results from each assay in a clear, tabular format. This allows for easy comparison across different concentrations of N-methyl-5-nitroquinolin-8-amine.

Concentration% ROS Positive Cells% Low ΔΨm Cells% Caspase-3/7 Positive% G1 Phase% S Phase% G2/M Phase
Untreated5.2 ± 0.86.1 ± 1.14.5 ± 0.555.1 ± 2.424.3 ± 1.920.6 ± 2.1
Vehicle (DMSO)5.5 ± 1.06.5 ± 0.94.8 ± 0.754.8 ± 2.925.0 ± 2.220.2 ± 2.5
1 µM Cmpd15.7 ± 2.118.2 ± 2.516.9 ± 2.268.3 ± 3.115.1 ± 1.816.6 ± 2.0
5 µM Cmpd45.3 ± 4.552.8 ± 5.149.1 ± 4.875.4 ± 4.08.2 ± 1.116.4 ± 2.3
10 µM Cmpd82.1 ± 6.285.4 ± 5.983.5 ± 6.0N/A (High Sub-G1)N/AN/A
Positive Control>90%>90%>85%VariesVariesVaries

Table represents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data above would suggest a dose-dependent increase in ROS production, mitochondrial depolarization, and caspase activation, strongly indicating that N-methyl-5-nitroquinolin-8-amine induces apoptosis via an oxidative stress-mediated mitochondrial pathway. The cell cycle data further suggests an arrest in the G1 phase at lower concentrations, while at higher concentrations, significant apoptosis leads to a large sub-G1 peak, precluding accurate cell cycle analysis.

By correlating the results from these four assays, a researcher can build a robust, evidence-based model of the compound's cellular mechanism of action, a critical step in the drug development pipeline. [21]

References

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Mitochondrial Membrane Potential. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Sklar, L. A., et al. (2007). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High-Throughput Screening. Methods in Molecular Biology.
  • Wang, X., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments.
  • Precision Cell Systems. (2017). Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. Retrieved from [Link]

  • Precision for Medicine. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Retrieved from [Link]

  • Reula, A., et al. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Journal of Clinical Medicine.
  • Drug Discovery News. (2025). How high-throughput flow cytometry is transforming drug discovery. Retrieved from [Link]

  • FluoroFinder. (n.d.). From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. Retrieved from [Link]

  • FlowMetric. (2021). Accelerating Drug Discovery and Development with Flow Cytometry. Retrieved from [Link]

  • Interchim. (n.d.). Mito Flow Protocol. Retrieved from [Link]

  • O'Connor, J. E., et al. (2023).
  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

  • Wang, K., et al. (2016).
  • OEM Chemistry. (2025). 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Retrieved from [Link]

  • Cartuche, L., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Gelmi, M. L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.
  • ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of nitroxoline on cell-cycle analysis. Retrieved from [Link]

  • Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Cartuche, L., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-methyl-5-nitroquinolin-8-amine.

Welcome to the technical support center for the synthesis of N-methyl-5-nitroquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinoline derivative. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust and commonly employed route for synthesizing N-substituted 8-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a suitable leaving group at the C-8 position, such as a halogen, with the desired amine. The presence of the electron-withdrawing nitro group at the C-5 position is critical, as it activates the quinoline ring for nucleophilic attack, making this pathway efficient.[1]

Experimental Protocol: Synthesis via 8-chloro-5-nitroquinoline

This protocol outlines the synthesis of N-methyl-5-nitroquinolin-8-amine from 8-chloro-5-nitroquinoline and methylamine.

Materials:

  • 8-chloro-5-nitroquinoline

  • Methylamine (e.g., 40% solution in water, or 2.0 M solution in THF)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 8-chloro-5-nitroquinoline (1.0 eq) in DMF (or NMP) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add a base, such as powdered anhydrous potassium carbonate (2.0-3.0 eq). To this suspension, add the methylamine solution (2.0-4.0 eq).

  • Reaction Conditions: Seal the vessel tightly. Heat the reaction mixture to a temperature between 100-140°C. The optimal temperature must be determined experimentally but a starting point of 120°C is recommended.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-methyl-5-nitroquinolin-8-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction shows very low conversion of the 8-chloro-5-nitroquinoline starting material, even after prolonged heating. What are the likely causes and solutions?

Answer: Low or no conversion is a common issue that can typically be traced to one of three areas: reaction temperature, reagent activity, or the choice of base and solvent.

  • Causality—Reaction Temperature: The SNAr reaction on the quinoline ring is an activated process that requires significant thermal energy. The electron-withdrawing nitro group helps, but temperatures below 100°C are often insufficient to drive the reaction to completion.[1]

    • Solution: Gradually increase the reaction temperature in 10°C increments, up to 150°C. Ensure your reaction is conducted in a sealed vessel rated for the corresponding pressure increase.

  • Causality—Reagent Activity: The nucleophile (methylamine) can degrade, especially if it's an older solution. The starting material, 8-chloro-5-nitroquinoline, should also be of high purity.

    • Solution: Use a fresh bottle of methylamine solution or titrate it to confirm its concentration. Verify the purity of your starting material via NMR or melting point analysis.

  • Causality—Base and Solvent Selection: The base is crucial for scavenging the HCl generated during the reaction. If the base is not strong enough or is not sufficiently soluble, the reaction will stall. The solvent must be polar aprotic to dissolve the reactants and facilitate the charge separation in the transition state.

    • Solution: Ensure you are using an anhydrous base like K₂CO₃. While triethylamine can work, a stronger, solid base is often more effective. DMF and NMP are excellent solvent choices.[1] If solubility is an issue, consider using a different base such as cesium carbonate (Cs₂CO₃).

Question 2: My LC-MS analysis shows the desired product mass, but also a significant side product with a mass corresponding to 8-hydroxy-5-nitroquinoline. Where is this coming from?

Answer: The formation of 8-hydroxy-5-nitroquinoline is a classic sign of a competing hydrolysis reaction. This occurs when water, acting as a nucleophile, attacks the C-8 position of the starting material.

  • Causality—Water Contamination: This side reaction is highly dependent on the amount of water present in your reaction mixture. Using aqueous methylamine is a common source of water. Solvents and other reagents can also be contaminated.

    • Solution 1 (Anhydrous Conditions): Use anhydrous DMF and a solution of methylamine in an organic solvent like THF. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solution 2 (Managing Aqueous Reagents): If using aqueous methylamine is unavoidable, increase the equivalents of methylamine to ensure it outcompetes water for the substrate. Additionally, adding a dehydrating agent that is compatible with the reaction conditions can be beneficial.

Question 3: The reaction seems to work, but I am getting a dark, tarry crude product that is very difficult to purify by column chromatography. How can I improve this?

Answer: Tar formation is indicative of decomposition or polymerization side reactions, which are often exacerbated by high temperatures and extended reaction times. Nitro-aromatic compounds can be susceptible to such decomposition pathways.

  • Causality—Thermal Decomposition: Prolonged heating at very high temperatures (>150°C) can cause the nitroquinoline scaffold to decompose.

    • Solution: Find the "sweet spot" for your reaction temperature. The ideal temperature is the lowest one that provides a reasonable reaction rate (e.g., completion in <12 hours). Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating the product.

  • Causality—Purification Issues: The product, being an amine, can streak on silica gel. The dark, polar baseline material can also interfere with separation.

    • Solution 1 (Modified Chromatography): Deactivate your silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in your mobile phase). This will cap the acidic silanol groups and prevent your amine product from streaking, leading to better separation.

    • Solution 2 (Alternative Work-up): Consider an acid-base extraction. Dissolve the crude material in ethyl acetate and wash with a dilute acid (e.g., 1 M HCl). Your amine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract your product back into an organic solvent. This can effectively remove non-basic, tarry impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the SNAr reaction on 8-chloro-5-nitroquinoline the preferred synthetic route? The SNAr pathway is highly effective due to the electronic properties of the substrate. The nitro group at the 5-position and the nitrogen atom in the quinoline ring are strongly electron-withdrawing. They work in concert to stabilize the negatively charged intermediate (Meisenheimer complex) formed when methylamine attacks the C-8 position, thereby lowering the activation energy for the substitution.[1]

Q2: What is the role of the base in this reaction? The base plays a critical role as an acid scavenger. The reaction between 8-chloro-5-nitroquinoline and methylamine produces one equivalent of hydrochloric acid (HCl). This acid will protonate the methylamine nucleophile, converting it into its non-nucleophilic ammonium salt (CH₃NH₃⁺Cl⁻) and halting the reaction. A base like potassium carbonate or triethylamine neutralizes the generated HCl, allowing the methylamine to remain as a free nucleophile.

Q3: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and cost-effective method. Spot the reaction mixture alongside a spot of your 8-chloro-5-nitroquinoline starting material on a silica plate. The product, N-methyl-5-nitroquinolin-8-amine, should have a different Rf value (typically lower, i.e., more polar) than the starting material. The disappearance of the starting material spot indicates the reaction is complete. For more precise monitoring, LC-MS can be used to track the consumption of starting material and the formation of the product peak with the correct mass-to-charge ratio.

Q4: Can I use 8-hydroxy-5-nitroquinoline (Nitroxoline) as a starting material instead? While possible, it is more challenging. The hydroxyl group (-OH) is a much poorer leaving group than a chloride (-Cl). To make it leave, you would first need to convert it into a better leaving group, such as a tosylate (-OTs) or triflate (-OTf), by reacting it with tosyl chloride or triflic anhydride, respectively. This adds an extra step to the synthesis, making the chloro-derivative a more direct starting point.

Q5: What are the key safety considerations for this synthesis?

  • Pressure: The reaction is heated significantly above the boiling point of methylamine. It is critical to use a pressure-rated reaction vessel and to perform the reaction behind a blast shield.

  • Reagents: DMF and NMP are reproductive toxins and should be handled in a fume hood with appropriate personal protective equipment (PPE). Nitro-aromatic compounds are potentially energetic and should be handled with care, avoiding excessive heat or shock.

  • Work-up: Be cautious when quenching the reaction with water, especially if it is still warm. The work-up should also be performed in a fume hood.

Data & Visualization

Table 1: Typical Reaction Parameters for SNAr Synthesis
ParameterRecommended RangeRationale
Temperature 100 - 140 °CBalances reaction rate against potential thermal decomposition.
Methylamine (eq) 2.0 - 4.0An excess is used to drive the reaction forward and compete with any residual water.
Base (eq) 2.0 - 3.0Ensures complete neutralization of generated HCl.
Solvent DMF, NMPPolar aprotic solvents that facilitate the SNAr mechanism.
Concentration 0.1 - 0.5 MA balance to ensure sufficient reaction rate without solubility issues.
Diagrams

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve 8-chloro-5-nitroquinoline in DMF B Add Base (K₂CO₃) A->B C Add Methylamine Solution B->C D Heat in Sealed Vessel (100-140°C) C->D E Monitor by TLC/LC-MS D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Overall workflow for the synthesis of N-methyl-5-nitroquinolin-8-amine.

Troubleshooting cluster_temp Temperature Issues cluster_reagent Reagent Issues cluster_base Base/Solvent Issues cluster_hydrolysis Hydrolysis Side Product? start Low Yield or Incomplete Reaction temp_check Is Temp ≥ 100°C? start->temp_check reagent_check Are reagents fresh? start->reagent_check base_check Is base anhydrous & strong? start->base_check hydrolysis_check 8-Hydroxy product seen? start->hydrolysis_check temp_sol Increase Temp in 10°C increments temp_check->temp_sol No reagent_sol Use fresh Methylamine & check SM purity reagent_check->reagent_sol No base_sol Use dry K₂CO₃ in anhydrous DMF/NMP base_check->base_sol No hydrolysis_sol Use anhydrous reagents or excess amine hydrolysis_check->hydrolysis_sol Yes

Caption: Troubleshooting logic for low-yield synthesis reactions.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline. Benchchem.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

Sources

Overcoming solubility issues of N-methyl-5-nitroquinolin-8-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-5-nitroquinolin-8-amine in aqueous solutions. Recognizing that this specific molecule is often a synthetic intermediate with limited published physicochemical data, this guide provides a framework for systematically overcoming solubility issues based on its core chemical structure: a quinoline scaffold, a secondary amine, and a nitro group.

Section 1: Understanding the Molecule - A Predictive Physicochemical Analysis

The poor aqueous solubility of N-methyl-5-nitroquinolin-8-amine is a direct consequence of its molecular architecture. A logical approach to solubilization begins with understanding how each functional group contributes to its overall properties.

  • Quinoline Core: This bicyclic aromatic structure is inherently hydrophobic and contributes to low water solubility.[1] However, the nitrogen atom in the pyridine ring (a weak base) can be protonated under acidic conditions, which dramatically increases aqueous solubility.[2][3][4]

  • N-methyl-8-amine Group: This secondary amine is also a weak base. Like the quinoline nitrogen, it can be protonated at acidic pH, forming a cationic species that is significantly more water-soluble than the neutral form.

  • 5-nitro Group: The nitro group is strongly electron-withdrawing and non-ionizable. It significantly increases the molecule's polarity but also contributes to strong crystal lattice energy and generally reduces aqueous solubility.[5]

Based on structurally similar compounds, we can predict the key physicochemical properties that govern the solubility of N-methyl-5-nitroquinolin-8-amine.

PropertyPredicted Value/CharacteristicRationale & Impact on Aqueous SolubilitySource(s)
Chemical Nature Weakly BasicThe quinoline and N-methylamino nitrogens are sites for protonation. This is the primary handle for pH-dependent solubility manipulation.[1][2]
logP (octanol/water) Estimated: 2.0 - 3.0A positive logP indicates a preference for lipid environments over aqueous ones (lipophilicity), confirming its hydrophobic nature. This value is an estimate based on similar nitroquinolines.[6][7]
pKa (Conjugate Acid) Estimated: 3.5 - 5.0This predicted pKa range for the protonated quinoline/amine groups is critical. At pH values below the pKa, the molecule will exist primarily in its more soluble, protonated (cationic) form.[2][8]
Aqueous Solubility Very Low at Neutral pHThe combination of a large hydrophobic core and a strong crystal lattice from the nitro group leads to poor solubility in neutral water.[5]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with N-methyl-5-nitroquinolin-8-amine.

Q1: I've tried dissolving N-methyl-5-nitroquinolin-8-amine directly in my neutral (pH 7.4) buffer, but it won't go into solution. Why?

A1: The molecule is a weak base with a large, non-polar aromatic surface, making it inherently insoluble in neutral aqueous media. At neutral pH, the basic nitrogen centers are not protonated, and the molecule exists in its least soluble, neutral form. To achieve dissolution, you must disrupt the forces favoring the solid state over the solvated state.

Q2: What is the very first and simplest method I should try to dissolve my compound?

A2: The most effective initial approach is pH modification . Since the molecule has two basic centers, lowering the pH of your aqueous solution will protonate these sites. The resulting cationic salt form will have vastly improved aqueous solubility. Prepare a concentrated stock solution in an acidic medium (e.g., 0.1 M HCl or a pH 3-4 buffer) and then dilute this stock into your final experimental medium, ensuring the final pH does not cause precipitation.

Q3: My compound dissolves perfectly in DMSO, but it crashes out of solution when I dilute the stock into my aqueous cell culture media. What is happening?

A3: This is a classic problem known as co-solvent precipitation .[9] N-methyl-5-nitroquinolin-8-amine is highly soluble in a polar aprotic solvent like DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous medium, the local solvent environment changes drastically from DMSO-rich to water-rich. Water is a poor solvent for the neutral compound, which exceeds its solubility limit in the final medium and precipitates.

To resolve this:

  • Lower the Final Concentration: The most common reason for precipitation is that the final concentration is simply too high for the aqueous medium to support. Perform serial dilutions to find the maximum soluble concentration.

  • Modify the Final Medium: If experimentally permissible, slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always include a vehicle control with the identical DMSO concentration.[9]

  • Change Dilution Method: Instead of adding the DMSO stock directly to the bulk buffer, try adding the stock to a small volume of buffer first while vortexing vigorously, and then add this intermediate solution to the rest of the medium. This can sometimes mitigate immediate precipitation.

Section 3: A Systematic Workflow for Solubilization

For persistent solubility issues, a systematic approach is required. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 start Start: Compound Insoluble in Aqueous Buffer (pH 7.4) ph_mod Strategy 1: pH Modification (Acidification) start->ph_mod is_soluble1 Is Compound Soluble? ph_mod->is_soluble1 cosolvent Strategy 2: Co-Solvency (e.g., DMSO, Ethanol, PEG 400) is_soluble2 Is Compound Soluble? cosolvent->is_soluble2 excipient Strategy 3: Complexation (e.g., Cyclodextrins) is_soluble3 Is Compound Soluble? excipient->is_soluble3 is_soluble1->cosolvent No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2->excipient No is_soluble2->success Yes is_soluble3->success Yes fail Failure: Re-evaluate Formulation Strategy is_soluble3->fail No

Caption: A step-by-step decision workflow for solubilizing N-methyl-5-nitroquinolin-8-amine.

Section 4: Detailed Protocols for Solubilization Strategies

Strategy 1: pH Modification Protocol (Aqueous pH-Solubility Profile)

This protocol determines the solubility of the compound as a function of pH, identifying the optimal pH for creating an aqueous stock solution.

Mechanism: The basic nitrogen atoms on the quinoline ring and the N-methylamino group become protonated at acidic pH. The resulting cationic salt is an ion and is much more readily solvated by polar water molecules than the neutral, hydrophobic parent molecule.

Caption: The pH-dependent equilibrium of N-methyl-5-nitroquinolin-8-amine and its effect on solubility.

Methodology:

  • Prepare Buffers: Create a series of buffers across a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4). Use buffers with low salt concentration initially to avoid common ion effects.

  • Add Excess Compound: Add an excess amount of solid N-methyl-5-nitroquinolin-8-amine to a known volume (e.g., 1 mL) of each buffer in separate, sealed vials. The solid should be clearly visible.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium saturation. A shaker or rotator is ideal.

  • Separate Solid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with your buffer.

  • Quantify: Carefully take a known volume of the clear supernatant and dilute it into a suitable mobile phase for analysis by a calibrated HPLC-UV or LC-MS method.

  • Plot Data: Plot the determined concentration (solubility) on the y-axis against the pH on the x-axis to visualize the pH-solubility profile.

Strategy 2: Co-Solvency Protocol (Screening for an Optimal System)

This protocol is for creating a concentrated stock solution in a water-miscible organic solvent, which is then diluted into the final aqueous medium.[10][11][12][13]

Mechanism: Co-solvents like DMSO or ethanol are "water-miscible" organic solvents that, at high concentrations, can disrupt the hydrogen-bonding network of water. This makes the bulk solvent less polar and more capable of solvating hydrophobic molecules.

Recommended Co-solvents for Screening:

Co-SolventClassProperties & Considerations
DMSO Polar AproticExcellent solubilizing power for a wide range of compounds. Can be cytotoxic at concentrations >0.5-1% in many cell-based assays.
Ethanol Polar ProticGood solubilizing power, less toxic than DMSO for many applications. Volatile.
Polyethylene Glycol 400 (PEG 400) PolymerLow toxicity, commonly used in formulations. Can be viscous.
N,N-Dimethylformamide (DMF) Polar AproticStrong solubilizer, but higher toxicity concerns than DMSO. Use with caution.

Methodology:

  • Prepare Test Solutions: Attempt to dissolve a known weight of N-methyl-5-nitroquinolin-8-amine in a known volume of each selected co-solvent (e.g., to make a 10, 20, or 50 mM stock solution).

  • Aid Dissolution: Use vortexing and sonication in a water bath to aid dissolution. Gentle warming can be used but watch for compound degradation.

  • Perform Dilution Test: Once a clear stock solution is formed, perform a test dilution into your final aqueous buffer (e.g., PBS or cell media). Add the stock dropwise while vortexing to a final organic solvent concentration of ≤1%.

  • Observe for Precipitation: Let the diluted solution stand for at least 30 minutes and observe for any signs of precipitation (cloudiness, visible particles). Check under a microscope if necessary.

  • Select Optimal System: Choose the co-solvent that allows for the highest concentration stock while remaining soluble upon dilution to the desired final concentration.

Section 5: Summary of Troubleshooting Strategies

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve in neutral aqueous buffer. The molecule is in its neutral, hydrophobic form.Use pH modification. Dissolve in an acidic buffer (pH < 5) to form a soluble salt.
Compound precipitates upon dilution of DMSO/organic stock. Co-solvent effect; the final concentration exceeds the compound's solubility limit in the high-water-content medium.1. Lower the final concentration. 2. Increase the final co-solvent percentage (if tolerated by the assay). 3. Switch to a different co-solvent (e.g., PEG 400).
Solution is initially clear but becomes cloudy over time. Slow precipitation or compound degradation.1. Confirm the solution is not supersaturated. 2. Prepare fresh solutions before each experiment. 3. Assess compound stability at the working pH and temperature.
pH modification works, but the required low pH is incompatible with my experiment (e.g., cell culture). The experimental constraints prevent the use of the simplest solubilization method.1. Use a co-solvent method, ensuring the final organic solvent concentration is non-toxic. 2. Investigate advanced formulation techniques like cyclodextrin complexation.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link][2]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link][3]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link][4]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link][14]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link][15]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link][16]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link][10]

  • 8-Methyl-5-nitroquinoline. PubChem. Available at: [Link][6]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link][1]

  • Cosolvent. Wikipedia. Available at: [Link][11]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link][17]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link][12]

  • (SOLUBILITY ENHANCEMENT TECHNIQUES). JETIR. Available at: [Link]

  • 5-nitro-8-methylquinoline Chemical Properties. Cheméo. Available at: [Link][7]

  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. Available at: [Link][13]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer. Semantic Scholar. Available at: [Link]

  • Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. ACS Publications. Available at: [Link]

  • 5-Nitro-8-hydroxyquinoline. ChemBK. Available at: [Link][18]

  • Nitroxoline. PubChem. Available at: [Link][19]

Sources

Technical Support Center: A Guide to Mitigating Off-Target Effects of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government Here's how you know

Introduction: Navigating the Nuances of a Novel Quinoline Derivative

Welcome to the technical support center for researchers utilizing N-methyl-5-nitroquinolin-8-amine. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you navigate the complexities of cell-based assays with this compound.

N-methyl-5-nitroquinolin-8-amine belongs to the quinoline class of compounds, a scaffold known for a wide range of biological activities.[1][2] While specific data on this particular derivative is emerging, its structure, featuring a 5-nitro group and an 8-amino substituent, suggests potential mechanisms of action—and off-target effects—related to those of well-studied analogs like Nitroxoline (8-hydroxy-5-nitroquinoline).[3][4] These can include metal ion chelation, generation of reactive oxygen species (ROS), and interactions with various protein targets.[2][3]

This resource leverages established principles of small molecule validation and knowledge from related quinoline compounds to provide a robust framework for ensuring the data you generate is specific, reproducible, and correctly interpreted. Our goal is to empower you to distinguish true on-target effects from confounding off-target activities.

Frequently Asked Questions (FAQs): Proactive Troubleshooting

This section addresses common challenges and questions that arise when working with N-methyl-5-nitroquinolin-8-amine and related compounds.

Q1: What are the likely mechanisms of action and potential off-target effects for this compound class?

A1: The chemical structure of N-methyl-5-nitroquinolin-8-amine provides clues to its potential biological activities. The 8-amino and quinoline nitrogen atoms can act as a bidentate ligand, chelating divalent metal ions like zinc (Zn²⁺) and copper (Cu²⁺).[1] This is a hallmark of 8-hydroxyquinolines and can disrupt the function of metalloenzymes.[2] The 5-nitro group is an electron-withdrawing group that can make the compound susceptible to bioreduction, potentially leading to the generation of reactive oxygen species (ROS) and cellular redox stress.[3][5]

Potential Off-Target Effects to Consider:

  • General Cytotoxicity via ROS: Increased intracellular ROS can lead to non-specific cell death, masking a specific phenotype.[3]

  • Disruption of Metalloenzymes: Chelation of essential metal ions can inhibit a wide range of enzymes (e.g., matrix metalloproteinases, histone demethylases) that are not the primary target.[2]

  • Assay Interference: The quinoline scaffold is a known fluorophore, which can cause autofluorescence and interfere with fluorescence-based readouts.[6]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical motifs can lead to non-specific interactions in various assays. It is crucial to rule out this possibility.[6]

Q2: I'm observing high cytotoxicity even at low concentrations. How can I differentiate between on-target lethality and non-specific toxicity?

A2: This is a critical question. The key is to establish a therapeutic window by comparing the concentration at which you observe the desired biological effect (Effective Concentration, EC₅₀) with the concentration that causes general cell death (Cytotoxic Concentration, CC₅₀).

Recommended Workflow:

  • Determine a Full Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from 1 nM to 100 µM) in your primary functional assay and a general cytotoxicity assay (e.g., LDH release or CellTiter-Glo®).

  • Compare EC₅₀ and CC₅₀: A specific, on-target effect should ideally occur at a concentration significantly lower than the onset of broad cytotoxicity. A large window between the EC₅₀ and CC₅₀ suggests the observed phenotype is not simply a result of the cells dying.

  • Use Orthogonal Cytotoxicity Assays: Measure toxicity through different mechanisms. For example, pair a metabolic assay (like resazurin) with a membrane integrity assay (like LDH release) to get a more complete picture.

  • Time-Course Experiment: Reduce the incubation time. A specific biological effect may be observable at an earlier time point before widespread toxicity manifests.[7]

Q3: The cellular phenotype I see doesn't align with what I'd expect from inhibiting my target. How can I validate that the compound is acting through the intended protein?

A3: A mismatch between the observed and expected phenotype is a strong indicator of potential off-target effects.[8] The most rigorous way to address this is through target validation experiments.

Validation Strategies:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target protein.[9] The resulting cellular phenotype should mimic the effect of the compound. If the compound still produces the effect in a target-knockout cell line, it is acting through an off-target mechanism.

  • Use of a Structurally Related Inactive Control: If available, use a close analog of your compound that is known to be inactive against the primary target. This control should not produce the same cellular effects. If it does, this points towards off-target activity related to the chemical scaffold itself.[8]

  • Target Engagement Assays: Directly confirm that the compound is binding to its intended target in the cellular environment at the effective concentration.[10] Techniques like cellular thermal shift assay (CETSA) can be invaluable here.

Q4: How do I select the optimal concentration range for my experiments to minimize off-target effects?

A4: The principle of "minimum effective concentration" is paramount. Off-target effects are often dose-dependent and become more prominent at higher concentrations.[8][11]

Best Practices:

  • Establish a Potency Hierarchy: Perform a detailed dose-response analysis for both your on-target phenotype and any known or suspected off-target effects (e.g., cytotoxicity).

  • Work at or Near the EC₅₀/IC₅₀: For routine experiments, use the lowest concentration of the compound that gives a robust and reproducible on-target effect (typically 1x to 3x the EC₅₀).

  • Avoid High Concentrations: Be cautious when interpreting data from concentrations significantly above the IC₅₀, as these are more likely to be influenced by off-target binding. If no effect is seen at reasonable concentrations (e.g., <10 µM), issues like low cell permeability or compound instability should be considered.[8]

Q5: My fluorescence-based assay is showing a high background signal with the compound. What should I do?

A5: Quinoline derivatives are notorious for their intrinsic fluorescence (autofluorescence), which can interfere with assays using blue or green fluorophores.[6]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer at various concentrations, using the same excitation/emission wavelengths as your assay. This will quantify the extent of the interference.[6]

  • Background Subtraction: For each experimental well, subtract the signal from a corresponding compound-only control well.

  • Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often strongest in the lower wavelength regions. If possible, switch to an assay using a red or far-red fluorophore (e.g., Cy5, Alexa Fluor 647) to minimize spectral overlap.[6]

  • Change Assay Modality: If autofluorescence is insurmountable, consider a different assay format, such as a luminescence-based assay (e.g., Promega's ADP-Glo™ for kinases) or a label-free method like surface plasmon resonance (SPR) for biochemical assays.[12]

Systematic Troubleshooting Guide

Use the table below to quickly diagnose and resolve common issues encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Compound precipitation due to poor solubility.[12] 2. Inconsistent cell seeding. 3. Edge effects in the assay plate.[7]1. Visually inspect for precipitates. Ensure final DMSO concentration is low and consistent (<0.5%). Perform a solubility test in your final assay medium. 2. Ensure a homogenous cell suspension and use calibrated pipettes. 3. Avoid using the outer wells of the plate; fill them with sterile media or PBS instead.
Observed phenotype does not match genetic knockdown of the target 1. The compound has significant off-target effects that dominate the cellular response.[8] 2. The compound is not engaging the intended target in the cellular context.1. Perform proteomic profiling (e.g., chemical proteomics) to identify potential off-targets. 2. Conduct a target engagement assay (e.g., CETSA) to confirm binding at the effective concentration.[8]
No observable effect, even at high concentrations 1. Low cell permeability. 2. Rapid metabolic degradation of the compound. 3. The target is not expressed or is non-essential in the chosen cell line.[7]1. Assess compound permeability using a PAMPA assay or switch to a cell-free biochemical assay first. 2. Measure compound stability in cell culture medium and in the presence of cells over time using LC-MS. 3. Confirm target expression via Western Blot or qPCR. Use a different cell line where the target is known to be critical.
Effect is observed, but potency is very low (High µM) 1. The compound is a weak inhibitor. 2. The assay conditions are sub-optimal (e.g., high substrate concentration in an enzyme assay).1. Consider medicinal chemistry efforts to improve potency. 2. Optimize assay conditions. For enzyme assays, ensure the substrate concentration is at or near its Km value.
Core Experimental Protocols

Here we provide step-by-step methodologies for key validation experiments.

Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Assay

This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin.

  • Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of N-methyl-5-nitroquinolin-8-amine in cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions or controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium only.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression (four-parameter logistic) model to determine the CC₅₀ value.

Protocol 2: Orthogonal Target Validation via siRNA Knockdown

This protocol validates that the compound's effect is dependent on the presence of its intended target.

  • siRNA Transfection:

    • Seed cells in two sets of plates.

    • On Day 1, transfect one set of cells with an siRNA targeting your gene of interest and the other set with a non-targeting control (NTC) siRNA, following the manufacturer's protocol.

  • Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Harvest a subset of cells from both the target siRNA and NTC groups. Verify the extent of protein knockdown using Western Blot or qPCR. A knockdown efficiency of >70% is recommended.

  • Compound Treatment: Re-plate the remaining transfected cells for your primary assay. Treat both the target-knockdown and NTC cells with N-methyl-5-nitroquinolin-8-amine at its EC₅₀ concentration, alongside a vehicle control.

  • Phenotypic Readout: After the appropriate incubation time, perform your primary functional assay.

  • Data Analysis:

    • Expected Result: If the compound is on-target, its effect should be significantly blunted or absent in the target-knockdown cells compared to the NTC-treated cells. The phenotype of the vehicle-treated, target-knockdown cells should resemble that of the compound-treated NTC cells.

Visualizing Experimental Logic

Diagrams can clarify complex decision-making processes and workflows.

Diagram 1: Troubleshooting Workflow for Unexpected Assay Results

G start Unexpected Result (e.g., High Toxicity, No Effect) check_assay Is the assay robust? (Z' > 0.5) start->check_assay check_compound Check Compound Integrity & Solubility check_assay->check_compound No toxicity_vs_phenotype Distinguish Toxicity vs. Phenotype check_assay->toxicity_vs_phenotype Yes optimize_assay Optimize Assay Conditions (e.g., cell density, reagent conc.) check_compound->optimize_assay run_cyto Run Orthogonal Cytotoxicity Assays (LDH, Resazurin) toxicity_vs_phenotype->run_cyto compare_ec50 Compare EC50 (Phenotype) vs. CC50 (Toxicity) run_cyto->compare_ec50 compare_ec50->check_compound EC50 ≈ CC50 (Likely Toxicity) validate_target Validate On-Target Action compare_ec50->validate_target EC50 << CC50 (Good Window) siRNA_crispr Genetic Knockdown (siRNA/CRISPR) Does it phenocopy? validate_target->siRNA_crispr inactive_analog Test Inactive Analog Control validate_target->inactive_analog target_engagement Confirm Target Engagement (CETSA) validate_target->target_engagement end Conclusion: On-Target or Off-Target Effect Identified siRNA_crispr->end inactive_analog->end target_engagement->end

Caption: A decision tree for troubleshooting common issues in cell-based assays.

Diagram 2: General Workflow for Hit Validation and Off-Target Assessment

G cluster_0 Phase 1: Primary Screening & Confirmation cluster_1 Phase 2: Off-Target & Specificity Assessment cluster_2 Phase 3: In-Cell Target Validation a Primary Screen Hit b Confirm with Fresh Compound (Purity & Identity Check) a->b c Generate Dose-Response Curve (Determine IC50/EC50) b->c d Assess Cytotoxicity (Establish Therapeutic Window) c->d e Assay Interference Checks (e.g., Autofluorescence) d->e f Test Against Related Targets (Selectivity Profiling) e->f g Genetic Validation (siRNA / CRISPR) f->g h Cellular Target Engagement (e.g., CETSA, Western Blot) g->h i Inactive Analog Control h->i end Validated On-Target Modulator i->end

Caption: A workflow for validating hits and assessing off-target effects.

References
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives. BenchChem Technical Support Center.
  • BenchChem. (2025). A Technical Guide to Target Identification and Validation for Novel Small Molecules. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem Technical Support Center.
  • BenchChem. (2025). Optimizing 2-(4-fluorophenyl)quinolin-7-amine in Cell-Based Assays. BenchChem Technical Support Center.
  • BenchChem. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. BenchChem Technical Support Center.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRID6CTKga_FbVnQOlkr3lE0_fBJQkt1_34-mtHJuNQ5fdJHtNdtpwPuiV-sQsLXD0YqCGh-x5JZkBtiOc0UbT47nx0abmoT-xBewAoXfqBzB5PQbseV9mf-tk_2-Kv04_Dfy9ECqBPR6k9KbE_gfZ42j4zivc-UYOyvj9PvP15qpJmSIInNgLXQRQxZHrssykv4tfwNXKW1rFxH2UzS98YPaMcw==](. Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
  • George, S., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • Cartuche, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals. Available at: [Link]

  • Pivarcsik, T., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Pivarcsik, T., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Optimization of N-methyl-5-nitroquinolin-8-amine Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vitro application of N-methyl-5-nitroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and detailed protocols for the effective use of this compound in your experiments. By leveraging established principles of pharmacology and cell biology, this resource will help you navigate the complexities of dosage optimization and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and application of N-methyl-5-nitroquinolin-8-amine in in vitro settings.

Q1: What is the expected mechanism of action for N-methyl-5-nitroquinolin-8-amine?

A1: While specific studies on N-methyl-5-nitroquinolin-8-amine are limited, its structure is closely related to 8-hydroxy-5-nitroquinoline (nitroxoline) and other 8-hydroxyquinoline derivatives. These compounds are known to exert their biological effects, including anticancer and antimicrobial activities, through several mechanisms.[1][2][3][4] A primary mode of action is the chelation of metal ions, which can disrupt essential enzymatic functions within cells.[2][3] Additionally, some quinoline derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] It is plausible that N-methyl-5-nitroquinolin-8-amine shares a similar mechanism of action.

Q2: How should I prepare a stock solution of N-methyl-5-nitroquinolin-8-amine?

A2: Like many quinoline derivatives, N-methyl-5-nitroquinolin-8-amine is expected to have low aqueous solubility.[5] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[6]

  • Protocol for Stock Solution Preparation:

    • Start by dissolving the compound in 100% DMSO to create a stock solution of 10-20 mM.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended starting concentration range for my in vitro experiments?

A3: For a novel compound like N-methyl-5-nitroquinolin-8-amine, it is crucial to perform a broad-range dose-response experiment to determine its cytotoxic potential in your specific cell line. Based on data from the closely related compound 8-hydroxy-5-nitroquinoline, which shows IC50 values in the low micromolar to nanomolar range in some cancer cell lines, a wide starting concentration range is advisable.[1]

  • Recommended Initial Dose-Response Study:

    • Perform a serial dilution to test concentrations spanning from 1 nM to 100 µM. This wide range will help you identify the optimal concentration window for your subsequent experiments.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: High concentrations of DMSO can be toxic to cells and can interfere with the experimental results. It is critical to maintain the final DMSO concentration in your cell culture medium as low as possible.

  • General Guideline:

    • The final DMSO concentration should not exceed 0.5%.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[6]

    • For sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[6]

    • Crucially, always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells to account for any solvent-induced effects.[8][9][10]

Q5: How stable is N-methyl-5-nitroquinolin-8-amine in cell culture medium?

A5: Nitroaromatic compounds are generally stable; however, their stability in the complex environment of cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum proteins.[11][12]

  • Considerations for Stability:

    • It is advisable to prepare fresh dilutions of the compound in culture medium for each experiment.

    • If long-term incubation is required, consider performing a stability test by incubating the compound in the medium for the intended duration and then analyzing its concentration, for example, by HPLC.[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of N-methyl-5-nitroquinolin-8-amine dosage.

Problem Potential Cause(s) Recommended Solution(s)
No observed effect at any concentration 1. Concentration too low: The tested range may be below the effective concentration for your cell line. 2. Compound inactivity: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The target pathway may not be active or essential in your chosen cell line.1. Expand the dose-response range to higher concentrations (e.g., up to 200 µM). 2. Use a fresh aliquot of the compound and prepare new dilutions. 3. Consider testing the compound on a different, potentially more sensitive, cell line.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Pipetting errors: Inaccurate dilution or addition of the compound. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. 2. Use calibrated pipettes and be meticulous with your dilutions. 3. To minimize edge effects, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium.
Unexpected bell-shaped dose-response curve 1. Compound precipitation at high concentrations: The compound may be coming out of solution. 2. Off-target effects: At higher concentrations, the compound may be hitting unintended targets, leading to complex biological responses.[3]1. Visually inspect the wells for any signs of precipitation. If observed, test a narrower and lower concentration range. 2. Investigate potential off-target effects through literature searches on similar quinoline derivatives.
Discrepancy between different viability assays 1. Different mechanisms of action: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound could affect one without immediately impacting the other.[13][14] 2. Assay interference: The compound may directly interact with the assay reagents.[15][16]1. This can be biologically informative. Consider the different endpoints being measured. For a comprehensive picture, it is often recommended to use multiple assays that measure different aspects of cell health.[14] 2. Perform a cell-free assay control by adding the compound to the assay reagents in the absence of cells to check for any direct interference.

Experimental Protocols

Protocol 1: Determining the IC50 of N-methyl-5-nitroquinolin-8-amine using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Materials:

  • N-methyl-5-nitroquinolin-8-amine

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a 2X serial dilution of N-methyl-5-nitroquinolin-8-amine in complete medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Cytotoxicity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • N-methyl-5-nitroquinolin-8-amine

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).

    • Include the following controls:

      • Untreated control: for spontaneous LDH release.

      • Vehicle control: for solvent effects.

      • Maximum LDH release control: treat cells with lysis buffer 30 minutes before the assay endpoint.

      • Medium background control: wells with medium only.

  • LDH Assay:

    • After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Subtract the medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Visualizing Experimental Workflow

A clear workflow is essential for successful dosage optimization.

DosageOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_range_finding Phase 2: Range Finding cluster_analysis Phase 3: Refined Analysis cluster_mechanistic Phase 4: Mechanistic Studies prep_stock Prepare High-Concentration Stock in DMSO solubility_test Assess Solubility in Culture Medium prep_stock->solubility_test broad_dose Broad Dose-Response (e.g., 1 nM to 100 µM) solubility_test->broad_dose cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT or LDH) broad_dose->cytotoxicity_assay ic50_calc Calculate IC50 Value cytotoxicity_assay->ic50_calc narrow_dose Detailed Dose-Response (concentrations around IC50) ic50_calc->narrow_dose target_engagement Target Engagement Assays narrow_dose->target_engagement pathway_analysis Downstream Pathway Analysis narrow_dose->pathway_analysis

Caption: A generalized workflow for optimizing the in vitro dosage of a novel compound.

Decision-Making for Troubleshooting Assay Results

TroubleshootingFlowchart cluster_controls_fail Control Failure cluster_controls_ok Controls OK start Start: Unexpected Assay Results check_controls Are controls (vehicle, positive, negative) behaving as expected? start->check_controls reagent_issue Check reagent preparation and storage. check_controls->reagent_issue No check_solubility Visually inspect for compound precipitation. check_controls->check_solubility Yes cell_health Verify cell health and seeding density. reagent_issue->cell_health instrument_setup Confirm instrument settings. cell_health->instrument_setup solubility_issue Yes check_solubility->solubility_issue no_solubility_issue No check_interference Perform cell-free assay to check for interference. check_solubility->check_interference No retest_lower_conc Retest at lower concentrations. solubility_issue->retest_lower_conc interference_found Yes check_interference->interference_found no_interference No consider_biology Consider complex biological effects (e.g., off-target). check_interference->consider_biology No switch_assay Switch to an orthogonal assay method. interference_found->switch_assay

Caption: A flowchart to guide troubleshooting of unexpected in vitro assay results.

References

  • Cechova, K., et al. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes.
  • Gee, K., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
  • Taşdemi̇r, R. B., et al. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • LifeTein. (2023). DMSO usage in cell culture.
  • Wu, D. (n.d.). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar.
  • Abcam. (n.d.). Cell viability assays.
  • Promega Corporation. (2019). How to Choose a Cell Viability or Cytotoxicity Assay.
  • (n.d.). Guidelines for cell viability assays.
  • AAT Bioquest. (2023). How do I choose the best method to assess cell survival?
  • CLYTE Technologies. (n.d.).
  • (2014). Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing.
  • (n.d.). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. Semantic Scholar.
  • (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • (n.d.). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem.
  • (n.d.). Assay Troubleshooting. MB.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • (n.d.). Nitro-Group-Containing Drugs.
  • (n.d.).
  • (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline.
  • (n.d.).
  • (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed.
  • (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • (2017). How to know the stability of drugs and reagents in the cell culture media?.
  • (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline.
  • (n.d.).
  • (n.d.).
  • (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4).
  • (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar.
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-methyl-5,6,7,8-tetrahydroquinolin-8-amine. PubChem.
  • Cayman Chemical. (n.d.). Nitroxoline (CAS 4008-48-4).
  • CymitQuimica. (n.d.). 8-Hydroxy-5-nitroquinoline.
  • National Center for Biotechnology Inform
  • BLDpharm. (n.d.). 1351516-54-5|N,8-Dimethyl-5-nitroquinolin-6-amine.
  • BLD Pharm. (n.d.). 152810-27-0|N-Methyl-5-nitroquinolin-8-amine.

Sources

Technical Support Center: Troubleshooting N-methyl-5-nitroquinolin-8-amine Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-5-nitroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage of this compound. By understanding the underlying chemical principles, you can implement effective strategies to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of N-methyl-5-nitroquinolin-8-amine

N-methyl-5-nitroquinolin-8-amine is a quinoline derivative containing a nitro group, a structural feature that contributes to its chemical reactivity and potential instability.[1][2] The quinoline ring itself is a heterocyclic aromatic compound that can be susceptible to degradation, particularly when functionalized with electron-withdrawing groups like the nitro substituent.[3][4] Long-term storage can expose the compound to environmental factors that may initiate degradation pathways, leading to a loss of purity and compromised experimental outcomes. Common indicators of degradation in quinoline compounds include discoloration (often turning yellow or brown), loss of potency, and inconsistent assay results.[5]

This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions, detailed experimental protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common observations and provide actionable troubleshooting steps.

FAQ 1: My solid sample of N-methyl-5-nitroquinolin-8-amine has changed color from a light yellow to a brownish hue. Is it still usable?

Answer: A color change is a primary visual indicator of potential chemical degradation.[5] For nitroaromatic compounds, this can be due to a variety of factors including oxidation, photodegradation, or interaction with environmental moisture.[5][6]

Troubleshooting Steps:

  • Visual Inspection: Note the extent of the color change. A uniform, slight darkening may be less severe than the appearance of dark brown or black spots.

  • Purity Re-assessment: The most critical step is to re-analyze the compound's purity. A stability-indicating method like High-Performance Liquid Chromatography (HPLC) is essential to separate and quantify the parent compound from any degradation products.[5]

  • Solubility Check: Attempt to dissolve a small amount in a standard solvent (e.g., DMSO, DMF). Insoluble particulates may indicate the formation of degradation polymers.

  • Decision Point:

    • If purity is confirmed to be within your experimental tolerance (e.g., >98%), the compound may still be usable for non-critical applications, but fresh stock is recommended for sensitive assays.

    • If significant degradation is observed (<95% purity), the compound should be repurified or discarded.

FAQ 2: I'm observing a gradual decrease in the potency of my stock solution of N-methyl-5-nitroquinolin-8-amine over time. What could be the cause?

Answer: A loss of potency is a classic sign of compound degradation in solution.[5] Quinoline derivatives and nitroaromatic compounds can be unstable in aqueous and organic solutions, influenced by factors like pH, temperature, and light exposure.[5][7]

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and mitigate solution instability.

Troubleshooting Potency Loss start Potency Loss Observed check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage check_solvent Evaluate Solvent Purity & Water Content check_storage->check_solvent check_ph Assess Solution pH (if aqueous buffer) check_solvent->check_ph hplc_analysis Perform Stability-Indicating HPLC Analysis check_ph->hplc_analysis compare_results Compare with Freshly Prepared Standard hplc_analysis->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed degradation_confirmed->start No, investigate assay implement_changes Implement Corrective Actions: - Aliquot & Store at -80°C - Use Anhydrous Solvent - Protect from Light - Prepare Fresh Solutions degradation_confirmed->implement_changes Yes retest Retest Stability Over Time implement_changes->retest

Caption: Decision workflow for troubleshooting potency loss in solutions.

Corrective Actions:

  • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down chemical degradation rates.[5]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[5]

  • Solvent Quality: Use high-purity, anhydrous solvents. Water can participate in hydrolytic degradation pathways.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

  • pH Control: If using aqueous buffers, determine the optimal pH for stability through a pH-rate profile study.[5]

FAQ 3: I see some precipitate in my frozen stock solution after thawing. What should I do?

Answer: Precipitation upon thawing can be due to poor solubility at lower temperatures or the formation of insoluble degradation products.

Troubleshooting Steps:

  • Gentle Warming & Sonication: Warm the solution to room temperature and sonicate briefly. If the precipitate redissolves, it was likely due to temperature-dependent solubility. Ensure the solution is fully homogenous before use.

  • Filtration and Analysis: If the precipitate does not redissolve, it may be a degradation product.

    • Carefully filter the solution using a 0.22 µm syringe filter.

    • Analyze both the filtrate and, if possible, the dissolved precipitate by HPLC and Mass Spectrometry (MS) to identify the components.

  • Preventative Measures:

    • Lower Concentration: Store stock solutions at a lower concentration to prevent precipitation.

    • Co-solvent System: Consider using a co-solvent system (e.g., DMSO/ethanol) to improve solubility at low temperatures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying N-methyl-5-nitroquinolin-8-amine from its potential degradation products.[5]

Instrumentation & Columns:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-methyl-5-nitroquinolin-8-amine in a suitable solvent (e.g., Acetonitrile or DMSO).

  • Dilute to a working concentration of approximately 50-100 µg/mL with the initial mobile phase composition (90:10 A:B).

Protocol 2: Forced Degradation Study

To proactively identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study is recommended.

Workflow:

Forced Degradation Workflow start Prepare Compound Solution (e.g., 1 mg/mL) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acidic (0.1 M HCl, 60°C, 24h) stress_conditions->acid base Basic (0.1 M NaOH, 60°C, 24h) stress_conditions->base oxidative Oxidative (3% H2O2, RT, 24h) stress_conditions->oxidative thermal Thermal (Solid & Solution) (80°C, 72h) stress_conditions->thermal photolytic Photolytic (UV/Vis Light, 24h) stress_conditions->photolytic analysis Analyze Stressed Samples by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis peak_tracking Track Purity of Parent Peak & Appearance of New Peaks analysis->peak_tracking characterization Characterize Degradation Products (Mass Spectrometry) peak_tracking->characterization

Caption: Workflow for a forced degradation study.

Analysis of Results:

  • A robust stability-indicating method will show a decrease in the main peak's area and the appearance of new, well-resolved peaks corresponding to degradation products.

  • Mass spectrometry data will help in proposing structures for the degradation products, which could arise from reactions like nitro group reduction, N-demethylation, or hydroxylation of the quinoline ring.

Summary of Storage Recommendations

To ensure the long-term stability of N-methyl-5-nitroquinolin-8-amine, the following storage conditions are recommended:

ConditionSolid FormStock Solution
Temperature 2-8°C (Refrigerated)-20°C to -80°C (Frozen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Atmosphere Store under inert gas (Ar/N₂)Purge headspace with Ar/N₂
Container Tightly sealed containerTightly sealed, low-volume vials
Solvent N/AHigh-purity, anhydrous grade

Potential Degradation Pathways

The chemical structure of N-methyl-5-nitroquinolin-8-amine suggests several potential degradation pathways under stress conditions. The electron-withdrawing nitro group can influence the reactivity of the quinoline ring system.

Potential Degradation Pathways cluster_degradation Degradation Products parent N-methyl-5-nitroquinolin-8-amine (Parent Compound) reduced 5-nitro-8-aminoquinoline (Nitro Reduction) parent->reduced Reductive Conditions (e.g., metal contaminants) demethylated 5-nitroquinolin-8-amine (N-Demethylation) parent->demethylated Oxidative/ Metabolic Stress hydroxylated Hydroxylated Derivatives (Ring Oxidation) parent->hydroxylated Photolytic/ Oxidative Stress polymerized Polymeric Impurities (Condensation Reactions) parent->polymerized Harsh Acidic/ Basic Conditions

Caption: Potential degradation pathways for N-methyl-5-nitroquinolin-8-amine.

Understanding these potential transformations is key to interpreting data from stability studies and ensuring the quality of the material used in research.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from a URL which appears to be inaccessible.
  • U.S. Environmental Protection Agency. (1979).
  • Spain, J. C. (Ed.). (1995). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Jenkins, T. F., et al. (1998). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. U.S. Army Corps of Engineers Special Report 98-1.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-10.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from a URL which appears to be inaccessible.
  • National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7085.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline.
  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. In R. H. Müller & G. J. D. De Bont (Eds.), Environmental Processes. Springer.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • ResearchGate. (2020). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. Environmental Science and Pollution Research, 27(24), 29815–29837.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304808, 8-Methyl-5-quinolinamine.
  • Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved from a URL which appears to be inaccessible.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from a URL which appears to be inaccessible.
  • MDPI. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(23), 5588.
  • ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4). Retrieved from a URL which appears to be inaccessible.
  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SciSpace. (2019).
  • FORCE Technology. (2014). Emissions and formation of degradation products in amine-based carbon capture plants.
  • ChemBK. (n.d.). 5-Nitro-8-hydroxyquinoline. Retrieved from a URL which appears to be inaccessible.
  • National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6439–6447.
  • Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Organic and Inorganic Chemical Sciences, 2(2).
  • American Chemical Society. (2023). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. Journal of the American Chemical Society, 145(1), 177-186.
  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(11), 1583.
  • ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1225, 129219.

Sources

Technical Support Center: Enhancing the Bioavailability of N-methyl-5-nitroquinolin-8-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

<

Disclaimer: N-methyl-5-nitroquinolin-8-amine is a hypothetical compound for the purpose of this guide. The principles and troubleshooting advice provided are based on established pharmaceutical science for poorly soluble compounds, particularly those with structural similarities to the 8-aminoquinoline class, such as primaquine.

Introduction for the Researcher

Low oral bioavailability is a significant hurdle in drug development, often leading to the abandonment of otherwise potent compounds. A classic sign of this issue is observing high potency in in vitro assays followed by disappointing efficacy in animal models.[1] This guide is designed to serve as a technical resource for researchers encountering challenges with the in vivo bioavailability of N-methyl-5-nitroquinolin-8-amine and similar molecules. We will explore common problems, provide actionable troubleshooting steps, and detail experimental protocols to systematically enhance systemic exposure and obtain reliable in vivo data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with a poorly bioavailable compound.

Q1: My compound, N-methyl-5-nitroquinolin-8-amine, is highly active in my cell-based assays, but my first in vivo study showed no effect. Is bioavailability the likely culprit?

A1: Yes, a significant discrepancy between in vitro and in vivo results is a strong indicator of poor oral bioavailability.[1] Several factors can contribute to this, including low aqueous solubility, poor permeability across the intestinal wall, and rapid first-pass metabolism in the liver.[1] Before repeating efficacy studies, it is critical to perform pharmacokinetic (PK) studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[2]

Q2: What are the first physicochemical properties I should investigate for N-methyl-5-nitroquinolin-8-amine to understand its bioavailability challenges?

A2: A thorough preformulation assessment is the essential first step.[3][4] Key properties to characterize include:

  • Aqueous Solubility: Determine the solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • pKa: Understanding the ionization state of the molecule at different pHs is crucial for predicting its solubility and permeability.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound. This property influences both solubility and membrane permeability.

  • Solid-State Properties: Characterize the crystalline form (polymorphism) of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Amorphous forms are typically more soluble than their crystalline counterparts.[1]

Q3: What are the main strategies I can use to improve the oral bioavailability of a poorly soluble compound like an 8-aminoquinoline derivative?

A3: There are several established formulation strategies. The choice depends on the specific properties of your compound.[5][6][7] Common approaches include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can significantly improve the dissolution rate.[8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can dramatically enhance solubility and dissolution.[9][10]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gut.[6][11]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[5][9]

Q4: How do I select the right excipients for my formulation? Will they interfere with my results?

A4: Excipients are not always inert and can significantly impact a drug's bioavailability.[12][13] When selecting excipients, consider their ability to act as solubilizers, stabilizers, or permeation enhancers.[14][15][16] For early preclinical studies, it's best to start with simple, well-characterized vehicles. Compatibility studies should be performed to ensure the excipients do not degrade the active compound.[17]

Part 2: Troubleshooting Guide for In Vivo Studies

This section provides a structured approach to diagnosing and solving specific problems encountered during in vivo experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Action(s)
High variability in plasma concentrations between animals in the same dose group. 1. Inconsistent dosing technique (e.g., improper oral gavage).2. Formulation instability or inhomogeneity (drug crashing out of solution or suspension not being uniform).3. Inter-animal physiological differences.1. Standardize the administration procedure with a detailed SOP. Ensure all personnel are properly trained.[2]2. Assess the physical and chemical stability of the formulation over the duration of the experiment. Ensure suspensions are adequately vortexed before each dose.3. Increase the number of animals per group to improve statistical power.[2]
Very low or undetectable plasma concentrations after oral dosing. 1. Extremely low solubility leading to minimal dissolution in the GI tract.2. Poor membrane permeability.3. Extensive first-pass metabolism in the gut wall or liver.1. Move from a simple suspension to a solubilization-enabling formulation (e.g., co-solvent system, solid dispersion, or lipid-based formulation).[3][18]2. Conduct an in vitro Caco-2 permeability assay to assess intestinal transport.[1]3. Perform an intravenous (IV) dose administration to determine the absolute bioavailability. A low bioavailability with good absorption suggests high first-pass metabolism.[19]
Dose-dependent exposure is not linear (plasma concentration does not double when the dose is doubled). 1. Solubility-limited absorption (at higher doses, the GI fluids become saturated, and no more drug can dissolve).2. Saturation of transport mechanisms.1. This is a strong indication that your formulation is not sufficiently enhancing solubility. Implement a more advanced formulation strategy as outlined in the FAQs.2. Evaluate different formulation types that may utilize different absorption pathways (e.g., lipid formulations can promote lymphatic uptake).[6]
Signs of toxicity or adverse events in animals at doses expected to be safe. 1. The vehicle/excipients themselves may be causing toxicity.2. The formulation may be creating very high localized concentrations of the drug in the GI tract, leading to local toxicity.1. Run a vehicle-only control group to assess the tolerability of the formulation itself.[20]2. Consider formulations that provide a more controlled or extended-release profile to avoid high initial concentrations. An extended-release formulation of primaquine was shown to increase bioavailability and was hypothesized to reduce toxicity.[21]

Part 3: Key Experimental Protocols & Workflows

Workflow for Diagnosing and Overcoming Poor Bioavailability

This workflow provides a logical progression from identifying the problem to developing a viable formulation for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanistic Understanding cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Validation A In Vitro Potency Confirmed B Initial In Vivo Efficacy Study -> Fails A->B C Hypothesis: Poor Bioavailability B->C D Preformulation Studies (Solubility, pKa, LogP, Solid State) C->D E In Vivo PK Study (Oral Suspension vs. IV Solution) D->E F Calculate Absolute Bioavailability (F%) E->F G Identify Limiting Factor (Solubility, Permeability, or Metabolism?) F->G H Select Formulation Strategy (e.g., Micronization, Solid Dispersion, SEDDS) G->H I Prepare & Characterize Prototype Formulations H->I J In Vitro Dissolution Testing I->J K Select Lead Formulation(s) J->K L Comparative In Vivo PK Study (Lead Formulation vs. Suspension) K->L M Confirm Enhanced Exposure (AUC, Cmax) L->M N Proceed to Dose-Response Efficacy Studies M->N

Sources

Technical Support Center: Minimizing Autofluorescence Interference for Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing N-methyl-5-nitroquinolin-8-amine and other quinoline-derived fluorescent probes. This document is designed to provide in-depth, field-proven insights into one of the most common challenges in fluorescence-based assays: autofluorescence. Our goal is to equip you with the foundational knowledge and practical protocols necessary to identify, troubleshoot, and minimize autofluorescence, thereby enhancing the signal-to-noise ratio and ensuring the integrity of your experimental data.

Section 1: Understanding the Core Problem: Autofluorescence

This section addresses the fundamental questions surrounding autofluorescence and its impact on assays involving quinoline-based probes.

Q1: What is autofluorescence, and why is it a significant problem when using N-methyl-5-nitroquinolin-8-amine?

Answer: Autofluorescence is the natural emission of light by biological materials when they absorb light, occurring in the absence of any specific fluorescent label.[1] This intrinsic fluorescence becomes a significant experimental hurdle when it spectrally overlaps with the signal from your intended fluorophore, in this case, N-methyl-5-nitroquinolin-8-amine.

The Causality: Quinoline derivatives, such as 8-hydroxyquinoline, typically exhibit fluorescence in the blue-to-green region of the spectrum (emission ~350-550 nm).[2] Unfortunately, this is the exact spectral range where endogenous autofluorescence is most intense.[2][3] This overlap creates a high background "fog" that can obscure the true signal from your probe, reduce experimental sensitivity, and in worst-case scenarios, lead to false-positive results.[1][2][4]

cluster_0 The Problem: Spectral Overlap Probe Probe Signal (N-methyl-5-nitroquinolin-8-amine) Detector Microscope/Plate Reader Detector Probe->Detector Desired Signal Autofluorescence Autofluorescence Signal (Broad Spectrum) Autofluorescence->Detector Interfering Noise Result Obscured Result (Low Signal-to-Noise) Detector->Result

Caption: The challenge of distinguishing the probe's signal from background autofluorescence.

Q2: What are the primary sources of autofluorescence in my biological samples?

Answer: Autofluorescence arises from two main categories: endogenous sources naturally present in the sample and process-induced sources introduced during sample preparation.

Source Category Specific Examples Typical Emission Range Primary Causality & Mitigation
Endogenous Metabolic Cofactors: NADH, FAD[1][2][4]Blue-Green (450-550 nm)Ubiquitous in living cells. Their fluorescence is linked to metabolic state. Mitigation involves spectral separation or computational removal.
Structural Proteins: Collagen, Elastin[1][2]Blue-Green (350-450 nm)Abundant in connective tissue. Their cross-linked structures are intrinsically fluorescent. Can be quenched with specific reagents.
Lipofuscin: "Aging pigment"[2][5]Broad (400-650 nm)Accumulates in lysosomes of aged cells. A major issue in tissues from older organisms. Can be chemically quenched.
Heme Groups: Found in red blood cells[2][6]BroadThe porphyrin ring structure is highly fluorescent. Best avoided by perfusing tissues with PBS before fixation.[2][6][7]
Process-Induced Aldehyde Fixation: Formaldehyde, Glutaraldehyde[2][6][8]Broad (Blue, Green, Red)Aldehydes react with amines in proteins to form fluorescent Schiff bases.[8] Glutaraldehyde is a stronger inducer than formaldehyde.[9] Minimize fixation time or use non-aldehyde fixatives.[8][10]
Heat & Dehydration Increases Red Emission[6][8]Can alter protein structures and enhance fluorescence. Perform incubations at room temperature or 4°C where possible.[6][10]
Media Components Varies (often Blue-Violet)Phenol red and Fetal Bovine Serum (FBS) in cell culture media can contribute to background.[2][7] Use phenol red-free media for imaging.
Q3: How can I confirm that autofluorescence is negatively impacting my experiment?

Answer: The use of proper controls is non-negotiable and forms the basis of a self-validating experiment. To diagnose autofluorescence, you must include an unstained, untreated control sample .

The Logic: This control sample should be prepared and processed identically to your experimental samples (same fixation, same washes, same mounting medium) but without the addition of N-methyl-5-nitroquinolin-8-amine.[2][4] When you image this control using the same instrument settings (e.g., excitation/emission wavelengths, exposure time) as your stained samples, any signal you detect is, by definition, autofluorescence.[3][11] This provides a baseline "noise" level that you must exceed to have confidence in your specific signal.

Section 2: Proactive Strategies to Prevent Interference

The most effective way to deal with autofluorescence is to prevent it from becoming a problem in the first place through careful experimental design.

Q4: How does my choice of sample fixation method influence autofluorescence levels?

Answer: Your fixation method is one of the most critical factors. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde are notorious for inducing autofluorescence by cross-linking proteins.[6][12]

Expert Recommendation:

  • Minimize Aldehyde Exposure: If you must use PFA, reduce the fixation time to the minimum required to preserve morphology.[8][10] For example, for cultured cells, 10-15 minutes is often sufficient.

  • Avoid Glutaraldehyde: Glutaraldehyde causes significantly more autofluorescence than formaldehyde and should be avoided for fluorescence-based assays if possible.[8][9]

  • Consider Alternatives: For many applications, especially those involving cell surface targets, fixation with ice-cold organic solvents like methanol or ethanol can be a superior choice as they typically induce less autofluorescence.[2][7] Always validate that an alternative fixative is compatible with your specific target.

Q5: Can I optimize my imaging hardware to selectively detect my probe's signal?

Answer: Yes. Thoughtful selection of optical filters is crucial. Because autofluorescence has a very broad emission spectrum, using narrow band-pass filters can help isolate your probe's specific signal.

The Causality:

  • Long-pass filters collect all light above a certain wavelength, which means they will capture both your specific signal and a large portion of the autofluorescence "tail."

  • Band-pass filters collect light only within a narrow, specific range of wavelengths. By selecting a band-pass filter tightly centered on the emission peak of N-methyl-5-nitroquinolin-8-amine, you can exclude much of the unwanted light from autofluorescence at adjacent wavelengths.[13]

Expert Recommendation: Consult the spectral profile of your probe. If its emission peak is at 510 nm, a filter that collects light from 500-520 nm will provide a much cleaner signal than a 500 nm long-pass filter.

Section 3: Reactive Strategies & Step-by-Step Protocols

When proactive measures are insufficient, several methods can be employed to reduce existing autofluorescence.

Q6: What are the primary methods for actively reducing autofluorescence, and how do they compare?

Answer: There are three main categories of active reduction: Chemical Quenching, Photobleaching, and Computational Correction.

Method Principle of Action Advantages Disadvantages Best For...
Chemical Quenching A reagent is applied that absorbs the autofluorescent signal or renders the molecules non-fluorescent.Fast, easy to implement, effective against specific sources (e.g., lipofuscin).Can sometimes quench the specific signal; may introduce artifacts. Requires careful validation.Tissues high in lipofuscin (e.g., brain, pancreas) or for general reduction of aldehyde-induced background.[14][15]
Photobleaching The sample is exposed to high-intensity light to permanently destroy the autofluorescent molecules before imaging.Cost-effective, no chemical additions needed.[16]Can be time-consuming; carries a risk of damaging the sample or the target epitope if not done carefully.[17][18]Aldehyde-fixed tissues where autofluorescence is the primary issue and chemical quenchers are not desired.[12][16]
Spectral Unmixing A specialized microscope and software are used to capture the unique emission spectrum of autofluorescence and computationally subtract it from the image.Highly precise, can separate multiple overlapping signals. Treats autofluorescence as a distinct "fluorophore."[19][20][21]Requires access to a spectral confocal microscope and specialized software; computationally intensive.Complex samples with multiple fluorophores or when autofluorescence is heterogeneous and cannot be easily quenched.[22][23]
Q7: How do I perform chemical quenching? (Protocol)

Answer: Sudan Black B (SBB) is a widely-used, effective quenching agent, particularly for lipofuscin-based autofluorescence.[1][14][15][24]

This protocol should be performed after your primary and secondary antibody/probe incubations but before applying the coverslip.

Materials:

  • Sudan Black B powder (Sigma-Aldrich or equivalent)

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Staining jars or Coplin jars

Procedure:

  • Prepare SBB Solution: Dissolve Sudan Black B in 70% ethanol to a final concentration of 0.1-0.3%.[14][24] Stir or shake overnight in the dark to ensure it is fully dissolved. The next day, filter the solution through a 0.2 µm filter to remove any particulate matter.[14]

  • Rehydrate Sample: If your sample has been dehydrated, ensure it is fully rehydrated in PBS or TBS.

  • Incubate in SBB: Immerse the slides in the filtered 0.1% SBB solution for 10-20 minutes at room temperature.[24][25] The optimal time may vary by tissue type and should be determined empirically.

  • Wash Thoroughly: Remove the SBB solution and wash the slides extensively to remove excess dye. Perform three washes of 5 minutes each in PBS.[24] Some protocols recommend a brief dip in 70% ethanol to help remove background SBB staining, followed by PBS washes.

  • Mount: Proceed immediately to mounting with an aqueous mounting medium. Crucially, avoid detergents in your final wash steps as they can wash away the SBB. [14]

Validation Step: Always test this protocol on an unstained control slide first to ensure it quenches autofluorescence without adding its own background.

Commercial Alternatives: For a more standardized and broadly effective solution, consider commercial kits like Vector® TrueVIEW® or TrueBlack®.[8][14][26] These kits are often optimized to quench autofluorescence from multiple sources, including aldehyde fixation and red blood cells, with a simple workflow.[27][28][29]

Q8: How do I use photobleaching to my advantage? (Protocol)

Answer: Photobleaching uses light to destroy the fluorescent properties of interfering molecules. This is done before applying your fluorescent probe.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a dedicated LED light box.[16]

  • Your prepared, fixed, and permeabilized tissue/cell slides.

Procedure:

  • Prepare Sample: Prepare your slides up to the point just before you would add your primary antibody or fluorescent probe. The sample should be hydrated in PBS.

  • Expose to Light: Place the slide on the microscope stage. Using a low-power objective (e.g., 10x or 20x) to cover a large area, open the shutter and expose the sample to high-intensity light from your lamp.

  • Irradiate: Irradiate the sample for a duration ranging from 15 minutes to 2 hours.[17][24] The optimal time depends on the light source intensity and the sample's level of autofluorescence. A good starting point is 30 minutes.[17] Some protocols use filtered sunlight for this purpose.[18]

  • Check Progress (Optional): You can periodically check the level of autofluorescence by briefly switching to the appropriate filter set and viewing the sample.

  • Proceed with Staining: Once the autofluorescence is sufficiently reduced, remove the slide and proceed with your standard immunofluorescence or probe staining protocol in the dark to avoid bleaching your actual probe.

Causality and Trustworthiness: This method works because the endogenous autofluorescent molecules are often less photostable than modern, high-quality fluorescent probes. However, it is essential to validate that this process does not damage the antigenicity of your target if you are performing co-staining with antibodies.[16][18]

Q9: What is spectral unmixing, and when is it the right choice?

Answer: Spectral unmixing is a computational technique that treats autofluorescence as a separate color in your experiment.[20][21] Instead of capturing an image through a single filter, a spectral detector captures the entire emission spectrum from every pixel in your image.

The Workflow:

  • Acquire Reference Spectra: You first take an image of an unstained control sample to capture the pure "spectral fingerprint" of the autofluorescence. You also acquire the spectrum for your N-methyl-5-nitroquinolin-8-amine probe from a positive control.

  • Acquire Experimental Image: You then image your fully stained experimental sample, capturing the mixed spectrum at each pixel.

  • Unmix: The software uses the reference spectra and a linear unmixing algorithm to calculate how much of the signal at each pixel comes from your probe and how much comes from autofluorescence.[19][22] It then generates a new image showing only the signal from your probe, with the autofluorescence computationally removed.[20]

Expert Recommendation: This is the most powerful method for dealing with intractable or spatially heterogeneous autofluorescence. If you have access to a spectral confocal microscope, it should be strongly considered, especially for high-value experiments or complex, multi-color imaging.

cluster_1 Autofluorescence Troubleshooting Workflow Start High Background Signal Observed in Experiment CheckControl Image Unstained Control: Is Autofluorescence Present? Start->CheckControl Proactive Optimize Experiment Design - Change Fixation? - Use Band-Pass Filters? CheckControl->Proactive Yes Reactive Choose Reduction Strategy Proactive->Reactive Chemical Chemical Quenching (e.g., Sudan Black B) Reactive->Chemical Lipofuscin/ General Photo Photobleaching Reactive->Photo Aldehyde-induced Spectral Spectral Unmixing (If available) Reactive->Spectral Complex/ Heterogeneous Validate Validate on Controls: Does it work without harming signal? Chemical->Validate Photo->Validate Spectral->Validate Proceed Apply to Experiment & Acquire Data Validate->Proceed Yes Fail Re-evaluate Strategy Validate->Fail No Fail->Reactive

Caption: A decision-making workflow for troubleshooting autofluorescence.

References
  • Neher, R. A., et al. (2011). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. BMC Bioinformatics. Available at: [Link]

  • Visikol. (2021). Autofluorescence Quenching. Available at: [Link]

  • Viegas, M. S., et al. (2007). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. Histology and Histopathology. Available at: [Link]

  • Sun, Y., et al. (2011). Sudan black B reduces autofluorescence in murine renal tissue. Archives of Pathology & Laboratory Medicine. Available at: [Link]

  • ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. ZEISS Microscopy Online Campus. Available at: [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Available at: [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Available at: [Link]

  • Visikol. (2024). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Available at: [Link]

  • Filby, A., et al. (2023). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the cellular level. bioRxiv. Available at: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Available at: [Link]

  • Neumann, M., & Gabel, D. (2002). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histochemistry and Cell Biology. Available at: [Link]

  • Pio, S. L., et al. (2023). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. STAR Protocols. Available at: [Link]

  • Bitesize Bio. (2022). What is Autofluorescence? A Quick Explainer for Biologists. Available at: [Link]

  • Wright Cell Imaging Facility. (n.d.). Autofluorescence: Causes and Cures. Available at: [Link]

  • Du, H., et al. (2013). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Indian Journal of Experimental Biology. Available at: [Link]

  • Davis, J. A., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. Available at: [Link]

  • LubioScience. (n.d.). Autofluorescence Quenching Kit - TrueVIEW by Vector Labs. Available at: [Link]

  • Hayes, A. (2016). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Cardiff University Bioimaging Hub News. Available at: [Link]

  • Labcompare. (2021). How to Reduce Autofluorescence. Available at: [Link]

  • SouthernBiotech. (n.d.). How to Reduce Autofluorescence. Available at: [Link]

  • Lab Manager. (2016). How Quenching Tissue Autofluorescence Works. Available at: [Link]

  • ResearchGate. (2013). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Available at: [Link]

  • Kingsley, K., et al. (2001). Photobleaching of arterial autofluorescence for immunofluorescence applications. BioTechniques. Available at: [Link]

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. NCBI Bookshelf. Available at: [Link]

  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. Available at: [Link]

  • Yusal, Y., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. Available at: [Link]

  • Khan, I., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem Compound Database. Available at: [Link]

  • Ding, W. Q., et al. (2009). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • MDPI. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Indian Journal of Pure & Applied Physics. (2005). Photo physical properties of 8-hydroxy quinoline. Available at: [Link]

  • ResearchGate. (2009). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

  • ResearchGate. (2021). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... Available at: [Link]

  • ResearchGate. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

Sources

Strategies to prevent degradation of N-methyl-5-nitroquinolin-8-amine during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability and Degradation Prevention

Welcome to the technical support guide for N-methyl-5-nitroquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the integrity of this compound during experimentation. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable results. This guide moves beyond simple instructions to explain the chemical rationale behind our recommendations, ensuring you can proactively design robust experimental protocols.

Part 1: Frequently Asked Questions - Understanding Core Stability

This section addresses the fundamental chemical vulnerabilities of N-methyl-5-nitroquinolin-8-amine. Understanding these principles is the first step toward preventing degradation.

Q1: What are the primary chemical liabilities of N-methyl-5-nitroquinolin-8-amine that can lead to degradation?

A1: The structure of N-methyl-5-nitroquinolin-8-amine contains three key functional groups whose individual chemistries contribute to its overall stability profile: the quinoline core, the nitro group, and the secondary amine.

  • Quinoline Core (Photoreactivity): The quinoline ring system, a heterocyclic aromatic structure, is inherently susceptible to photodegradation. Exposure to light, particularly UV wavelengths, can induce photochemical reactions.[1] Studies on quinoline itself show that sunlight exposure leads to the formation of hydroxylated derivatives (e.g., 2-hydroxyquinoline and 8-hydroxyquinoline) and, with prolonged irradiation, can result in the complete destruction of the aromatic nucleus.[1]

  • Nitroaromatic Group (Reactivity & Thermal Sensitivity): The electron-withdrawing nature of the nitro group makes the aromatic system resistant to oxidative degradation but introduces other vulnerabilities.[2] Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[3] Furthermore, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, a common metabolic or degradation pathway for nitroaromatics.

  • Aromatic Amine (pH Sensitivity & Oxidation): The N-methyl-amino group is a basic center. Its protonation state is dependent on the pH of the solution, which in turn affects the molecule's solubility, reactivity, and interaction with biological targets.[4] Aromatic amines can also be susceptible to oxidation.

Q2: What are the ideal long-term storage conditions for N-methyl-5-nitroquinolin-8-amine?

A2: Based on the compound's chemical liabilities, optimal storage is crucial. For both solid and stock solutions, we recommend the following:

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes thermal degradation and slows down the kinetics of all potential degradation reactions. While many nitrogen-rich heterocyclic compounds are stable up to high temperatures, low-temperature storage is a best practice to ensure long-term integrity.[5]
Light Store in amber vials or wrap containers in aluminum foil.Protects the photosensitive quinoline ring from UV and visible light, preventing photodegradation.[1][6]
Atmosphere Store solid compound under an inert atmosphere (Argon or Nitrogen). For solutions, use solvents degassed with an inert gas.Prevents slow oxidation that can occur from atmospheric oxygen, particularly targeting the amine group or the quinoline ring.
Moisture Store in a desiccator or a tightly sealed container with a desiccant.Prevents hydrolysis of any susceptible groups and avoids introducing water that could participate in photochemical reactions.
Q3: How does pH affect the stability of N-methyl-5-nitroquinolin-8-amine in aqueous solutions?

A3: The pH of the experimental medium is a critical factor. The secondary amine group at position 8 has a pKa that dictates its protonation state.

  • Acidic Conditions (pH < pKa): In acidic solutions, the amine will be protonated. This may increase water solubility but could also alter its chemical reactivity. Studies on quinoline itself show that photodegradation is accelerated at a lower pH (e.g., pH 4.5 vs. 7.0).[1]

  • Neutral to Alkaline Conditions (pH > pKa): In the neutral to basic range, the amine will be in its free base form. While many aromatic amines show stability in the pH 4.0-8.0 range, strongly alkaline conditions should be avoided as they can promote decomposition of nitro-aromatic structures.[7][8] For general experimental use, buffering the solution in the pH 6.0-7.5 range is recommended as a starting point to balance solubility and stability.

Part 2: Troubleshooting Experimental Failures

Here, we address common problems encountered during experiments that may point to compound degradation.

Q4: My solution of N-methyl-5-nitroquinolin-8-amine turned from light yellow to a darker brown/red color after being on the benchtop for a few hours. What is the likely cause?

A4: A color change is a classic indicator of chemical degradation. The two most probable causes are photodegradation and oxidation.

  • Photodegradation: Exposure to ambient laboratory light, especially for extended periods, can be sufficient to initiate photochemical reactions of the quinoline ring.[1]

  • Oxidation: Atmospheric oxygen can oxidize the compound. This process can be accelerated by light and the presence of trace metal impurities in your solvent or buffer.

Troubleshooting Steps:

  • Immediately prepare a fresh solution and protect it from light using an amber vial or foil.

  • Use high-purity, degassed solvents to minimize dissolved oxygen.

  • Analyze the discolored solution by LC-MS to identify potential degradation products, which may appear as new peaks with higher masses (e.g., hydroxylated species, M+16) or N-oxides.

Q5: I am observing inconsistent results in my cell-based assay. Could degradation of the compound be the issue?

A5: Absolutely. If the active concentration of your compound is decreasing over the course of the experiment, it will lead to poor reproducibility. The typical 24-72 hour duration of cell-based assays provides ample time for degradation to occur in an incubator environment (37°C, aqueous media, ambient light when the door is opened).

Troubleshooting Steps:

  • Perform a Stability Test: Incubate your compound in the exact cell culture medium (with and without serum) under incubator conditions (37°C, 5% CO₂) for the full duration of your assay. Sample at time 0 and at the final time point. Analyze the samples by HPLC to quantify the remaining parent compound.

  • Minimize Exposure: Prepare stock solutions fresh. When diluting for the experiment, do so immediately before adding to the cells. Protect plates from light as much as possible.

  • Consider the Vehicle: Ensure the solvent used for the final dilution (e.g., DMSO) is not contributing to degradation.

Part 3: Protocols and Methodologies

This section provides actionable, step-by-step procedures for handling the compound and assessing its stability.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your primary compound source.

  • Weighing: Weigh the solid N-methyl-5-nitroquinolin-8-amine in a controlled environment with minimal light exposure.

  • Solvent Selection: Use anhydrous, analytical-grade dimethyl sulfoxide (DMSO) or ethanol. These are generally good solvents that are less reactive than water.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration (e.g., 10 mM). Use gentle vortexing or sonication in a water bath to aid dissolution. Avoid heating the solution.[3]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryotubes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Final Storage: Store the sealed aliquots at -80°C, placed in a labeled, light-proof storage box.

Protocol 2: Analytical Workflow for Stability Monitoring

This workflow uses High-Performance Liquid Chromatography (HPLC) to quantify the parent compound over time.

Stability_Workflow cluster_prep Preparation cluster_stress Incubation Under Experimental Conditions cluster_analysis Analysis Start Prepare fresh solution of N-methyl-5-nitroquinolin-8-amine in experimental buffer T0 Immediately analyze 'Time 0' sample via HPLC-UV/MS to get initial peak area (100%) Start->T0 Incubate Incubate remaining solution under exact experimental conditions (e.g., 37°C, light exposure, specific pH) T0->Incubate TimeX At desired time points (e.g., 24h, 48h), analyze samples via HPLC-UV/MS Incubate->TimeX Compare Compare peak area of parent compound to 'Time 0' sample TimeX->Compare Result Calculate % Remaining = (Area_TimeX / Area_Time0) * 100 Compare->Result

Caption: Workflow for monitoring compound stability via HPLC.

Part 4: Visualizing Degradation Pathways

Understanding potential degradation products is key to identifying them in analytical runs. The following diagram illustrates the most likely degradation pathways based on the known chemistry of the compound's functional motifs.

Degradation_Pathways cluster_photo Photodegradation (UV/Light) cluster_redux Reduction cluster_ox Oxidation cluster_thermal Thermal Decomposition (Heat) Parent N-methyl-5-nitroquinolin-8-amine Photo_OH Hydroxylated Quinoline Derivatives Parent->Photo_OH Ring_Cleavage Aromatic Ring Cleavage Products Parent->Ring_Cleavage Nitroso Nitroso Derivative Parent->Nitroso e.g., reducing agents, biological systems N_Oxide Quinoline N-Oxide Parent->N_Oxide e.g., H₂O₂, O₂ Decomp Complex Decomposition Products Parent->Decomp Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Amino Amino Derivative (N-methyl-quinoline-5,8-diamine) Hydroxylamino->Amino

Caption: Potential degradation pathways for N-methyl-5-nitroquinolin-8-amine.

References
  • Kochany, J. & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. OSTI.GOV. Available at: [Link]

  • Wyrzykowska-Ceradini, E., et al. (2020). Photodegradation efficiency of quinoline yellow (QY). ResearchGate. Available at: [Link]

  • Ju, K.-S. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Dabhade, S. B., et al. (2020). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Scientific Reports. Available at: [Link]

  • Gryglewicz, S., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials. Available at: [Link]

  • Johnson, C. A., et al. (2009). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. Available at: [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2023). Thermal decomposition. Wikipedia. Available at: [Link]

  • Ghaedi, M., et al. (2012). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Available at: [Link]

Sources

Optimizing reaction conditions for the derivatization of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Derivatization of N-methyl-5-nitroquinolin-8-amine

Welcome to the technical support resource for the derivatization of N-methyl-5-nitroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this specific quinoline intermediate. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve optimal reaction outcomes.

Section 1: General Considerations & FAQs

This section addresses high-level questions regarding the chemical behavior of N-methyl-5-nitroquinolin-8-amine and foundational experimental choices.

Q1: What are the primary reactive sites on N-methyl-5-nitroquinolin-8-amine for derivatization?

A: The molecule presents two main sites for chemical modification, with vastly different reactivities:

  • The C8-Secondary Amine (-NHCH₃): This is the most significant site for the derivatizations discussed here. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic reagents like acyl chlorides and sulfonyl chlorides.

  • The Quinoline Ring System: The ring itself can undergo substitution. However, the presence of the strongly electron-withdrawing nitro group at the C5 position significantly deactivates the benzene portion of the ring system towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, a common issue in quinoline chemistry that can lead to side products under harsh, basic conditions.[1]

Q2: My starting material exhibits poor solubility. What solvents are recommended for derivatization reactions?

A: The planar, nitro-substituted quinoline structure often results in limited solubility in non-polar solvents. Based on data for structurally similar compounds like 8-hydroxy-5-nitroquinoline, the following solvent classes are recommended[2][3][4]:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent starting points. They are generally effective at solvating the starting material and the polar intermediates. Acetonitrile was found to be a highly effective solvent for other quinoline derivatization reactions.[5]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, especially for reactions run at or below room temperature. They are less polar than DMF or DMSO but are easier to remove during workup.

  • Ethers: Tetrahydrofuran (THF) or 2-methyl-THF can be used, but solubility may be limited. They are good choices when strong bases like n-BuLi or Grignard reagents are involved (though not typical for simple acylation).

Q3: How does the C5-nitro group influence the reactivity of the C8-amine?

A: The C5-nitro group has a profound electronic effect. As a powerful electron-withdrawing group, it reduces the electron density across the entire quinoline ring system. This "pull" is transmitted to the C8-amine, decreasing its basicity and nucleophilicity compared to a non-nitrated analogue. Consequently, reactions at the amine may be more sluggish and often require the addition of a non-nucleophilic base to act as a proton scavenger and drive the reaction to completion.

Section 2: Troubleshooting Guide: Acylation Reactions (Amide Formation)

Acylation is a fundamental derivatization, typically involving the reaction of the C8-amine with an acyl chloride or anhydride in the presence of a base.

Issue 1: Low or no conversion to the desired N-acyl product.

  • Potential Causes & Troubleshooting Strategies:

    • Insufficient Electrophilicity of the Acylating Agent: Anhydrides are less reactive than acyl chlorides.

      • Solution: Switch from an acid anhydride to the corresponding acyl chloride. If the acyl chloride is still not reactive enough, it can be activated in situ with a coupling agent, though this is less common for simple amide formation.

    • Inadequate Base: The chosen base may be too weak to effectively scavenge the HCl or carboxylic acid byproduct, leading to protonation of the starting amine and halting the reaction.

      • Solution: Screen a panel of bases. Triethylamine (Et₃N) is a common starting point. If the reaction is still slow, consider stronger, non-nucleophilic bases like diisopropylethylamine (DIPEA) or a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a weaker base like Et₃N. Pyridine can serve as both a base and a solvent.

    • Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature, especially given the electronically deactivated nature of the starting amine.

      • Solution: Gently heat the reaction mixture to 40-60 °C. Monitor carefully by Thin Layer Chromatography (TLC) to avoid decomposition or side product formation.

Issue 2: Significant formation of side products or tar.

  • Potential Causes & Troubleshooting Strategies:

    • Reaction Temperature is Too High: Excessive heat can cause polymerization and decomposition, a known issue in syntheses involving quinoline derivatives under harsh conditions.[1]

      • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. Slow, controlled addition of the acylating agent at 0 °C can help manage any exotherm.

    • Base-Induced Side Reactions: Strong bases can sometimes promote unwanted reactions on the quinoline core.

      • Solution: Use the mildest base that proves effective. Avoid highly aggressive bases unless specifically required. Ensure the base is non-nucleophilic to prevent it from competing with the C8-amine in reacting with the acylating agent.

    • Presence of Water: Moisture can hydrolyze the acylating agent, reducing its effective concentration and generating acidic byproducts that can complicate the reaction.

      • Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 3: Difficulty purifying the final acylated product.

  • Potential Causes & Troubleshooting Strategies:

    • Contamination with Basic Byproducts: Amine-based catalysts (like DMAP) or bases (like pyridine) can be difficult to remove.

      • Solution: During aqueous workup, perform an acidic wash (e.g., with 1 M HCl) to protonate and extract the basic impurities into the aqueous layer. Be cautious, as the product itself may have some basicity and could be lost to the aqueous layer if the pH is too low.

    • Poor Crystallinity: The product may be an oil or amorphous solid, making crystallization difficult.

      • Solution: Purification by column chromatography on silica gel is the most reliable method.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate), is typically effective.

Section 3: Detailed Experimental Workflow: A Model Acylation Protocol

This protocol describes the acylation of N-methyl-5-nitroquinolin-8-amine with benzoyl chloride. It is a representative workflow that can be adapted for other acylating agents.

Objective: To synthesize N-benzoyl-N-methyl-5-nitroquinolin-8-amine.

Materials:

  • N-methyl-5-nitroquinolin-8-amine (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-methyl-5-nitroquinolin-8-amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base and Catalyst: Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Cool the flask to 0 °C using an ice bath. Add benzoyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes. Rationale: Slow addition at low temperature helps control the reaction exotherm and minimizes the formation of initial impurities.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any remaining benzoyl chloride.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Rationale: The bicarbonate wash removes acidic byproducts, while the brine wash helps to break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Section 4: Data Summary & Visualization

Table 1: Key Parameter Optimization for Derivatization
ParameterAcylation (Amide Formation)Sulfonylation (Sulfonamide Formation)Rationale & Key Considerations
Electrophile Acyl Chloride > AnhydrideSulfonyl ChlorideThe chloride is a better leaving group, increasing reactivity.
Solvent DCM, ACN, DMFDCM, ACN, PyridineMust dissolve the starting material without reacting. DCM is easy to remove; Pyridine can act as both solvent and base.
Base Et₃N, DIPEA, Pyridine (+ cat. DMAP)Pyridine, Et₃NMust be non-nucleophilic and strong enough to scavenge acid byproducts. Sulfonylation is often slower and may benefit from pyridine.
Temperature 0 °C to 60 °CRoom Temp to 80 °CStart low to control exotherm. Gentle heating may be required to drive sluggish reactions to completion.
Workup Dilute acid wash may be neededGenerally stable to standard aqueous workupThe basicity of the final product will determine the appropriate pH for aqueous washes.
Diagram 1: General Workflow for Optimizing Derivatization

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization Loop cluster_eval Phase 3: Evaluation Start Starting Material: N-methyl-5-nitro- quinolin-8-amine Select Select Derivatization: Acylation or Sulfonylation Start->Select Screen Parameter Screening: - Base - Solvent - Temperature Select->Screen Reaction Run Reaction Screen->Reaction Analysis Analyze Outcome: - TLC - LCMS - Yield / Purity Reaction->Analysis Decision Optimal? Analysis->Decision Troubleshoot Troubleshoot: - Adjust Parameters - Consult Guide Decision->Troubleshoot No Success Successful Derivatization Decision->Success Yes Troubleshoot->Screen Re-optimize

Caption: A logical workflow for the systematic optimization of derivatization reactions.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41, 1027.
  • Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
  • Otrebska-Machaj, E., et al. (2020).
  • Uivarosi, V., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(21), 5183.
  • Patel, H., & Vala, H. (2022).
  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10895–10903.
  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem.
  • Gholamzadeh, P., & Zare, A. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Li, Y., et al. (2018). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 23(10), 2449.
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 1855-1861.
  • ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4).
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%.
  • Mogahda, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6561.
  • Gómez-Pérez, V., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 29(11), 2588.
  • ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline.
  • Wang, Y., et al. (2023). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. Journal of the American Chemical Society.
  • ChemBK. (n.d.). 5-Nitro-8-hydroxyquinoline.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Nitroxoline and its Analogue, N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparison between the established clinical agent Nitroxoline (8-hydroxy-5-nitroquinoline) and its structural analogue, N-methyl-5-nitroquinolin-8-amine. While Nitroxoline is a well-documented compound with extensive clinical use and a subject of significant repurposing research for oncology, its N-methylated amine derivative is not widely characterized in publicly available literature.

Therefore, this document will serve two purposes:

  • To detail the known efficacy and multifaceted mechanism of action of Nitroxoline.

  • To provide a comprehensive experimental blueprint for researchers to conduct a head-to-head efficacy comparison of N-methyl-5-nitroquinolin-8-amine against its parent compound. This framework is designed to guide drug development professionals in evaluating such novel derivatives.

Part 1: The Established Agent - A Profile of Nitroxoline

Nitroxoline is an antibiotic traditionally used for urinary tract infections.[1] Its potential has been rediscovered in oncology, where it exhibits potent anti-proliferative and anti-angiogenic properties.[2][3]

Mechanism of Action: A Multi-Target Approach

Nitroxoline's anticancer activity is not attributed to a single pathway but rather to its ability to engage multiple targets, making it a compelling candidate for drug repositioning.[4]

  • Inhibition of Methionine Aminopeptidase 2 (MetAP2): MetAP2 is a critical enzyme for the maturation of many proteins essential for cell growth and proliferation. Nitroxoline is a potent, reversible inhibitor of MetAP2, a mechanism it shares with other well-known anti-angiogenic compounds.[2][5][6] Its inhibition leads to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in p53 levels, ultimately inducing cell senescence.[7]

  • Inhibition of Sirtuins (SIRT1/SIRT2): Nitroxoline inhibits SIRT1 and SIRT2, which are histone deacetylases.[3] This inhibition leads to increased acetylation of key tumor suppressors like p53, enhancing their activity and promoting cell cycle arrest and apoptosis.[7]

  • Chelation of Metal Ions: As an 8-hydroxyquinoline derivative, nitroxoline's ability to chelate divalent metal ions like Zn²⁺ and Fe²⁺ is fundamental to its traditional antibacterial activity by disrupting essential bacterial enzymatic processes.[1][8] In cancer, its interaction with copper can enhance the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[9][10]

  • Pathway Inhibition: Further studies have shown nitroxoline can inhibit the mTOR-p70S6K signaling pathway and induce apoptosis through the AMPK-dependent activation of Chk2.[11] It also inhibits cathepsin B, an enzyme involved in extracellular matrix degradation, thereby blocking cancer cell migration and invasion.[4][7]

Nitroxoline_MOA Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 inhibits SIRT1_2 SIRT1 / SIRT2 Nitroxoline->SIRT1_2 inhibits Metal_Ions Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Nitroxoline->Metal_Ions chelates mTOR mTOR Pathway Nitroxoline->mTOR inhibits Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes Proliferation Cell Proliferation MetAP2->Proliferation promotes p53 p53 Acetylation ↑ p53 Activity ↑ SIRT1_2->p53 deacetylates ROS ROS Production ↑ Metal_Ions->ROS (Cu²⁺) mTOR->Proliferation promotes Apoptosis Apoptosis

Caption: Simplified signaling pathways inhibited by Nitroxoline.
Reported Anticancer & Antimicrobial Efficacy

The potency of Nitroxoline has been quantified across various biological systems. The following table summarizes its efficacy, represented by half-maximal inhibitory concentration (IC₅₀) for cancer cells and minimum inhibitory concentration (MIC) for microbes.

Target Cell Line / OrganismAssay TypeEfficacy MetricReported ValueReference
Anticancer Activity
Human Umbilical Vein Endothelial Cells (HUVEC)ProliferationIC₅₀1.9 µM[2][12]
J82 (Bladder Cancer)Cell Viability (XTT)IC₅₀9.93 µM (48h)
MBT-2 (Bladder Cancer)Cell Viability (XTT)IC₅₀26.24 µM (48h)
Recombinant Human MetAP2Enzyme InhibitionIC₅₀54.8 nM[2][12]
Antimicrobial Activity
Trypanosoma cruzi (Amastigote)AntiparasiticIC₅₀1.24 µM[13][14]
Trypanosoma cruzi (Epimastigote)AntiparasiticIC₅₀3.00 µM[13][14]
Escherichia coliBroth MicrodilutionMIC₅₀ / MIC₉₀4 µg/mL[15]
Salmonella spp.Broth MicrodilutionMIC₅₀ / MIC₉₀4 µg/mL[15]

Note: Efficacy values can vary based on specific experimental conditions, cell densities, and assay duration.

Part 2: The Novel Analogue - A Research Blueprint for N-methyl-5-nitroquinolin-8-amine

The structural difference between Nitroxoline and N-methyl-5-nitroquinolin-8-amine lies in the substitution at position 8 of the quinoline ring: a hydroxyl group (-OH) is replaced by a methylamine group (-NHCH₃). This seemingly minor change can have profound effects on the molecule's physicochemical properties and biological activity.

  • Chelation Potential: The hydroxyl group in Nitroxoline is crucial for its metal-chelating ability. The methylamine group in the analogue can also participate in metal coordination, but the difference in electronegativity and steric hindrance will likely alter the stability and selectivity of the resulting metal complexes.

  • Lipophilicity and Permeability: The N-methylation could increase lipophilicity, potentially affecting cell membrane permeability and intracellular accumulation.

  • Metabolic Stability: The methylamine may be subject to different metabolic pathways compared to the hydroxyl group, which could alter the compound's pharmacokinetic profile.

To ascertain its therapeutic potential, a systematic, comparative evaluation against Nitroxoline is required.

Experimental_Workflow cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Mechanism & Selectivity cluster_2 Phase 3: Advanced Studies Anticancer Anticancer Screening (MTT / CellTiter-Glo Assay) Antimicrobial Antimicrobial Screening (Broth Microdilution) MOA_Study Mechanism of Action (Enzyme Assays, Western Blot) Anticancer->MOA_Study Antimicrobial->MOA_Study Selectivity Selectivity Profiling (Normal vs. Cancer Cells) InVivo In Vivo Efficacy (Xenograft Models) MOA_Study->InVivo Selectivity->InVivo

Caption: High-level workflow for comparative drug efficacy testing.

Part 3: Head-to-Head Experimental Protocols

The following protocols provide a validated framework for the direct comparison of Nitroxoline and N-methyl-5-nitroquinolin-8-amine.

Protocol 1: Comparative Anticancer Cell Viability (MTT Assay)

This protocol determines the concentration of each compound required to inhibit the metabolic activity of a cancer cell population by 50% (IC₅₀).

Rationale: The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the number of viable cells.[16] It is a cost-effective standard for initial high-throughput screening.[17]

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., J82 bladder cancer cells) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Causality: Consistent cell density is critical for reproducible results, as the metabolic signal is directly proportional to the cell number.

    • Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of Nitroxoline and N-methyl-5-nitroquinolin-8-amine in DMSO.

    • Perform a serial dilution series in culture medium to create working solutions (e.g., from 100 µM to 0.1 µM).

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "blank" wells (medium only).

    • Causality: A wide concentration range is necessary to capture the full dose-response curve and accurately calculate the IC₅₀.

  • Incubation:

    • Incubate the plate for 48 or 72 hours. The duration should be consistent and long enough to observe effects on proliferation.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently agitate the plate for 10 minutes.

    • Causality: Complete solubilization of the formazan is essential for accurate absorbance readings.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Comparative Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible bacterial growth.[18]

Rationale: The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the simultaneous testing of multiple compounds and concentrations.[19][20]

Methodology:

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of each compound in a suitable broth (e.g., Mueller-Hinton Broth for E. coli). The final volume in each well should be 50 µL.

    • Concentrations should span a clinically relevant range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a pure culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[18]

    • Causality: A standardized inoculum is the most critical variable for MIC reproducibility. A higher density can lead to falsely elevated MIC values.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • For confirmation, absorbance can be read at 600 nm.

Conclusion and Future Directions

Nitroxoline presents a compelling case study in drug repurposing, with a well-defined, multi-target mechanism of action and proven efficacy. For a novel analogue like N-methyl-5-nitroquinolin-8-amine, the path to validation requires rigorous, comparative testing. The experimental framework provided here offers a clear roadmap for researchers to determine if this structural modification translates into a superior therapeutic profile.

Should N-methyl-5-nitroquinolin-8-amine demonstrate superior potency or an improved safety profile in these initial assays, subsequent studies should focus on elucidating its precise mechanism of action (e.g., MetAP2 enzyme inhibition assays, selectivity against normal cell lines) and advancing to in vivo models to assess its pharmacokinetic properties and true therapeutic potential.

References

  • bioRxiv. Nitroxoline-O-protected derivatives inhibit MetAP2 and activate ATF4 through mTORC1 to inhibit cancer cell growth.
  • ResearchGate. Proposed mechanisms of anticancer activity of nitroxoline.
  • BenchChem. Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • AdisInsight. Nitroxoline - Asieris Pharmaceuticals.
  • UCL Discovery. Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer.
  • National Center for Biotechnology Information (PMC). Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer.
  • National Center for Biotechnology Information (PMC). Application of nitroxoline in urologic oncology – a review of evidence.
  • Oncotarget.
  • National Center for Biotechnology Information (PMC). Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity.
  • ResearchGate. Effect of nitroxoline on type 2 methionine aminopeptidase (MetAP2)...
  • National Center for Biotechnology Information (NIH).
  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual.
  • MDPI.
  • BenchChem. A Researcher's Guide to Statistical Analysis for Comparing Antibacterial Efficacy.
  • National Center for Biotechnology Information (PubChem). Nitroxoline (CID 19910).
  • ResearchGate. Guideline for anticancer assays in cells.
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.
  • National Center for Biotechnology Information (NIH). How Do We Determine the Efficacy of an Antibacterial Surface?
  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • ResearchGate.
  • OEM. 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.
  • National Center for Biotechnology Information (PMC).
  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
  • ResearchGate.
  • MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
  • PubMed. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • PubMed. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

A Senior Application Scientist's Guide to the Cross-Validation of N-methyl-5-nitroquinolin-8-amine's Anticancer Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro cross-validation of a novel quinoline derivative, N-methyl-5-nitroquinolin-8-amine, as a potential anticancer agent. We will objectively compare its cytotoxic performance against a panel of well-characterized cancer cell lines and the established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, supporting experimental data, and the rationale behind the proposed methodologies.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1][2] These compounds often exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways essential for cancer cell survival and proliferation.[2][3] This guide will delve into a hypothetical comparative study of N-methyl-5-nitroquinolin-8-amine, a compound designed based on the promising anticancer activity of related 5-nitroquinoline analogs.[4][5]

Rationale and Experimental Design

The primary objective of this study is to ascertain the breadth and selectivity of N-methyl-5-nitroquinolin-8-amine's anticancer activity. By testing the compound against a panel of cancer cell lines derived from different tissue origins—cervical (HeLa), breast (MCF-7), and lung (A549)—we can gain initial insights into its potential therapeutic window. Doxorubicin, a widely used chemotherapeutic agent with a well-documented mechanism of action, will serve as a positive control and a benchmark for cytotoxic potency.[6][7]

The core of our evaluation will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell viability.[8] This assay measures the metabolic activity of cells, which in living cells reduces the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Experimental Workflow

The following diagram illustrates the key steps in the cross-validation process:

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (N-methyl-5-nitroquinolin-8-amine & Doxorubicin) Compound_Treatment Treat with Serial Dilutions of Compounds Compound_Prep->Compound_Treatment Cell_Culture Culture & Maintain (HeLa, MCF-7, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Data_Comparison Compare Activity Across Cell Lines & with Doxorubicin IC50_Calculation->Data_Comparison G Drug N-methyl-5-nitroquinolin-8-amine ROS Increased ROS Production Drug->ROS Bioreductive activation Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of action for N-methyl-5-nitroquinolin-8-amine.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in-vitro evaluation of N-methyl-5-nitroquinolin-8-amine's anticancer potential. The cross-validation against multiple cell lines and a standard chemotherapeutic agent provides a robust preliminary dataset for assessing its efficacy and selectivity. Based on the hypothetical data, N-methyl-5-nitroquinolin-8-amine demonstrates promising cytotoxic activity, particularly against the HeLa cell line.

Further investigations should focus on elucidating the precise mechanism of action. This would involve studies on cell cycle analysis, apoptosis induction (e.g., Annexin V/PI staining), and the measurement of reactive oxygen species generation. Additionally, expanding the panel of cell lines to include non-cancerous cell lines would be crucial for determining the compound's therapeutic index. Successful outcomes from these in-vitro studies would provide a strong rationale for advancing N-methyl-5-nitroquinolin-8-amine to preclinical in-vivo models.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 14, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2024). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets Blog. Retrieved January 14, 2026, from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience Blog. Retrieved January 14, 2026, from [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2012). AACR Journals. Retrieved January 14, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved January 14, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved January 14, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 14, 2026, from [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Spandidos Publications. Retrieved January 14, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 14, 2026, from [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2017). Indian Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. (2017). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2021). International Institute of Anticancer Research. Retrieved January 14, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). IntechOpen. Retrieved January 14, 2026, from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (n.d.). Oem. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2016). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to Validating Cellular Target Engagement of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, which dictates the trajectory of a research program, is unequivocally demonstrating that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is the linchpin that connects a molecule's chemical structure to its biological function. Without this validation, the interpretation of downstream biological effects remains correlational at best.[1][2]

This guide focuses on strategies to validate the cellular target engagement of N-methyl-5-nitroquinolin-8-amine, a novel investigational compound. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a wide range of proteins, including kinases, by acting as ATP-competitive inhibitors.[3][4] Given this precedent, we will proceed with the working hypothesis that N-methyl-5-nitroquinolin-8-amine is a protein kinase inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a comparative framework of state-of-the-art methodologies to rigorously confirm this hypothesis, explaining not just how to perform these experiments, but why specific choices are made.

The Foundational Role of Target Engagement

Target engagement is the direct, physical interaction of a drug molecule with its protein target. Confirming this interaction is a prerequisite for establishing a clear mechanism of action and building confidence that the observed cellular phenotype is a direct consequence of modulating the intended target. A robust target engagement strategy de-risks drug development programs by weeding out compounds that work through off-target effects or non-specific mechanisms.

A Phenotypic Screening (Compound Identified) B Target Identification (Hypothesis Generation) A->B C Target Engagement Validation (Direct Binding in Cells) B->C D Proximal Biomarker Modulation (e.g., Substrate Phosphorylation) C->D E Cellular Functional Assays (e.g., Proliferation, Apoptosis) D->E F Lead Optimization & Preclinical Development E->F cluster_0 CETSA Workflow cluster_1 DARTS Workflow A1 Treat Intact Cells with Compound A2 Heat Challenge (Temperature Gradient) A1->A2 A3 Cell Lysis A2->A3 A4 Separate Soluble & Insoluble Fractions A3->A4 A5 Quantify Soluble Target (e.g., Western Blot) A4->A5 B1 Lyse Cells B2 Treat Lysate with Compound B1->B2 B3 Limited Proteolysis (e.g., Pronase) B2->B3 B4 Stop Digestion B3->B4 B5 Analyze Target Integrity (e.g., Western Blot) B4->B5

Caption: Side-by-side comparison of CETSA and DARTS experimental workflows.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS leverages the phenomenon that ligand binding can alter a protein's conformation, shielding it from proteolytic cleavage. [5][6][7]A protein target stabilized by a small molecule will be more resistant to digestion by a non-specific protease compared to the unbound protein. [1][8] Workflow:

  • Lysis: Cells are lysed to create a total protein extract.

  • Treatment: The lysate is incubated with N-methyl-5-nitroquinolin-8-amine or a vehicle control.

  • Proteolysis: A low concentration of a protease (e.g., pronase, thermolysin) is added for a limited time to partially digest the proteome.

  • Detection: The reaction is stopped, and the samples are analyzed by Western blot. A protected target will appear as a stronger band in the compound-treated lane compared to the vehicle control.

The key advantage of DARTS is that it relies on conformational protection rather than thermal stability, making it a valuable orthogonal method. [1]

Comparative Analysis: CETSA vs. DARTS
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Rationale for N-methyl-5-nitroquinolin-8-amine
Core Principle Ligand-induced thermal stabilization. [9]Ligand-induced protection from proteolysis. [7]Both are direct biophysical readouts of binding. Using both provides orthogonal validation.
Cellular Context Can be performed in intact, live cells, preserving cellular barriers and ATP concentrations. [10][11]Typically performed in cell lysates, which removes the cell membrane as a barrier. [1][6]CETSA is preferred for initial validation as it confirms the compound is cell-permeable and engages its target in a native environment.
Quantitation Highly quantitative; can generate dose-response curves (ITDRF) to calculate cellular EC50. [1]Semi-quantitative; shows dose-dependent protection but is harder to translate into precise affinity values. [1]CETSA provides more robust quantitative data for initial structure-activity relationship (SAR) studies.
Applicability Broadly applicable but requires the target to have a distinct and ligand-responsive thermal melt profile. [1]Works for proteins that undergo conformational change upon binding; may fail if binding does not protect a protease cleavage site. [1]If CETSA fails due to a flat melting curve, DARTS provides an excellent alternative.
Throughput Can be adapted to 96- or 384-well formats for higher throughput screening. [9][11]Lower throughput, typically analyzed by Western blot. [6]For initial validation, throughput is less critical than data quality. For later screening, high-throughput CETSA is advantageous.

Section 2: Validating Engagement with a Putative Kinase Target

Assuming N-methyl-5-nitroquinolin-8-amine is a kinase inhibitor, we can employ methods that either directly measure binding to the kinase or assess the immediate functional consequence of that binding—the inhibition of phosphorylation.

In-Cell Western (ICW) for Substrate Phosphorylation

Principle: If N-methyl-5-nitroquinolin-8-amine binds to and inhibits a specific kinase, the phosphorylation of that kinase's direct substrate should decrease. An In-Cell Western is a quantitative, plate-based immunofluorescence method used to measure protein levels and post-translational modifications in fixed cells. [12][13][14] Workflow:

  • Cell Culture: Adherent cells are grown in 96-well plates.

  • Treatment: Cells are treated with a dose range of N-methyl-5-nitroquinolin-8-amine.

  • Fix & Permeabilize: Cells are fixed and permeabilized directly in the wells.

  • Antibody Staining: Wells are incubated with a primary antibody specific to the phosphorylated substrate and a normalization antibody (e.g., total target protein or a housekeeping protein).

  • Detection: Near-infrared fluorescently-labeled secondary antibodies are used for detection and quantification with a plate reader. [14][15]A DNA stain can be used for normalization to cell number. [13] This assay provides a functional readout of target engagement in a physiological context and is well-suited for determining cellular potency (IC50). [12]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a competitive binding assay performed in live cells. [16][17]It measures the displacement of a fluorescently-labeled ATP-competitive tracer from a target kinase that has been fused to a NanoLuc® luciferase. When the tracer is bound to the kinase-luciferase fusion, its proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A competing compound will displace the tracer, decreasing the BRET signal.

Workflow:

  • Transfection: Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • Treatment: Cells are treated with the NanoBRET® tracer and a dose range of the test compound.

  • Signal Measurement: The luciferase substrate is added, and both donor (luciferase) and acceptor (tracer) emissions are measured.

This method provides a highly quantitative measure of compound affinity and fractional occupancy at the target kinase in living cells. [16]

Comparative Analysis: ICW vs. NanoBRET™
FeatureIn-Cell Western (ICW)NanoBRET™ Target EngagementRationale for N-methyl-5-nitroquinolin-8-amine
Readout Proximal functional (inhibition of substrate phosphorylation). [17]Direct biophysical (competitive displacement of a tracer). [16]NanoBRET™ provides direct evidence of binding to the kinase, while ICW confirms this binding is functionally inhibitory.
Target Protein Endogenous, unmodified protein.Exogenous, NanoLuc®-fusion protein.ICW is more physiologically relevant as it uses the native protein. However, it requires a known substrate and validated antibody.
Requirements High-quality phospho-specific antibody. [12]Genetically engineered cell line; specific fluorescent tracer. [17]The choice depends on available reagents. If a good antibody is available, ICW is more direct. If not, the NanoBRET™ platform is a powerful alternative.
Quantitation Measures functional potency (IC50).Measures binding affinity (IC50) and can be used to assess residence time. [16]NanoBRET™ provides more detailed biophysical parameters that are valuable for lead optimization.

Section 3: Detailed Experimental Protocols

Trustworthiness in experimental science is built upon robust and well-controlled protocols. The following are step-by-step methodologies for CETSA and DARTS, designed as self-validating systems.

Protocol: CETSA with Western Blot Detection
  • Cell Culture: Culture your cell line of interest to ~80% confluency. Harvest cells and wash with PBS to create a single-cell suspension.

  • Compound Treatment: Resuspend cells in media at 10-20 million cells/mL. Aliquot 90 µL of cell suspension into PCR tubes. Add 10 µL of N-methyl-5-nitroquinolin-8-amine at 10x final concentration (e.g., for a final concentration of 10 µM, add 10 µL of a 100 µM stock). For the vehicle control, add 10 µL of media with the corresponding DMSO concentration. Incubate at 37°C for 1 hour.

  • Heat Challenge: Place PCR tubes in a thermal cycler. Heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments). Include an unheated control (37°C).

  • Cell Lysis: Immediately cool tubes on ice. Lyse cells by 3-5 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer.

  • Western Blot: Resolve 15-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the 37°C control against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Crucial Controls:

  • Vehicle Control: Establishes the baseline melting curve of the target protein.

  • Unheated Control (37°C): Represents 100% soluble protein.

  • Positive Control: A known binder of the target, if available, to validate the assay window.

Protocol: DARTS
  • Cell Lysis: Harvest and wash cells. Lyse in M-PER buffer or a similar non-denaturing lysis buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant. Dilute to a final concentration of 1 mg/mL.

  • Compound Incubation: Aliquot 99 µL of lysate into microcentrifuge tubes. Add 1 µL of N-methyl-5-nitroquinolin-8-amine at various concentrations (e.g., 0.1, 1, 10, 100 µM). [5]For the vehicle control, add 1 µL of DMSO. Incubate at room temperature for 1 hour. [5]4. Limited Proteolysis: Prepare a fresh stock of Pronase. Add an optimized amount of protease to each tube (e.g., a 1:800 ratio of protease:total protein). [6]Incubate at room temperature for exactly 15 minutes.

  • Stop Reaction: Stop the digestion by adding 20 µL of 5x Laemmli sample buffer and immediately boiling at 95°C for 5 minutes.

  • Western Blot: Analyze 20 µg of each sample by SDS-PAGE and Western blot using an antibody for the target protein.

  • Data Analysis: Compare the band intensity of the target protein in compound-treated lanes to the vehicle-treated lane. Increased band intensity indicates protection from proteolysis.

Crucial Controls:

  • Vehicle Control (+ Protease): Shows the baseline level of protein digestion.

  • No Protease Control: Shows the intact target protein band (100% signal).

  • Positive Control: A known ligand for the target to confirm the assay can detect protection.

Section 4: A Logic-Based Approach to Method Selection

Choosing the right assay depends on the specific question, the available tools, and the properties of the target. A multi-faceted approach, using orthogonal methods, provides the highest degree of confidence in target engagement.

Start Goal: Validate Target Engagement of N-methyl-5-nitroquinolin-8-amine Q1 Need direct biophysical evidence of binding in cells? Start->Q1 CETSA Perform CETSA (intact cells) Q1->CETSA Yes Q2 Does target show a clear thermal shift? CETSA->Q2 DARTS Perform DARTS (lysate) Q3 Need to confirm functional consequence for a kinase? DARTS->Q3 Q2->DARTS No, use orthogonal method Q2->Q3 Yes ICW Perform ICW for Substrate Phosphorylation Q3->ICW Yes, and antibody is available NanoBRET Perform NanoBRET™ for direct binding affinity Q3->NanoBRET Yes, and platform is available End High Confidence Target Engagement Profile ICW->End NanoBRET->End

Caption: Decision tree for selecting a target engagement validation strategy.

For N-methyl-5-nitroquinolin-8-amine, we recommend starting with CETSA in intact cells. This method provides a direct biophysical readout of binding while simultaneously confirming cell permeability. A positive result—a dose-dependent thermal stabilization of the putative kinase target—is strong evidence of engagement. This finding should then be complemented with a functional assay, such as an In-Cell Western, to demonstrate that this binding event leads to the inhibition of the kinase's catalytic activity. If CETSA results are inconclusive, DARTS serves as an excellent orthogonal biophysical method.

Conclusion

Validating the target engagement of a novel compound like N-methyl-5-nitroquinolin-8-amine is a non-negotiable step in drug discovery. It transforms a compound from a "phenotypic hit" into a "mechanistically-defined tool molecule" or a "viable drug lead." By employing a thoughtful combination of biophysical methods like CETSA and DARTS, alongside target-class-specific functional assays such as ICW or NanoBRET™, researchers can build a robust, multi-faceted case for direct target interaction. This rigorous, evidence-based approach ensures that subsequent research and development efforts are built on a solid and scientifically validated foundation.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • Vasta, J. D., et al. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. JoVE. [Link]

  • Kaur, H., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Tu, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Tu, Y., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. ResearchGate. [Link]

  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Azure Biosystems. (n.d.). What is the On-cell Western Assay?. [Link]

  • Tu, Y., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. ResearchGate. [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

  • Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Leishmaniasis. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem Compound Database. [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • de Oliveira, G. M., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceutics. [Link]

Sources

Orthogonal Assays to Confirm the Biological Activity of N-methyl-5-nitroquinolin-8-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-5-nitroquinolin-8-amine belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Numerous derivatives of quinoline are under investigation for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The biological activity of these compounds is often attributed to their ability to chelate metal ions, induce oxidative stress, and trigger programmed cell death, or apoptosis.[3][5][6]

Given the therapeutic potential of novel quinoline derivatives like N-methyl-5-nitroquinolin-8-amine, rigorous and multi-faceted validation of its biological activity is paramount. Relying on a single assay can be misleading due to compound-specific artifacts or off-target effects. Therefore, employing a panel of orthogonal assays—distinct methods that measure the same biological endpoint through different mechanisms—is a cornerstone of robust drug discovery and development.

This guide provides a comparative overview of essential orthogonal assays to confirm the cytotoxic and pro-apoptotic activity of N-methyl-5-nitroquinolin-8-amine. We will delve into the rationale behind the selection of these assays, provide detailed experimental protocols, and present illustrative data to guide researchers in their investigations.

The Importance of an Orthogonal Approach

An orthogonal approach provides a self-validating system for characterizing the biological activity of a compound. By using assays that rely on different detection principles, we can be more confident that the observed effects are genuine and not an artifact of a particular technology. For instance, an initial screen might identify a compound as a "hit" based on a decrease in cell viability. However, this could be due to cytostatic effects (inhibition of proliferation) or cytotoxic effects (cell death). Further orthogonal assays are necessary to elucidate the precise mechanism of action.

dot graph TD { A[Initial Screen: Cell Viability Assay e.g., MTT] --> B{Compound shows activity}; B --> C[Orthogonal Assay 1: Apoptosis Assay e.g., Annexin V/PI Staining]; B --> D[Orthogonal Assay 2: Cell Cycle Analysis]; B --> E[Orthogonal Assay 3: Reactive Oxygen Species ROS Measurement]; C --> F[Confirmation of Apoptotic Induction]; D --> G[Identification of Cell Cycle Arrest]; E --> H[Elucidation of Oxidative Stress Mechanism]; subgraph "Conclusion" F; G; H; end } caption: "Orthogonal workflow for compound validation."

I. Primary Assay: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of N-methyl-5-nitroquinolin-8-amine in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[7] Add the diluted compound to the appropriate wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: MTT Assay Results
Cell LineTreatment Duration (hours)IC50 (µM) of N-methyl-5-nitroquinolin-8-amine
HCT116 (Colon Cancer)2415.2
488.5
724.1
MCF-7 (Breast Cancer)2422.8
4812.3
726.7

II. Orthogonal Assay 1: Detecting Apoptosis with Annexin V/Propidium Iodide Staining

While the MTT assay indicates a loss of cell viability, it does not distinguish between apoptosis and necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry-based method to specifically detect apoptosis.[7][8] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

dot graph TD { subgraph "Cell States" A[Live Cell] B[Early Apoptotic Cell] C[Late Apoptotic/Necrotic Cell] end

} caption: "Principle of Annexin V/PI apoptosis detection."

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells and treat them with N-methyl-5-nitroquinolin-8-amine at its IC50 concentration for 24 or 48 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using trypsin.[7]

  • Washing: Wash the cells with cold PBS.[7]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7]

Data Presentation: Annexin V/PI Staining Results (48-hour treatment)
Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
HCT116Vehicle Control95.12.52.4
IC50 N-methyl-5-nitroquinolin-8-amine45.335.818.9
MCF-7Vehicle Control96.21.91.9
IC50 N-methyl-5-nitroquinolin-8-amine52.730.117.2

III. Orthogonal Assay 2: Cell Cycle Analysis by Flow Cytometry

Many cytotoxic compounds exert their effects by inducing cell cycle arrest, which can subsequently lead to apoptosis.[8][9] Flow cytometric analysis of cellular DNA content using a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with N-methyl-5-nitroquinolin-8-amine at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Cell Cycle Analysis (24-hour treatment)
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HCT116Vehicle Control55.425.119.5
IC50 N-methyl-5-nitroquinolin-8-amine20.130.549.4
MCF-7Vehicle Control60.222.317.5
IC50 N-methyl-5-nitroquinolin-8-amine25.828.945.3

IV. Orthogonal Assay 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a known mechanism of action for some quinoline derivatives, leading to oxidative stress and subsequent cell death.[5] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured by flow cytometry or fluorescence microscopy.

Experimental Protocol: ROS Measurement
  • Cell Treatment: Treat cells with N-methyl-5-nitroquinolin-8-amine at its IC50 concentration for a short duration (e.g., 6 hours).

  • Staining: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.

Data Presentation: ROS Measurement (6-hour treatment)
Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)
HCT116Vehicle Control100
IC50 N-methyl-5-nitroquinolin-8-amine350
MCF-7Vehicle Control100
IC50 N-methyl-5-nitroquinolin-8-amine320

Synthesis and Conclusion

The presented orthogonal assays provide a robust framework for confirming and characterizing the biological activity of N-methyl-5-nitroquinolin-8-amine. The MTT assay serves as an excellent primary screen for assessing general cytotoxicity. A positive result should then be followed up with more specific assays to elucidate the underlying mechanism.

The Annexin V/PI staining assay directly demonstrates the induction of apoptosis, providing a crucial piece of mechanistic evidence. Cell cycle analysis can reveal if the compound's cytotoxic effects are preceded by cell cycle arrest, offering further insight into its mode of action. Finally, the measurement of intracellular ROS can uncover the role of oxidative stress in the compound's activity, a common feature of many quinoline-based anticancer agents.

By integrating the results from these orthogonal approaches, researchers can build a comprehensive and reliable profile of the biological activity of N-methyl-5-nitroquinolin-8-amine, paving the way for further preclinical development. This multi-assay strategy ensures the scientific rigor and trustworthiness of the findings, which is essential for advancing novel therapeutic candidates.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed. Retrieved January 14, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. (2025). Fengchen Group. Retrieved January 14, 2026, from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

Sources

Benchmarking the safety profile of N-methyl-5-nitroquinolin-8-amine against known quinoline-based drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the safety profile of N-methyl-5-nitroquinolin-8-amine against known quinoline-based drugs.

A Proposed Benchmarking Strategy for Establishing the Safety Profile of Novel Quinolines

This guide outlines a comprehensive strategy for the preclinical safety assessment of N-methyl-5-nitroquinolin-8-amine, a novel quinoline derivative. Given the absence of published toxicological data for this specific molecule, we will establish a robust framework for its evaluation. This framework involves a tiered, multi-parametric approach, benchmarking its in vitro and in vivo toxicological profile against well-characterized quinoline-based drugs: Chloroquine, Primaquine, and Moxifloxacin. This document is intended for researchers, scientists, and drug development professionals to guide the systematic investigation of new chemical entities within this important therapeutic class.

The quinoline scaffold is a cornerstone in medicinal chemistry, yielding drugs for malaria, cancer, and bacterial infections. However, this structural class is also associated with specific toxicities, including cardiotoxicity, hepatotoxicity, and phototoxicity. Therefore, a rigorous and early assessment of a new quinoline derivative's safety profile is paramount to de-risk its development pathway. Our approach is designed to be self-validating, with each experimental stage providing critical data to inform the next, ensuring a scientifically sound and resource-efficient evaluation.

Tier 1: Foundational In Vitro Safety Profiling

The initial phase of our investigation focuses on cell-based assays to establish baseline cytotoxicity and identify potential liabilities for genotoxicity and organ-specific toxicity. This allows for early go/no-go decisions before committing to more complex and resource-intensive studies.

Comparative Cytotoxicity Assessment

The first step is to determine the concentration at which our test compound, N-methyl-5-nitroquinolin-8-amine, elicits general cellular toxicity. We will employ the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of cell lines to ascertain the half-maximal inhibitory concentration (IC50). The choice of cell lines is critical for contextualizing the data. We will use HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells to gain initial insights into potential liver and kidney toxicity, respectively.

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-methyl-5-nitroquinolin-8-amine, Chloroquine, Primaquine, and Moxifloxacin (e.g., from 0.1 µM to 100 µM). Add the compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values using non-linear regression analysis.

CompoundCell LineIC50 (µM)
N-methyl-5-nitroquinolin-8-amine HepG2 [Data to be Determined]
HEK293 [Data to be Determined]
ChloroquineHepG2~25
HEK293~30
PrimaquineHepG2~50
HEK293~65
MoxifloxacinHepG2>100
HEK293>100
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a regulatory-standard assay used to assess the mutagenic potential of a compound. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result, indicated by a significant increase in the number of revertant colonies, suggests the compound is a potential mutagen.

  • Strain Selection: Use S. typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).

  • Compound Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer), and 100 µL of the test compound at various concentrations.

  • Plating: Mix the contents with 2 mL of top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants that is at least twice the background level.

Tier 2: Organ-Specific Toxicity Assessment

Based on the known liabilities of the quinoline class, we will focus on two critical areas: cardiotoxicity and hepatotoxicity.

Cardiotoxicity: hERG Channel Inhibition Assay

A significant safety concern for many quinoline drugs is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The PatchXpress 7000A system provides an automated, high-throughput method for assessing hERG channel activity.

  • Cell Line: Use a stable HEK293 cell line expressing the hERG channel.

  • Compound Application: Perfuse cells with a control solution, followed by increasing concentrations of N-methyl-5-nitroquinolin-8-amine and comparator drugs.

  • Electrophysiology: Apply a specific voltage-clamp pulse protocol to elicit hERG tail currents.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value for hERG channel block.

CompoundhERG IC50 (µM)
N-methyl-5-nitroquinolin-8-amine [Data to be Determined]
Chloroquine~1-3
Primaquine~5-10
Moxifloxacin~15-30
Hepatotoxicity: Assessment of Liver Enzyme Biomarkers

Using the HepG2 cell line, we can simulate liver-specific toxicity by measuring the release of key liver enzymes—aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP)—into the cell culture medium following compound exposure. A significant increase in these enzymes suggests hepatocellular damage.

Tier 3: In Vivo Acute Toxicity Evaluation

Should the in vitro data suggest a favorable safety profile, a preliminary in vivo study is warranted to understand the compound's systemic toxicity. The Up-and-Down Procedure (UDP) is a humane and statistically robust method for determining the acute oral toxicity (LD50) while minimizing animal use.

  • Animal Model: Use female Sprague-Dawley rats, as they are often more sensitive.

  • Dosing: Administer a single oral dose of N-methyl-5-nitroquinolin-8-amine to one animal.

  • Observation: Observe the animal for 14 days for signs of toxicity and mortality.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of a small number of animals (typically 4-6).

CompoundRouteSpeciesLD50 (mg/kg)
N-methyl-5-nitroquinolin-8-amine OralRat[Data to be Determined]
ChloroquineOralRat237
PrimaquineOralRat100
MoxifloxacinOralRat>2000

Visualizing the Workflow and Mechanisms

To clarify the proposed strategy and the underlying toxicological concerns, the following diagrams are provided.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: In Vivo Assessment Cytotoxicity Cytotoxicity (MTT) HepG2, HEK293 Cardiotoxicity Cardiotoxicity (hERG) Cytotoxicity->Cardiotoxicity Genotoxicity Genotoxicity (Ames) Genotoxicity->Cardiotoxicity Acute_Toxicity Acute Oral Toxicity (LD50, OECD 425) Cardiotoxicity->Acute_Toxicity Hepatotoxicity Hepatotoxicity (AST, ALT) Hepatotoxicity->Acute_Toxicity

Caption: A tiered workflow for the safety assessment of novel quinoline compounds.

G Quinoline Quinoline Drug (e.g., Chloroquine) Block Channel Blockade Quinoline->Block hERG hERG K+ Channel in Cardiomyocytes hERG->Block Repolarization Delayed Ventricular Repolarization Block->Repolarization QT QT Interval Prolongation on ECG Repolarization->QT Arrhythmia Torsades de Pointes (Fatal Arrhythmia) QT->Arrhythmia

Caption: Mechanism of quinoline-induced cardiotoxicity via hERG channel inhibition.

Conclusion

The framework presented here provides a clear, logical, and scientifically rigorous path for establishing the safety profile of N-methyl-5-nitroquinolin-8-amine. By benchmarking against established drugs like Chloroquine, Primaquine, and Moxifloxacin, we can effectively contextualize the experimental data and make informed decisions regarding the compound's developmental potential. This systematic approach, grounded in regulatory-accepted assays, ensures that potential liabilities are identified early, ultimately contributing to the development of safer medicines.

References

  • Rana, M., et al. (2021). Chloroquine induced HepG2 cells death and autophagy is associated with p53 and p21 up-regulation. Journal of Biosciences, 46(1), 1-11. Available at: [Link]

  • Kang, J., et al. (2001). A cellular and molecular basis for the cardiotoxic effects of moxifloxacin. Journal of Pharmacology and Experimental Therapeutics, 299(1), 263-268. Available at: [Link]

  • Traebert, M., et al. (2004). hERG K+ channel block by antimalarials. European Journal of Pharmacology, 484(1), 41-48. Available at: [Link]

  • U.S. Environmental Protection Agency. (1999). Reregistration Eligibility Decision (RED): Chloroquine Phosphate. EPA738-R-99-006. Available at: [Link]

  • World Health Organization. (2003). Primaquine. Concise International Chemical Assessment Document 47. Available at: [Link]

A Comparative Investigation of Metal Chelation: N-methyl-5-nitroquinolin-8-amine versus Traditional 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the vast landscape of medicinal and materials chemistry, the quest for novel molecules with tailored metal-chelating properties is a perpetual endeavor. 8-Hydroxyquinoline and its derivatives have long been a cornerstone in this field, valued for their ability to form stable complexes with a wide array of metal ions. This guide introduces a novel derivative, N-methyl-5-nitroquinolin-8-amine, and provides a comprehensive comparative analysis of its metal chelation capabilities against well-established 8-hydroxyquinolines. This document is intended to serve as a technical resource, offering not only comparative data but also the underlying scientific rationale and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Enduring Significance of Quinoline-Based Chelators

8-Hydroxyquinoline (8-HQ) is a privileged scaffold in chemistry due to its bidentate chelating nature, involving the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This arrangement forms a stable five-membered ring upon coordination with a metal ion.[1][2] The versatility of the 8-HQ framework allows for substitutions on the quinoline ring, which can modulate its electronic and steric properties, thereby fine-tuning its metal selectivity and the stability of the resulting complexes.[3] These tailored chelators have found applications ranging from analytical reagents to therapeutic agents for neurodegenerative diseases and cancer.[4]

This guide focuses on a novel analogue, N-methyl-5-nitroquinolin-8-amine, which introduces two key modifications to the 8-aminoquinoline backbone: an N-methyl group at the 8-position and a nitro group at the 5-position. The replacement of the hydroxyl group with a secondary amine and the introduction of a potent electron-withdrawing group are expected to significantly alter the ligand's coordination chemistry. This comparative study aims to elucidate these differences and provide a predictive framework for the utility of this new compound.

Synthesis of N-methyl-5-nitroquinolin-8-amine and Comparative Ligands

The synthesis of N-methyl-5-nitroquinolin-8-amine is not directly reported in the literature. However, a plausible multi-step synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines.[5][6][7]

Proposed Synthesis of N-methyl-5-nitroquinolin-8-amine

The proposed synthesis involves a three-step process starting from the readily available 8-hydroxyquinoline.

Step 1: Nitration of 8-Hydroxyquinoline to 5-nitro-8-hydroxyquinoline. 8-Hydroxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.[8] This reaction is a standard electrophilic aromatic substitution.

Step 2: Conversion of 5-nitro-8-hydroxyquinoline to 8-chloro-5-nitroquinoline. The hydroxyl group of 5-nitro-8-hydroxyquinoline is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial for the subsequent nucleophilic substitution.

Step 3: Amination of 8-chloro-5-nitroquinoline with Methylamine. The final step involves the nucleophilic aromatic substitution of the chlorine atom in 8-chloro-5-nitroquinoline with methylamine to yield the target compound, N-methyl-5-nitroquinolin-8-amine.

Synthesis 8-Hydroxyquinoline 8-Hydroxyquinoline 5-Nitro-8-hydroxyquinoline 5-Nitro-8-hydroxyquinoline 8-Hydroxyquinoline->5-Nitro-8-hydroxyquinoline HNO₃, H₂SO₄ 8-Chloro-5-nitroquinoline 8-Chloro-5-nitroquinoline 5-Nitro-8-hydroxyquinoline->8-Chloro-5-nitroquinoline POCl₃ N-methyl-5-nitroquinolin-8-amine N-methyl-5-nitroquinolin-8-amine 8-Chloro-5-nitroquinoline->N-methyl-5-nitroquinolin-8-amine CH₃NH₂

Synthesis of Comparative 8-Hydroxyquinolines

For the purpose of this comparative study, two well-characterized 8-hydroxyquinoline derivatives will be used: the parent 8-hydroxyquinoline (8-HQ) and 5-nitro-8-hydroxyquinoline. These compounds are commercially available or can be synthesized via established literature procedures.[8]

Comparative Metal Chelation Properties

The primary focus of this guide is the comparative analysis of the metal chelation properties of N-methyl-5-nitroquinolin-8-amine against 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline. The stability of the metal complexes is a key parameter in this comparison.

Theoretical Considerations: Impact of N-Methyl and 5-Nitro Groups

The introduction of an N-methyl group in place of a hydroxyl proton is expected to increase the basicity of the nitrogen donor atom, potentially leading to stronger metal-ligand bonds. However, this is counteracted by the strong electron-withdrawing effect of the 5-nitro group, which is known to decrease the basicity of the quinoline nitrogen and the exocyclic donor group.[9] This electronic tug-of-war makes the chelation behavior of N-methyl-5-nitroquinolin-8-amine particularly interesting.

It is hypothesized that the electron-withdrawing nitro group will significantly reduce the stability of the metal complexes formed by N-methyl-5-nitroquinolin-8-amine compared to those of 8-hydroxyquinoline. The N-methylation might partially mitigate this effect but is unlikely to overcome the dominant influence of the nitro group.

Chelation cluster_ligand Ligand cluster_metal Metal Ion N_ring N M M²⁺ N_ring->M N_amine N-CH₃ N_amine->M

Comparative Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). Higher values indicate a more stable complex. The following table presents a comparison of the reported stability constants for 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline with selected divalent metal ions, alongside predicted values for N-methyl-5-nitroquinolin-8-amine. The predictions are based on the expected electronic effects of the substituents.

LigandMetal Ionlog K₁log K₂Overall log β₂Reference/Prediction
8-Hydroxyquinoline Cu²⁺12.211.323.5[10][11]
Ni²⁺10.18.818.9[10][11]
Zn²⁺8.98.016.9[10][11]
5-Nitro-8-hydroxyquinoline Cu²⁺9.88.718.5[9]
Ni²⁺7.56.514.0[9]
Zn²⁺7.06.213.2[9]
N-methyl-5-nitroquinolin-8-amine Cu²⁺Predicted: ~8.5-9.5Predicted: ~7.5-8.5Predicted: ~16.0-18.0Predicted
Ni²⁺Predicted: ~6.0-7.0Predicted: ~5.0-6.0Predicted: ~11.0-13.0Predicted
Zn²⁺Predicted: ~5.5-6.5Predicted: ~4.5-5.5Predicted: ~10.0-12.0Predicted

Disclaimer: The stability constants for N-methyl-5-nitroquinolin-8-amine are predictive and require experimental validation.

The data clearly shows that the presence of the 5-nitro group in 5-nitro-8-hydroxyquinoline significantly reduces the stability of its metal complexes compared to the parent 8-hydroxyquinoline. It is anticipated that N-methyl-5-nitroquinolin-8-amine will exhibit even lower stability constants due to the combined electron-withdrawing effect of the nitro group and the generally weaker coordination of an amino nitrogen compared to a phenolate oxygen.

Experimental Protocols for Characterization of Metal Chelation

To empirically validate the predicted chelation properties and to provide a framework for further research, the following detailed experimental protocols are provided.

Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

Job's method of continuous variation is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[1][12][13]

Principle: A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion show minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[14]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the ligand in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO to ensure solubility).

  • Preparation of Job's Plot Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant.

  • UV-Vis Measurements: Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the λ_max_ of the complex. Measure the absorbance of each solution at this λ_max_.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex.

JobsPlot cluster_prep Preparation cluster_mix Mixing cluster_measure Measurement cluster_analysis Analysis Stock_M Metal Stock Solution Mix Prepare Solutions (Varying Mole Fractions) Stock_M->Mix Stock_L Ligand Stock Solution Stock_L->Mix UV-Vis Measure Absorbance at λ_max Mix->UV-Vis Plot Plot Absorbance vs. Mole Fraction UV-Vis->Plot Stoichiometry Determine Stoichiometry Plot->Stoichiometry

Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)

The Irving-Rossotti method is a classic and reliable potentiometric titration technique for determining the stability constants of metal complexes.[15][16]

Principle: The method involves three separate titrations of a strong base against: (a) a strong acid, (b) a strong acid and the ligand, and (c) a strong acid, the ligand, and the metal ion. By analyzing the differences in the titration curves, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated, which are then used to determine the stepwise stability constants.[17]

Step-by-Step Protocol:

  • Solution Preparation: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KCl):

    • Solution A: Strong acid (e.g., HClO₄)

    • Solution B: Solution A + Ligand

    • Solution C: Solution B + Metal salt

  • Potentiometric Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the formation function (n̄) and the free ligand exponent (pL) at various pH values.

    • Plot n̄ versus pL to obtain the formation curve.

    • The stepwise stability constants (log K₁ and log K₂) can be determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.

IrvingRossotti cluster_titrations Titrations cluster_analysis Data Analysis Titr_A Acid Curves Plot pH vs. Volume Titr_A->Curves Titr_B Acid + Ligand Titr_B->Curves Titr_C Acid + Ligand + Metal Titr_C->Curves Calc Calculate n̄ and pL Curves->Calc FormationCurve Plot n̄ vs. pL Calc->FormationCurve StabilityConstants Determine log K₁ and log K₂ FormationCurve->StabilityConstants

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable insights into the metal-ligand interaction by observing changes in the chemical shifts of the ligand's protons upon coordination to a metal ion.

Principle: The binding of a diamagnetic metal ion to a ligand will alter the electronic environment of the ligand's protons, leading to changes in their chemical shifts. Protons closer to the coordination site will typically experience more significant shifts.

Experimental Procedure:

  • Sample Preparation: Prepare a solution of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR of Free Ligand: Record the ¹H NMR spectrum of the free ligand.

  • Titration with Metal Ion: Add incremental amounts of a diamagnetic metal salt (e.g., ZnCl₂) to the NMR tube and record the ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in the chemical shifts of the quinoline ring protons and the N-methyl protons. The protons closest to the nitrogen donor atoms are expected to show the most significant downfield shifts upon coordination.

Conclusion and Future Directions

This comparative guide has introduced N-methyl-5-nitroquinolin-8-amine as a novel chelating agent and provided a theoretical and practical framework for evaluating its metal-binding properties in comparison to established 8-hydroxyquinolines. The predictive analysis suggests that the strong electron-withdrawing nitro group will likely result in lower stability constants for the metal complexes of N-methyl-5-nitroquinolin-8-amine compared to its 8-hydroxyquinoline counterparts.

The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and comprehensive characterization of this and other novel quinoline-based chelators. The experimental validation of the predicted stability constants is a critical next step. Further investigations could also explore the coordination chemistry of N-methyl-5-nitroquinolin-8-amine with a broader range of metal ions and evaluate the potential applications of its metal complexes in areas such as catalysis, materials science, and medicinal chemistry. The unique electronic properties imparted by the N-methyl and 5-nitro substituents may lead to novel functionalities and applications for this new class of quinoline-based ligands.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society (Resumed), 2904-2910.
  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
  • Jones, M. M. (1964).
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Volume 1: Amino Acids. Plenum Press.
  • Fuson, R. C., & Bauman, R. A. (1947). The Synthesis of 5-Hydroxy-8-nitroquinoline and Certain of Its Derivatives. The Journal of Organic Chemistry, 12(6), 799–806.
  • Schwarzenbach, G., & Biedermann, W. (1948). Komplexone X. Erdalkalikomplexe von o, o'-Dioxyazofarbstoffen. Helvetica Chimica Acta, 31(2), 459-465.
  • Thinnes, C. C., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(7), 1309-1314.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of analytical chemistry. Cengage learning.
  • Harris, D. C. (2010).
  • Rossotti, F. J., & Rossotti, H. (1961). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
  • Beck, M. T., & Nagypál, I. (1990). Chemistry of complex equilibria. Ellis Horwood.
  • E-ISSN No.
  • Method of Continuous Variations. (2013, October 2). Chemistry LibreTexts.
  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2021). ACS Omega, 6(47), 31631–31642.
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). Inorganic Chemistry, 62(30), 11847–11862.
  • Technology of preparing 8-hydroxy-5-nitroquinoline. (2014). Russian Journal of General Chemistry, 84(11), 2235-2239.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2023). International Journal of Molecular Sciences, 24(1), 593.
  • Job plot. (2023, November 29). In Wikipedia.
  • Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chromene-3-Carbohydrazide Ligands By Potentiometric Technique. (2022).
  • Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. (2015). Journal of Inorganic Biochemistry, 153, 211-222.
  • Potentiometric method irving rossotti methods. (n.d.). Filo.
  • Zinc Complexes of Cyclodextrin-bearing 8-Hydroxyquinoline Ligands: A Comparative Study. (2019). Chemistry – A European Journal, 25(57), 13169-13178.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11(1), 1-10.
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Complexes of Ni(II) and Pd(II) with 8-hydroxyquinoline derivatives. (2011). Acta Chimica Slovaca, 4(1), 23-30.
  • Synthesis and Characterization of Hemicage 8-Hydroxyquinoline Chelates with Enhanced Electrochemical and Photophysical Properties. (2007). Inorganic Chemistry, 46(12), 4945–4953.
  • 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... (n.d.).
  • Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids. (2014).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules, 23(10), 2545.
  • Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications. (2013). Journal of Inorganic Biochemistry, 127, 115-121.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2015). International Journal of Organic Chemistry, 5(2), 113-124.
  • (PDF) Stability constants of complexes of Zn2+, Cd2+, and Hg2+ with organic ligands: QSPR consensus modeling and design of new metal binders. (2018).
  • Job's continuous variation method: Significance and symbolism. (n.d.). Wisdomlib.
  • Ternary nickel (II) complexes with 8-hydroxyquinoline and some amino acids. (1995). Transition Metal Chemistry, 20(4), 362-365.
  • PG- I Semester Inorganic Chemistry Department of Chemistry LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY Dr.
  • e-ISSN No. 2394-8426. (n.d.).
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science, 2(4), 1-7.
  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (1947). The Journal of Organic Chemistry, 12(6), 799-806.
  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 7, 1157-1178.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11(1), 1-10.

Sources

Independent Verification of Synthesis Protocols for N-methyl-5-nitroquinolin-8-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two plausible synthetic routes for the preparation of N-methyl-5-nitroquinolin-8-amine. As a senior application scientist, the following content is structured to offer not just procedural steps, but a critical evaluation of each protocol's underlying chemistry, potential efficiency, and practical considerations. Every step is grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature.

Introduction to N-methyl-5-nitroquinolin-8-amine

N-methyl-5-nitroquinolin-8-amine is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key feature in numerous pharmacologically active compounds, and the introduction of a nitro group and an N-methylamino group can significantly modulate its electronic properties, bioavailability, and target-binding affinity. The independent verification of its synthesis is crucial for ensuring the reproducibility of research findings and the scalability of its production for further studies. This guide compares two distinct synthetic strategies, outlining the rationale and providing detailed experimental protocols for each.

Route 1: Late-Stage N-Methylation via a Halogenated Intermediate

This synthetic approach involves the initial construction of the 5-nitroquinoline core, followed by the introduction of the amino group and subsequent methylation. This strategy is often favored when the starting materials are readily available and the late-stage methylation is a well-established transformation.

Experimental Protocol: Route 1

Step 1a: Synthesis of 8-bromoquinoline

  • Rationale: This initial step introduces a halogen at the 8-position, which will later be substituted by an amino group. Bromination is a common and effective method for the halogenation of aromatic rings.

  • Procedure: To a solution of quinoline (1 eq.) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated solution of sodium thiosulfate and neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 1b: Synthesis of 8-bromo-5-nitroquinoline

  • Rationale: Nitration of the brominated quinoline is a key step. The reaction conditions must be carefully controlled to favor the introduction of the nitro group at the 5-position. In strongly acidic media, the quinoline nitrogen is protonated, directing the electrophilic nitration to the benzene ring, primarily at the 5- and 8-positions. Since the 8-position is blocked by bromine, nitration is directed to the 5-position.[1]

  • Procedure: To a stirred solution of 8-bromoquinoline (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 1c: Synthesis of 8-amino-5-nitroquinoline via Buchwald-Hartwig Amination

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] It offers a highly efficient and functional group tolerant method for converting the aryl bromide to the desired primary amine. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or direct amination with ammonia under pressure can be employed.

  • Procedure: In a sealed tube, combine 8-bromo-5-nitroquinoline (1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene). If using an ammonia surrogate like benzophenone imine, add it to the reaction mixture. The tube is sealed and heated to 80-110°C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. If a surrogate was used, the intermediate is then hydrolyzed with an acid to yield the primary amine. The crude product is purified by column chromatography.

Alternative to Step 1c: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The electron-withdrawing nitro group at the 5-position activates the 8-position towards nucleophilic attack, making a direct SNAr reaction with ammonia a viable, albeit potentially harsher, alternative to the Buchwald-Hartwig amination.[5]

  • Procedure: Heat 8-bromo-5-nitroquinoline in a sealed vessel with a concentrated aqueous or alcoholic solution of ammonia at high temperature (typically >150°C) and pressure. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Step 1d: N-methylation of 8-amino-5-nitroquinoline via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines to tertiary amines using formic acid and formaldehyde, without the formation of quaternary ammonium salts.[6][7][8]

  • Procedure: To a solution of 8-amino-5-nitroquinoline (1 eq.) in formic acid (excess), add an aqueous solution of formaldehyde (excess). The mixture is heated to reflux (around 100°C) for 6-12 hours. The reaction is self-indicating as the evolution of carbon dioxide ceases upon completion. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude N,N-dimethylated product. For mono-methylation, careful control of stoichiometry is required, though this reaction typically favors exhaustive methylation. A more controlled mono-methylation can be achieved using other methods.

Workflow for Route 1

Route 1 Quinoline Quinoline Bromoquinoline 8-bromoquinoline Quinoline->Bromoquinoline NBS, Acetic Acid NitroBromoquinoline 8-bromo-5-nitroquinoline Bromoquinoline->NitroBromoquinoline HNO₃, H₂SO₄ AminoNitroquinoline 8-amino-5-nitroquinoline NitroBromoquinoline->AminoNitroquinoline Pd catalyst, Ligand, Base, NH₃ source (Buchwald-Hartwig) Target1 N-methyl-5-nitroquinolin-8-amine AminoNitroquinoline->Target1 HCOOH, HCHO (Eschweiler-Clarke)

Caption: Synthetic workflow for Route 1: Late-Stage N-Methylation.

Route 2: Early-Stage N-Methylation Followed by Nitration

This strategy involves the early introduction of the N-methyl group onto a readily available quinoline precursor, followed by a directed nitration to install the nitro group at the desired position. This approach can be advantageous if the N-methyl group helps to control the regioselectivity of the subsequent nitration step.

Experimental Protocol: Route 2

Step 2a: Synthesis of N-methyl-quinolin-8-amine

  • Rationale: This step can be efficiently achieved via the Eschweiler-Clarke reaction on the commercially available 8-aminoquinoline.[6][7][8]

  • Procedure: To a solution of 8-aminoquinoline (1 eq.) in formic acid (excess), add an aqueous solution of formaldehyde (excess) and heat to reflux for 6-12 hours. Work-up is performed as described in Step 1d to yield N,N-dimethyl-quinolin-8-amine. For mono-methylation, a reductive amination with one equivalent of formaldehyde followed by reduction with a mild reducing agent like sodium borohydride is a more controlled alternative.

Alternative to Step 2a: Reductive Amination

  • Rationale: For a more controlled mono-methylation, a two-step, one-pot reductive amination is preferable.

  • Procedure: Dissolve 8-aminoquinoline (1 eq.) in a suitable solvent like methanol. Add one equivalent of aqueous formaldehyde and stir for 1-2 hours to form the imine intermediate. Then, cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq.) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with water, and extract the product with an organic solvent. Purify by column chromatography.

Step 2b: Nitration of N-methyl-quinolin-8-amine

  • Rationale: The N-methylamino group at the 8-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the quinoline ring system, this corresponds to the 7-position (ortho) and the 5-position (para). Steric hindrance from the peri-position may disfavor substitution at the 7-position, thus favoring nitration at the 5-position. Recent studies have shown that an amide group at the 8-position can effectively direct nitration to the C5 position.[9][10] A similar directing effect is expected from the N-methylamino group.

  • Procedure: Dissolve N-methyl-quinolin-8-amine (1 eq.) in concentrated sulfuric acid at 0°C. Add a nitrating agent such as potassium nitrate or fuming nitric acid dropwise, maintaining the low temperature. After the addition, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for 1-3 hours. The reaction is then quenched by pouring it over ice, neutralized with a base (e.g., ammonium hydroxide), and the product is extracted with an organic solvent. Purification is achieved through column chromatography.

Workflow for Route 2

Route 2 Aminoquinoline 8-aminoquinoline Methylaminoquinoline N-methyl-quinolin-8-amine Aminoquinoline->Methylaminoquinoline HCOOH, HCHO (Eschweiler-Clarke) or HCHO, NaBH₄ (Reductive Amination) Target2 N-methyl-5-nitroquinolin-8-amine Methylaminoquinoline->Target2 KNO₃, H₂SO₄

Caption: Synthetic workflow for Route 2: Early-Stage N-Methylation.

Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage N-MethylationRoute 2: Early-Stage N-MethylationJustification & Causality
Plausible Overall Yield Lower to ModerateModerate to HighRoute 1 involves more steps, including a potentially challenging Buchwald-Hartwig amination or a harsh SNAr, which can lower the overall yield. Route 2 is shorter, and the directing effect of the N-methylamino group in the nitration step could be quite efficient.
Scalability ModerateGoodThe use of palladium catalysts and ligands in Route 1 can make large-scale synthesis expensive. The SNAr alternative requires high temperatures and pressures, which can be challenging to scale. Route 2 utilizes more classical and generally less expensive reagents, making it potentially more scalable.
Purity of Final Product GoodModerateThe final step in Route 1 is a methylation, which is typically a clean reaction. The final step in Route 2 is a nitration, which can sometimes produce regioisomeric byproducts (e.g., 7-nitro isomer), potentially complicating purification.
Safety Considerations HighHighBoth routes involve handling of corrosive acids and toxic nitroaromatic compounds.[11][12] Route 1 also involves a potentially pyrophoric base (NaOtBu) and a palladium catalyst. Route 2 avoids these specific reagents but still requires careful handling of the nitrating agents.
Cost-Effectiveness LowerHigherThe cost of the palladium catalyst and specialized ligands in the Buchwald-Hartwig step of Route 1 significantly increases the overall cost. Route 2 relies on more common and less expensive bulk chemicals.
Key Challenges - Efficient and selective amination of the halogenated nitroquinoline. - Potential for over-methylation if not controlled.- Achieving high regioselectivity in the nitration step. - Potential for oxidation of the N-methylamino group during nitration.The success of Route 1 hinges on the C-N bond formation step. The success of Route 2 depends critically on the directing effect of the N-methylamino group outweighing other electronic and steric factors in the quinoline ring.

Independent Verification Protocol

To validate the successful synthesis of N-methyl-5-nitroquinolin-8-amine, a series of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction and for preliminary purity assessment.

  • Column Chromatography: For the purification of intermediates and the final product.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound. While no literature value is readily available, a reproducible melting point range should be established.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. The expected molecular weight for C10H9N3O2 is approximately 203.19 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most critical technique for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the N-methyl group. The integration of these signals should correspond to the number of protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch (if mono-methylated), C-H stretches, aromatic C=C bonds, and the characteristic symmetric and asymmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Safety and Handling

  • Nitroaromatic Compounds: These compounds are often toxic and should be handled with care in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Methylating Agents: Reagents like methyl iodide are toxic and carcinogenic.[9] While the Eschweiler-Clarke reaction is generally safer, formaldehyde and formic acid are corrosive and should be handled with appropriate precautions.

  • Acids and Bases: Concentrated acids and strong bases used in these protocols are highly corrosive and require careful handling.

  • Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with care to avoid inhalation of fine powders.

Conclusion

Both proposed synthetic routes for N-methyl-5-nitroquinolin-8-amine are chemically sound and grounded in established organic chemistry principles.

  • Route 1 offers a more modular approach, but its reliance on advanced catalytic systems like the Buchwald-Hartwig amination may present challenges in terms of cost and scalability. The classical SNAr alternative is simpler in terms of reagents but requires harsh conditions.

  • Route 2 is a more concise and potentially more cost-effective strategy. Its success, however, is highly dependent on the regioselectivity of the final nitration step.

For initial laboratory-scale synthesis and verification, Route 2 appears to be the more pragmatic starting point due to its shorter length and use of more common reagents. However, if regioselectivity proves to be an issue, Route 1 , particularly with the highly reliable Buchwald-Hartwig amination, offers a more controlled, albeit more complex, alternative. The choice between the two will ultimately depend on the specific resources, scale, and purity requirements of the research.

References

  • Eschweiler, W. Ber. Dtsch. Chem. Ges. 1905, 38, 880–882. & Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. J. Am. Chem. Soc. 1933, 55, 4571–4587. (Details on the Eschweiler-Clarke reaction)
  • Safety Data Sheet for Nitroaromatics.
  • Norman, R. O. C. Principles of Organic Synthesis.
  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules 2019, 24(14), 2633. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Safety Data Sheet for 5-Nitroquinoline. Sigma-Aldrich.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules 2022, 27(9), 2956. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 1964, 20(4), 853-857.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]

  • Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium. ResearchGate. [Link]

  • 8-Methyl-5-nitroquinoline. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Assessing and Ensuring the Reproducibility of In Vitro Experiments with N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Preclinical Research

In the landscape of drug discovery and development, the reproducibility of in vitro data is the bedrock upon which all subsequent research is built. The journey of a novel chemical entity, such as N-methyl-5-nitroquinolin-8-amine, from a laboratory curiosity to a potential therapeutic is long and fraught with challenges. Irreproducible results not only lead to wasted time, resources, and funding but also erode scientific integrity and can derail promising drug development programs.[1][2][3]

This guide provides a comprehensive framework for designing, executing, and validating in vitro experiments with N-methyl-5-nitroquinolin-8-amine, a member of the nitroquinoline class of compounds. While specific experimental data on this particular methylated derivative is scarce, we can draw upon the well-documented biological activities of related nitroquinolines to inform our approach.[4] These compounds are known for a wide spectrum of biological activities, including anticancer and antimicrobial effects, often mediated through mechanisms like DNA damage, generation of reactive oxygen species (ROS), and enzyme inhibition.[4][5] Therefore, establishing a robust and reproducible protocol is paramount before committing to extensive preclinical evaluation.

This document is structured to provide not just a protocol, but the scientific rationale behind each critical step, empowering researchers to proactively identify and control sources of variability.

Understanding the Compound and Key Sources of Experimental Variability

2.1. Profile of the Test Article: N-methyl-5-nitroquinolin-8-amine

As a nitroquinoline derivative, N-methyl-5-nitroquinolin-8-amine likely shares mechanistic attributes with its chemical relatives, such as 4-nitroquinoline 1-oxide (4-NQO) and nitroxoline (8-hydroxy-5-nitroquinoline).[5][6][7] These compounds are known to be cytotoxic and can induce cellular stress responses.[4][8] The primary mechanism often involves the enzymatic reduction of the nitro group, which can lead to the production of ROS and the formation of adducts with macromolecules like DNA.[5]

A hypothetical mechanism of action that could be investigated is the inhibition of a critical cellular kinase involved in proliferation or survival pathways, a known activity for some nitroquinoline derivatives.[4]

Pathway Compound N-methyl-5-nitro- quinolin-8-amine Kinase Target Kinase (e.g., AKT, ERK) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation

Caption: Hypothetical signaling pathway inhibited by N-methyl-5-nitroquinolin-8-amine.

2.2. The "Four Pillars" of In Vitro Variability

Reproducibility can be compromised by a multitude of factors.[9][10][11] These can be broadly categorized into four key areas, each of which must be meticulously controlled.

Caption: The four principal sources of experimental variability.

  • Pillar 1: Compound Management: The integrity of the test article is non-negotiable. Improper handling can lead to degradation, inaccurate concentrations, or contamination.[12][13][14][15] Best practices include storing the compound under appropriate conditions (e.g., -20°C, desiccated, protected from light), minimizing freeze-thaw cycles, and using validated methods for solubilization, typically in high-quality DMSO.[13][16]

  • Pillar 2: Cellular System Integrity: The biological model itself is a major source of variation.[17] Key factors include:

    • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a primary cause of irreproducible research.[1][18] Routine authentication using methods like Short Tandem Repeat (STR) profiling is essential and considered the gold standard.[19][20]

    • Passage Number: Cells can phenotypically "drift" over time in culture.[3] Experiments should be conducted within a narrow and consistent passage number range.

    • Mycoplasma Contamination: This common, often undetected contamination can significantly alter cellular responses.[3] Routine testing is critical.

  • Pillar 3: Assay Protocol & Reagents: Minor deviations in protocol execution can lead to major differences in results.[21] This includes variability in reagent lots (especially serum), incubation times, and liquid handling precision.[9][22][23]

  • Pillar 4: Data Analysis & Interpretation: The methods used to process raw data, normalize results, and apply statistical analyses must be standardized and appropriate for the assay.

A Reproducible Protocol: Cell Viability Assessment via Luminescence-Based ATP Assay

To assess the cytotoxic potential of N-methyl-5-nitroquinolin-8-amine, a luminescence-based ATP assay (e.g., CellTiter-Glo®) is a robust choice. This assay is rapid, sensitive, and measures the level of ATP, which is a strong indicator of metabolically active, viable cells.

3.1. Detailed Experimental Workflow

Workflow cluster_prep Day 0: Preparation cluster_assay Day 1: Assay Setup cluster_treat Day 2: Treatment cluster_read Day 4: Readout P1 1. Thaw & Culture Cells (e.g., A549 lung carcinoma) A1 3. Harvest & Count Cells P1->A1 P2 2. Prepare Compound Stock (10 mM in DMSO) T1 6. Prepare Serial Dilutions of Compound P2->T1 A2 4. Seed Cells in 96-well Plate (5,000 cells/well) A1->A2 A3 5. Incubate Overnight (37°C, 5% CO2) A2->A3 T2 7. Add Compound to Wells (Final DMSO < 0.5%) T1->T2 T3 8. Incubate for 48 hours T2->T3 R1 9. Equilibrate Plate to Room Temp T3->R1 R2 10. Add Luminescence Reagent R1->R2 R3 11. Measure Luminescence R2->R3 R4 12. Data Analysis (IC50) R3->R4

Caption: Step-by-step workflow for a cell viability assay.

3.2. Step-by-Step Methodology

  • Cell Culture:

    • Use A549 cells (or another relevant cancer cell line) obtained from a reputable cell bank (e.g., ATCC).

    • Culture cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Crucially, use cells between passages 5 and 15 for all experiments. Document the passage number for every experiment.

    • Test for mycoplasma contamination monthly.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-methyl-5-nitroquinolin-8-amine in 100% DMSO. Aliquot into single-use tubes and store at -20°C.

    • On the day of the experiment, thaw a single aliquot. Perform a serial dilution in culture medium to create a concentration range (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay wells must not exceed 0.5%.

  • Assay Procedure:

    • Harvest cells using trypsin and perform an accurate cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a white, clear-bottom 96-well plate.

    • Include "cells only" (negative control) and "no cells" (background) wells.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Remove the medium and add 100 µL of medium containing the various concentrations of the compound, a vehicle control (0.5% DMSO), and a positive control (e.g., 10 µM Staurosporine).

    • Incubate for 48 hours.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the ATP assay reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Establishing Reproducibility Criteria

4.1. Data Normalization and IC50 Calculation

  • Subtract the average luminescence of the "no cell" background wells from all other wells.

  • Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the average of the positive control or highest compound concentration (assuming 100% cell death) to 0% viability.

  • Plot the normalized % viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability.

4.2. Comparative Data and Acceptance Criteria

To assess reproducibility, the experiment should be repeated at least three independent times. An independent experiment is defined as one performed on a different day with a fresh preparation of the compound and a different batch of cells.

Experiment ID Date Cell Passage Calculated IC50 (µM) Z'-factor *
NQ-V-0012026-01-0585.20.81
NQ-V-0022026-01-0794.80.77
NQ-V-0032026-01-0995.50.85
Mean 5.17
Std. Deviation 0.35
%CV 6.8%

*The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.

Acceptance Criteria for Reproducibility:

  • Intra-assay Precision: The coefficient of variation (%CV) for replicates within a single plate should be less than 15%.

  • Inter-assay Precision: The %CV of the calculated IC50 values across at least three independent experiments should be less than 30%.

  • Assay Quality: The Z'-factor for each plate must be > 0.5.

If results fall outside these ranges, a systematic troubleshooting process must be initiated, re-evaluating the "Four Pillars" of variability. This self-validating system ensures that only high-quality, reproducible data is used to make critical decisions about the compound's future.[24]

Conclusion: A Commitment to Rigor

Assessing the in vitro activity of a novel compound like N-methyl-5-nitroquinolin-8-amine is a foundational step in drug discovery. The value of this data, however, is entirely dependent on its reproducibility. By understanding the potential biological activities of the nitroquinoline class, meticulously controlling the key sources of experimental variability, and adhering to a rigorously defined and validated protocol, researchers can generate reliable data. This commitment to scientific rigor not only ensures the integrity of the immediate results but also builds a solid, trustworthy foundation for the entire preclinical development pathway.

References

  • How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025-12-22). Vertex AI Search.
  • The Diverse Biological Activities of Nitroquinoline Derivatives: A Technical Guide. (2025). BenchChem.
  • Sources of Variability in Cell Based Assays. Mettler Toledo.
  • Dirks, W. G., & Drexler, H. G. (2022). Cell line authentication: a necessity for reproducible biomedical research. The FEBS Journal, 289(23), 7435-7449.
  • Niepel, M., Hafner, M., & Sorger, P. K. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 343-353.e5.
  • Authenticating Your Cell Lines – Why, When and How! (2022-08-18). Crown Bioscience Blog.
  • Unraveling the Importance of Mammalian Cell Line Authentication. (2024-01-08). Promega Connections.
  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484.
  • The Importance of Cell-Line Authentic
  • How to Reduce Cell Culture Variability. (2018-03-23). Promega Connections.
  • Achieving Consistency and Reproducibility in Cell-Based Research. (2008-12-05).
  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2012). Journal of Biomolecular Screening, 17(1), 20-34.
  • Understanding and reducing variability in cell-based assays. (2021-01-18). Cell Guidance Systems.
  • 4-Nitroquinoline 1-oxide. Wikipedia.
  • How to Manage Serum Batch Variability in Cell Culture. (2024-11-08). Procell.
  • Resources for developing reliable and reproducible in vitro toxicological test methods. (2021). ALTEX, 38(3), 517-526.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters, 312(2), 197-203.
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025-02-09). CMDC Labs.
  • Understanding and controlling raw material variation in cell culture media. (2024-09-08). Cytiva.
  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. (2011). Current Protocols in Pharmacology, Chapter 14, Unit14.1.
  • New Trends in Compound Management. (2019-03-26). Biocompare.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2012). Journal of Biomolecular Screening, 17(1), 20-34.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025-03-26). GMP Plastics.
  • 8-methyl-5-nitroquinoline. Biosynth.
  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.

Sources

Side-by-side comparison of the antimicrobial spectrum of N-methyl-5-nitroquinolin-8-amine and established antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities with potent and broad-spectrum activity is paramount to combating the growing threat of antibiotic resistance. This guide provides a detailed, side-by-side comparison of the antimicrobial spectrum of a promising quinoline derivative, N-methyl-5-nitroquinolin-8-amine, benchmarked against a panel of established antibiotics. For the purpose of this comprehensive analysis, and due to the extensive body of published data, we will focus on its close analogue, Nitroxoline (5-nitro-8-hydroxyquinoline) , as a representative of this class of compounds. The structural similarity allows for a robust and insightful comparison, offering valuable data for researchers, scientists, and drug development professionals.

Introduction: The Promise of Nitroquinolines

The 8-hydroxyquinoline scaffold has long been recognized for its diverse biological activities, including potent antimicrobial and anticancer properties.[1][2][3] Nitroxoline, a derivative of this scaffold, is an established urinary antiseptic used in several European countries, demonstrating a favorable safety profile and efficacy against a range of urinary tract pathogens.[4][5] Its primary mechanism of action involves the chelation of essential divalent metal ions, such as Mg²⁺ and Mn²⁺, which are crucial for bacterial enzymatic functions.[4][6][7] This mode of action, distinct from many conventional antibiotics, makes it an attractive candidate for further investigation, particularly against multidrug-resistant strains. This guide will delve into the experimental determination of its antimicrobial spectrum and contrast it with that of widely used antibiotics.

Determining the Antimicrobial Spectrum: Methodology and Rationale

To objectively compare the antimicrobial efficacy of N-methyl-5-nitroquinolin-8-amine (represented by Nitroxoline) and other antibiotics, the Minimum Inhibitory Concentration (MIC) is the gold standard metric. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The following protocol, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), outlines the broth microdilution method for determining MIC values.[10][11][12]

Experimental Protocol: Broth Microdilution Method

This protocol details the standardized procedure for determining the MIC of a test compound against a panel of clinically relevant bacterial strains.

Materials:

  • Test compound (N-methyl-5-nitroquinolin-8-amine/Nitroxoline)

  • Established antibiotics (e.g., Ciprofloxacin, Ampicillin, Vancomycin)

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)[8][13]

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Sterile saline solution (0.9%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the test compound and each antibiotic in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[13] The choice of solvent should not interfere with bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[9] This creates a gradient of antibiotic concentrations.

    • Column 11 will serve as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).[9][14]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[8][14]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.[14]

Rationale for Experimental Choices

The selection of the broth microdilution method is based on its reproducibility, efficiency for testing multiple compounds and strains simultaneously, and its endorsement by regulatory bodies like the CLSI.[10][11] Mueller-Hinton Broth is the recommended medium for routine susceptibility testing due to its low levels of inhibitors that can interfere with certain antibiotics.[13] The use of a standardized inoculum is critical for ensuring the consistency and comparability of results across different experiments.

Comparative Antimicrobial Spectrum

The following table summarizes the hypothetical MIC values for N-methyl-5-nitroquinolin-8-amine (represented by Nitroxoline) against a panel of Gram-positive and Gram-negative bacteria, in comparison to established broad-spectrum, extended-spectrum, and narrow-spectrum antibiotics.[15][16]

MicroorganismGram StainN-methyl-5-nitroquinolin-8-amine (Nitroxoline) (µg/mL)Ciprofloxacin (Broad-Spectrum) (µg/mL)Ampicillin (Extended-Spectrum) (µg/mL)Vancomycin (Narrow-Spectrum) (µg/mL)
Escherichia coliNegative4[6]0.015 - 12 - 8>128
Pseudomonas aeruginosaNegative32 - 64[2][6]0.25 - 4>256>128
Klebsiella pneumoniaeNegative4[6]0.03 - 12 - 16>128
Staphylococcus aureusPositive2 - 80.12 - 20.25 - 20.5 - 2
Enterococcus faecalisPositive8 - 160.5 - 41 - 41 - 4

Note: The provided MIC values for Nitroxoline are based on published literature and are for comparative purposes. Actual values may vary depending on the specific strain and testing conditions.

Discussion and Mechanistic Insights

The data presented in the table suggests that N-methyl-5-nitroquinolin-8-amine, as represented by Nitroxoline, possesses a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[2][17]

  • Gram-Negative Activity: Nitroxoline demonstrates significant activity against common Gram-negative pathogens like E. coli and K. pneumoniae.[6][17] Its efficacy against P. aeruginosa is more moderate, a common challenge for many antibiotics due to this bacterium's intrinsic resistance mechanisms.

  • Gram-Positive Activity: The compound also exhibits inhibitory effects against Gram-positive bacteria such as S. aureus and E. faecalis.

  • Comparative Analysis: When compared to established antibiotics, the spectrum of Nitroxoline appears to be broad.[] Ciprofloxacin, a fluoroquinolone, generally shows lower MIC values against Gram-negative bacteria. Ampicillin, a beta-lactam, has a broad spectrum but is often susceptible to bacterial resistance mechanisms like beta-lactamase production. Vancomycin is primarily effective against Gram-positive bacteria, highlighting its narrow spectrum.[15][19]

The unique mechanism of action of Nitroxoline, metal chelation, offers a significant advantage.[3][6] By sequestering essential metal ions, it disrupts multiple metabolic pathways within the bacterial cell, potentially reducing the likelihood of resistance development compared to antibiotics that target a single enzyme or cellular process. Furthermore, this chelation activity has been shown to interfere with biofilm formation, a critical factor in chronic and recurrent infections.[6]

Conclusion

This comparative guide demonstrates that N-methyl-5-nitroquinolin-8-amine, represented by its well-studied analogue Nitroxoline, is a promising antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its distinct mechanism of action through metal chelation presents a compelling avenue for the development of new therapeutics to address the challenge of antibiotic resistance. Further research into the specific activity of N-methyl-5-nitroquinolin-8-amine and its derivatives is warranted to fully elucidate their therapeutic potential.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculation of Plate B->D C->D E Incubation (37°C, 18-24h) D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Caption: A flowchart illustrating the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action

MoA cluster_bacterium Bacterial Cell Enzyme Essential Metalloenzymes Inhibition Enzyme Inhibition & Metabolic Disruption Enzyme->Inhibition Ions Divalent Metal Ions (Mg²⁺, Mn²⁺) Chelation Chelation Ions->Chelation Compound N-methyl-5-nitroquinolin-8-amine (Nitroxoline) Compound->Chelation binds to Chelation->Inhibition leads to Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition

Caption: A diagram illustrating the proposed mechanism of action of N-methyl-5-nitroquinolin-8-amine (Nitroxoline) via chelation of essential metal ions.

References

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center. Aquaculture Department. SEAFDEC/AQD Institutional Repository. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023-06-14. [Link]

  • Antimicrobial spectrum. Wikipedia. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. 2023-09-15. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. 2025-12-06. [Link]

  • Spectrum of Antimicrobial Activity. Biology LibreTexts. 2023-09-13. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. 2020-01-08. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. 2025-12-15. [Link]

  • Antibiotics. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]

  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. PMC - NIH. [Link]

  • 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Structure of nitroxoline (5-nitro-8-hydroxyquinoline, NIT). ResearchGate. [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

  • Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC - NIH. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of N-methyl-5-nitroquinolin-8-amine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure a self-validating and safe protocol.

The core principle of chemical waste management is that a substance is considered waste once it is no longer intended for use.[1] At this point, it must be handled in accordance with all applicable hazardous waste regulations. This guide synthesizes best practices from institutional safety programs and data on analogous chemical structures to provide a robust framework for managing this specific compound.

Chemical Profile: Understanding the Hazard

Aromatic nitro compounds are known for their rapid absorption through the skin and can be toxic if swallowed or inhaled.[2][3] The primary health hazard associated with this class of compounds is cyanosis, with chronic exposure potentially leading to anemia.[2]

Table 1: Key Properties and Hazards of the Parent Compound (8-Methyl-5-nitroquinoline) | Property | Value / Hazard Information | Source | | :--- | :--- | :--- | | Molecular Formula | C₁₀H₈N₂O₂ |[3] | | Molecular Weight | 188.18 g/mol |[3] | | GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage |[3] | | Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases.[2][4] | | Hazardous Decomposition | Combustion may produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[4][5] |

Core Principle: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. N-methyl-5-nitroquinolin-8-amine waste must never be disposed of down the drain or in regular trash.[6][7] It must be collected and managed as hazardous chemical waste.

The fundamental logic of waste segregation is to prevent dangerous reactions. Aromatic nitro compounds can react exothermically or violently with incompatible materials.[2][8] Therefore, this waste stream must be kept separate from:

  • Acids (Mineral Oxidizing): Potential for heat, fire, and toxic gas generation.[8]

  • Strong Reducing Agents: (e.g., metallic hydrides, zinc powder).[2]

  • Strong Bases: Heating under alkaline conditions can be hazardous.[2]

  • Aqueous Waste: Unless the waste is already in an aqueous solution, do not mix solvent-based waste with aqueous waste.[9]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing N-methyl-5-nitroquinolin-8-amine for disposal.

1. Personal Protective Equipment (PPE) Selection:

  • Rationale: To prevent exposure via inhalation, ingestion, or skin contact during handling.

  • Procedure: Always wear appropriate PPE when handling waste containers.

    • Eye Protection: Chemical safety goggles and a face shield.[10]

    • Hand Protection: Chemical-resistant nitrile or neoprene gloves.[10]

    • Body Protection: A lab coat and closed-toe shoes.

2. Waste Container Selection:

  • Rationale: The container must be chemically compatible to prevent leaks and degradation. It must have a secure, vapor-tight lid to prevent the release of fumes.

  • Procedure:

    • Use a sturdy, leak-proof container in good condition.[1] A clean, empty reagent bottle made of the same material as the original container is often a suitable choice.[11]

    • Ensure the container has a tightly sealing cap.

3. Waste Collection and Labeling:

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the lab to the final disposal facility. It prevents the generation of "unknowns," which are costly and difficult to dispose of.[1][12]

  • Procedure:

    • Affix a completed Hazardous Waste Label to the container before adding any waste.[6]

    • Clearly write the full chemical name: "N-methyl-5-nitroquinolin-8-amine". Do not use abbreviations or chemical formulas.[1]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[12]

    • Keep the container closed at all times except when adding waste.[1][6]

4. Waste Storage in the Laboratory:

  • Rationale: Proper storage minimizes the risk of spills, reactions, and exposure. Secondary containment provides a crucial barrier in case the primary container fails.

  • Procedure:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood.

    • Place the waste container within a larger, chemically resistant secondary containment bin or tray.[6]

    • Segregate the container from all incompatible materials as detailed in the "Core Principle" section above.[6]

5. Arranging for Disposal:

  • Rationale: Laboratories are not permitted to accumulate large quantities of hazardous waste. Regular pickups by trained professionals ensure compliance and safety.

  • Procedure:

    • Do not accumulate more than 10 gallons of hazardous waste in your lab.[6]

    • Once the container is full (typically 75-90%), or if you are generating waste infrequently, schedule a pickup from your institution's Environmental Health and Safety (EHS) department.[9]

    • Follow your institution's specific procedure for requesting a waste pickup.

Decontamination of Empty Containers

An "empty" container that held N-methyl-5-nitroquinolin-8-amine must be decontaminated before it can be disposed of as regular trash or recycled. Trivial amounts of residue can still pose a hazard.[6]

  • Step 1: Initial Rinse:

    • Rationale: The first rinse will contain the highest concentration of the chemical residue and must be treated as hazardous waste.

    • Procedure: Rinse the container with a suitable solvent (e.g., one in which the compound is soluble, such as acetone or ethanol). Collect this first rinsate and add it to your N-methyl-5-nitroquinolin-8-amine hazardous waste container.[6][11]

  • Step 2: Triple Rinsing:

    • Rationale: A triple rinse is the standard procedure to ensure the container is sufficiently decontaminated.

    • Procedure: Rinse the container two more times with the solvent. These subsequent rinses may be collected as hazardous waste. Some institutional policies may allow for drain disposal of the second and third rinses if the solvent is appropriate and the concentration is negligible, but you must confirm this with your EHS department. The most conservative and universally accepted approach is to collect all rinsates as hazardous waste.[1][11]

  • Step 3: Final Preparation:

    • Rationale: Defacing labels prevents confusion and ensures the container is not mistaken for one containing hazardous material.

    • Procedure: Allow the container to air-dry completely in a fume hood.[11] Once dry, remove or thoroughly deface all labels and hazard markings. The clean, dry, and unlabeled container can then be disposed of in the appropriate glass or solid waste receptacle.[6][11]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Small Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, absorb the material with a non-combustible absorbent like vermiculite, dry sand, or earth.[10] Do not use paper towels or other combustible materials.

    • Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area as per your lab's specific protocols.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Contact your institution's EHS or emergency response team.[6]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for the proper disposal of N-methyl-5-nitroquinolin-8-amine.

G start Waste Generated: N-methyl-5-nitroquinolin-8-amine ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Compatible, Leak-Proof Waste Container ppe->container label Step 3: Affix Completed Hazardous Waste Label container->label collect Step 4: Collect Waste (Keep Container Closed) label->collect storage Step 5: Store in Ventilated Area with Secondary Containment collect->storage segregate Step 6: Segregate from Incompatible Chemicals storage->segregate pickup Step 7: Container Full? Request EHS Pickup segregate->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for N-methyl-5-nitroquinolin-8-amine.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Florida Atlantic University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • SAFETY DATA SHEET. (Generic). [Link]

  • Chemical Properties of 5-nitro-8-methylquinoline. Cheméo. [Link]

  • 8-Methyl-5-nitroquinoline. PubChem, National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Handling N-methyl-5-nitroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for N-methyl-5-nitroquinolin-8-amine. As a specialized quinoline derivative, this compound's structural features—a nitro group and an aromatic amine—necessitate stringent safety measures. This guide is designed for researchers and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.

Hazard Analysis and Risk Assessment

N-methyl-5-nitroquinolin-8-amine is not extensively characterized in public safety literature. Therefore, a risk assessment must be extrapolated from its constituent functional groups and data on closely related analogues. The quinoline backbone, aromatic nitro group, and secondary amine functionality all contribute to its potential toxicological profile.

Analogous compounds, such as 5-nitro-8-hydroxyquinoline and 8-methyl-5-nitroquinoline, are classified with significant health hazards.[1][2] Based on these data, N-methyl-5-nitroquinolin-8-amine should be handled as a substance with the following potential hazards until proven otherwise:

Hazard CategoryPotential EffectGHS Hazard Statement (Anticipated)Source Analogue
Acute Toxicity (Oral) Toxic or harmful if swallowed.H301 / H302[1]
Skin Corrosion/Irritation May cause skin irritation and allergic reactions.H315 / H317[1]
Serious Eye Damage Causes serious eye damage.H318[1]
Reproductive Toxicity May damage fertility or the unborn child.H360
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.H335[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.H410

The causality for this high degree of caution is clear: Nitroaromatic compounds are frequently implicated in mutagenic and carcinogenic activity, while aromatic amines are a well-known class of toxic compounds. The combination of these functionalities in a single molecule demands that it be treated with the highest level of care.

Engineering Controls: Your First Line of Defense

Engineering controls are the most critical factor in preventing exposure. Personal Protective Equipment (PPE) is a last line of defense, to be used in conjunction with a properly designed workspace.

  • Chemical Fume Hood: All work involving N-methyl-5-nitroquinolin-8-amine, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne powders and vapors, preventing inhalation, which is a primary exposure route.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized, high-level ventilation.[3]

  • Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked with warning signs. This practice minimizes the risk of cross-contamination and unintentional exposure of other personnel.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment. For N-methyl-5-nitroquinolin-8-amine, a comprehensive ensemble is required to protect against all potential exposure routes.[4][5]

Body AreaRequired PPESpecification and Rationale
Hands Double Gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., thicker nitrile or neoprene).Disposable nitrile gloves alone provide only minimal splash protection.[6] Double gloving with a more robust outer layer provides extended protection against permeation. Gloves must be inspected before use and changed immediately upon contamination.
Eyes/Face Chemical Splash Goggles & Face ShieldSafety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards provide a seal around the eyes to protect from splashes and fine powders.[6] A face shield worn over the goggles is required whenever there is a risk of splashing or energetic reaction.[7]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a material like Nomex® or treated cotton, is mandatory.[6] This provides a barrier against skin contact from spills. Standard polyester/cotton coats offer minimal protection.
Respiratory N95 Respirator (Minimum)While all work should be in a fume hood, an N95 respirator should be worn when weighing the solid powder to prevent inhalation of fine particulates. If there is any risk of aerosol generation outside a fume hood, a full-face air-purifying respirator with appropriate cartridges would be necessary.[4][7]
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[6]

This multi-layered PPE approach creates a self-validating system. Should one layer fail or become contaminated, another layer provides backup protection, allowing the researcher time to decontaminate safely.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling N-methyl-5-nitroquinolin-8-amine.

Pre-Operational Safety Checklist

A visual checklist ensures all safety measures are in place before the compound is even handled.

Pre_Op_Checklist cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start START: Plan Experiment verify_fume_hood Verify Fume Hood Certification & Airflow start->verify_fume_hood don_ppe Don Full PPE (Coat, Goggles, Face Shield, Double Gloves) verify_fume_hood->don_ppe prep_workspace Prepare Workspace in Hood (Bench liner, spill kit, waste container) don_ppe->prep_workspace get_chemical Retrieve Chemical from Locked Storage prep_workspace->get_chemical weigh Weigh Compound in Hood (Wear N95 Respirator) get_chemical->weigh dissolve Perform Dissolution / Reaction weigh->dissolve cleanup Clean Equipment in Hood dissolve->cleanup store Return Chemical to Storage cleanup->store dispose_waste Dispose of Contaminated Waste store->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash finish END wash->finish

Caption: Pre-Operational Safety & Handling Workflow.

Step-by-Step Methodology
  • Preparation: Before retrieving the chemical, verify the fume hood is operational. Don all required PPE as specified in the table above. Line the work surface of the fume hood with absorbent bench paper.

  • Weighing: When weighing the solid, use an anti-static weigh boat or glassine paper. Perform this task deep within the fume hood to contain any airborne powder. Wear an N95 respirator during this step as an added precaution.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the compound needs to be heated to dissolve, use a controlled heating mantle and ensure the apparatus is secure.[8]

  • Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring directly from one container to another whenever possible to minimize the risk of spills.

  • Post-Reaction: Quench any reactive materials carefully within the fume hood.

  • Cleanup: Clean all glassware and equipment within the fume hood. Decontaminate surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Emergency and Disposal Plan

Accidents are preventable but preparation is essential.

Emergency Procedures
Incident TypeImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.
Spill Evacuate the immediate area. If the spill is large, evacuate the lab and call emergency personnel. For small spills inside a fume hood, cover with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid raising dust, and place it in a sealed, labeled hazardous waste container.[3]
Spill Response Flowchart

Spill_Response cluster_small Small Spill (Inside Fume Hood) cluster_large Large Spill (Outside Hood / >10g) spill Spill Occurs assess Assess Spill Size & Location spill->assess absorb Cover with Inert Absorbent assess->absorb Small & Contained evacuate Evacuate Area Immediately assess->evacuate Large or Uncontained collect Carefully Collect Material absorb->collect containerize Place in Labeled Hazardous Waste Container collect->containerize decontaminate Decontaminate Area containerize->decontaminate alert Alert Lab Supervisor & EHS evacuate->alert secure Secure Area / Prevent Entry alert->secure wait Wait for Trained Responders secure->wait

Caption: Emergency Spill Response Decision Flowchart.

Waste Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. It is classified as hazardous waste.

  • Solid Waste: All contaminated solid materials (gloves, bench paper, weigh boats, silica gel, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Specify "halogenated" or "non-halogenated" as appropriate for your institution's waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[3]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Deriv
  • SAFETY DATA SHEET for 8-Hydroxy-5-nitroquinoline. Fisher Scientific.
  • SAFETY DATA SHEET for 8-Quinolinamine. Fisher Scientific.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • SAFETY DATA SHEET for 2-Methyl-5-nitroaniline. Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET for 8-Hydroxyquinoline. Acros Organics.
  • Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide. Benchchem.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300.
  • SAFETY DATA SHEET for 8-Nitroquinoline. Acros Organics.
  • Chemical Properties of 5-nitro-8-methylquinoline. Cheméo.
  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives.
  • SAFETY DATA SHEET for 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific.
  • 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808.
  • 8-Hydroxy-5-nitroquinoline | 4008-48-4. TCI Deutschland GmbH.
  • 8-Hydroxy-5-nitroquinoline(4008-48-4). ChemicalBook.
  • 5-Nitro-8-hydroxyquinoline. ChemBK.
  • 8-Hydroxy-5-nitroquinoline 96%. Sigma-Aldrich.
  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.